7-Hydroxy-3-prenylcoumarin
Description
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
7-hydroxy-3-(3-methylbut-2-enyl)chromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O3/c1-9(2)3-4-11-7-10-5-6-12(15)8-13(10)17-14(11)16/h3,5-8,15H,4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOTVZVKUYCAWMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=CC2=C(C=C(C=C2)O)OC1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unveiling 7-Hydroxy-3-prenylcoumarin: A Technical Guide to its Natural Sources and Isolation
For Immediate Release
This technical guide provides a comprehensive overview of the natural sources and isolation protocols for 7-Hydroxy-3-prenylcoumarin, a prenylated coumarin (B35378) of interest to researchers in natural product chemistry, drug discovery, and pharmacology. This document details the primary plant source, experimental procedures for its extraction and purification, and quantitative data where available.
Primary Natural Source: The Genus Coriaria
Scientific literature predominantly identifies Coriaria nepalensis , a plant belonging to the genus Coriaria, as a natural source of this compound.[1][2][3] Phytochemical investigations of this plant have led to the successful isolation and characterization of this specific prenylated coumarin among other secondary metabolites.
Quantitative Yield
The yield of this compound from natural sources can vary based on several factors, including the specific plant part used, geographical location, and the extraction and purification methodology employed. The following table summarizes the available quantitative data from a notable study on Coriaria nepalensis.
| Plant Material | Plant Part | Extraction Method | Yield of this compound | Reference |
| Coriaria nepalensis | Stems and Leaves | Methanol (B129727) Extraction followed by Chromatographic Purification | Data not explicitly quantified in the available abstract, but isolated as one of 14 coumarins. | [1][4] |
Note: While the presence of this compound in Coriaria nepalensis is confirmed, specific yield percentages are not always detailed in the preliminary findings of the referenced literature. Further investigation of the full-text articles is recommended for researchers seeking precise quantitative data.
Experimental Protocols: Isolation of this compound from Coriaria nepalensis
The isolation of this compound from Coriaria nepalensis typically involves a multi-step process encompassing extraction, fractionation, and chromatographic purification. The following is a generalized protocol based on common phytochemical investigation practices for isolating coumarins.
Plant Material Collection and Preparation
-
Collection: The stems and leaves of Coriaria nepalensis are collected.[1]
-
Identification: The plant material is authenticated by a qualified botanist.
-
Drying and Pulverization: The collected plant material is air-dried in the shade and then ground into a coarse powder to increase the surface area for efficient extraction.
Extraction
-
Solvent Extraction: The powdered plant material is subjected to exhaustive extraction with a polar solvent, typically methanol (MeOH), at room temperature. This process is often repeated multiple times to ensure the complete extraction of secondary metabolites.
-
Concentration: The resulting methanolic extract is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
Fractionation
-
Solvent-Solvent Partitioning: The crude methanolic extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether, ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH). This step separates compounds based on their polarity, with coumarins often concentrating in the ethyl acetate fraction.
Chromatographic Purification
-
Column Chromatography: The ethyl acetate fraction, being rich in coumarins, is subjected to column chromatography over silica (B1680970) gel. The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with a solvent such as ethyl acetate. Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Preparative Thin Layer Chromatography (pTLC): Fractions containing the target compound, as indicated by TLC analysis, may be further purified using preparative TLC with an appropriate solvent system.
-
High-Performance Liquid Chromatography (HPLC): Final purification to obtain this compound in high purity is often achieved using preparative or semi-preparative HPLC, employing a suitable column (e.g., C18) and a mobile phase, often a mixture of methanol and water or acetonitrile (B52724) and water.
Structure Elucidation
The structure of the isolated compound is confirmed using various spectroscopic techniques, including:
-
Nuclear Magnetic Resonance (NMR): 1H NMR, 13C NMR, COSY, HMQC, and HMBC experiments are used to determine the chemical structure.
-
Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is used to determine the molecular formula.
-
Infrared (IR) and Ultraviolet (UV) Spectroscopy: These techniques provide information about the functional groups and the chromophore of the molecule.
Visualizing the Isolation Workflow
The following diagrams illustrate the key stages in the isolation of this compound.
Caption: General workflow for the isolation of this compound.
Caption: Logical flow of the isolation and purification process.
References
The Biosynthesis of 7-Hydroxy-3-prenylcoumarin in Plants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the biosynthesis of 7-Hydroxy-3-prenylcoumarin in plants. While the complete pathway has not been fully elucidated in a single plant species, this document consolidates current knowledge on the well-established upstream biosynthesis of its precursor, umbelliferone (B1683723) (7-hydroxycoumarin), and proposes a putative final step for the C3-prenylation based on analogous enzymatic reactions discovered in plants. This guide is intended for researchers, scientists, and drug development professionals interested in the natural product biosynthesis of coumarins and their potential for metabolic engineering and pharmaceutical applications. Detailed experimental protocols for the characterization of the enzymes involved in this pathway are provided, along with a summary of available quantitative data.
Introduction
Coumarins are a diverse class of phenolic secondary metabolites widely distributed in the plant kingdom, known for their broad range of biological activities, including anticoagulant, anti-inflammatory, antioxidant, and antimicrobial properties.[1][2][3] The addition of a prenyl group to the coumarin (B35378) scaffold, a process known as prenylation, often enhances their bioactivity and lipophilicity, making prenylated coumarins attractive targets for drug discovery and development.[4] this compound is a naturally occurring prenylated coumarin; however, its biosynthetic pathway in plants has not been explicitly detailed in scientific literature. This guide will delineate the known upstream pathway leading to the formation of the coumarin nucleus and propose a scientifically-grounded putative final step for the characteristic C3-prenylation.
Upstream Biosynthesis: The Phenylpropanoid Pathway to Umbelliferone
The biosynthesis of this compound begins with the general phenylpropanoid pathway, which synthesizes the precursor molecule, umbelliferone (7-hydroxycoumarin). This pathway starts with the aromatic amino acid L-phenylalanine.
The key enzymatic steps are as follows:
-
Phenylalanine Ammonia Lyase (PAL): L-phenylalanine is deaminated to form trans-cinnamic acid.[5]
-
Cinnamate-4-Hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates trans-cinnamic acid at the C4 position to produce p-coumaric acid.[5]
-
4-Coumarate:CoA Ligase (4CL): This enzyme activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.[5]
-
p-Coumaroyl-CoA 2'-Hydroxylase (C2'H): Another critical cytochrome P450 enzyme that hydroxylates p-coumaroyl-CoA at the 2' position. The resulting intermediate undergoes spontaneous trans-cis isomerization and lactonization to form umbelliferone.[6]
Diagram of the Umbelliferone Biosynthesis Pathway
Table 1: Enzymes in the Upstream Biosynthesis of Umbelliferone
| Enzyme Name | Abbreviation | Enzyme Commission (EC) Number | Function |
| Phenylalanine Ammonia Lyase | PAL | 4.3.1.24 | Deamination of L-phenylalanine |
| Cinnamate-4-Hydroxylase | C4H | 1.14.14.91 | Hydroxylation of trans-cinnamic acid |
| 4-Coumarate:CoA Ligase | 4CL | 6.2.1.12 | Ligation of Coenzyme A to p-coumaric acid |
| p-Coumaroyl-CoA 2'-Hydroxylase | C2'H | 1.14.13.11 | Hydroxylation and subsequent cyclization to form umbelliferone |
The Crucial Prenylation Step: A Putative Pathway to this compound
The final step in the biosynthesis of this compound is the attachment of a dimethylallyl pyrophosphate (DMAPP) group to the C3 position of umbelliferone. While C6 and C8 prenylation of umbelliferone are well-documented steps in the formation of linear and angular furanocoumarins, respectively, the enzyme responsible for C3 prenylation of coumarins in plants has not yet been characterized.[7]
However, the discovery of a prenyltransferase, MePT2, from the medicinal plant Murraya exotica provides strong evidence for the existence of enzymes capable of C3 prenylation of aromatic compounds. MePT2 specifically catalyzes the C3-dimethylallylation of quinolone alkaloids.[8] Although this enzyme was not reported to be tested with coumarin substrates, its regiospecificity suggests that a homologous enzyme may exist that utilizes umbelliferone as a substrate.
Therefore, we propose a putative final step catalyzed by a hypothetical Umbelliferone C3-Prenyltransferase (uC3PT) .
Diagram of the Putative C3-Prenylation Step
Quantitative Data
Quantitative data for the biosynthesis of this compound is limited due to the putative nature of the final enzymatic step. However, kinetic data for some plant aromatic prenyltransferases acting on phenolic substrates have been reported and can serve as a reference.
Table 2: Representative Kinetic Data for Plant Aromatic Prenyltransferases
| Enzyme | Source Organism | Substrate(s) | Km (µM) | kcat (s-1) | Reference |
| PcPT | Petroselinum crispum | Umbelliferone | 2.5 ± 0.3 | 0.012 | [7] |
| PcPT | Petroselinum crispum | DMAPP | 78 ± 12 | 0.012 | [7] |
| MePT1 | Murraya exotica | Umbelliferone | 15.6 ± 1.2 | 0.034 | [8] |
| MePT1 | Murraya exotica | Geranyl Pyrophosphate (GPP) | 5.8 ± 0.5 | 0.034 | [8] |
Note: Data for a C3-prenyltransferase acting on a coumarin substrate is not currently available.
Experimental Protocols
This section provides detailed methodologies for the key experiments required to elucidate and characterize the biosynthetic pathway of this compound.
Heterologous Expression and Purification of Pathway Enzymes
This protocol is a general guideline for the expression and purification of enzymes like PAL, C4H, 4CL, and a putative uC3PT, which are often membrane-associated.
Diagram of the Experimental Workflow
Methodology:
-
Gene Identification and Cloning: Identify candidate genes for the enzymes (PAL, C4H, 4CL, and putative uC3PT) from the plant of interest using transcriptomic data. Amplify the coding sequences from cDNA and clone them into a suitable expression vector (e.g., pET-28a(+)) containing a purification tag (e.g., His-tag).
-
Heterologous Expression: Transform the expression vector into a suitable E. coli strain (e.g., BL21(DE3)). Grow the cells in a suitable medium (e.g., LB broth) to an optimal density (OD600 of 0.6-0.8) and induce protein expression with an appropriate inducer (e.g., 0.1-1 mM IPTG) at a reduced temperature (e.g., 16-20°C) for several hours.
-
Protein Purification: Harvest the cells by centrifugation. Resuspend the cell pellet in a lysis buffer and lyse the cells by sonication. For membrane-bound enzymes like C4H, C2'H, and prenyltransferases, solubilization with detergents may be necessary. Purify the protein from the soluble fraction using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins).[8]
In Vitro Enzyme Assays
5.2.1. Assay for PAL, C4H, and 4CL
These assays can be performed sequentially or as coupled assays, with product formation monitored by HPLC.
-
Reaction Mixture:
-
Buffer (e.g., 100 mM Tris-HCl, pH 8.8 for PAL; 50 mM potassium phosphate, pH 7.5 for C4H and 4CL)
-
Substrate (L-phenylalanine for PAL, trans-cinnamic acid for C4H, p-coumaric acid for 4CL)
-
Cofactors (e.g., ATP and MgCl2 for 4CL; NADPH for C4H)
-
Purified enzyme
-
-
Procedure:
-
Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period.
-
Stop the reaction by adding an acid (e.g., HCl) and an organic solvent (e.g., ethyl acetate).
-
Extract the product, evaporate the solvent, and redissolve the residue in a suitable solvent for HPLC analysis.
-
Quantify the product based on a standard curve.
-
5.2.2. Assay for a Putative Umbelliferone C3-Prenyltransferase (uC3PT)
This protocol is adapted from assays for other aromatic prenyltransferases.
-
Reaction Mixture:
-
Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Umbelliferone (substrate)
-
Dimethylallyl pyrophosphate (DMAPP, prenyl donor)
-
Divalent cation (e.g., 5 mM MgCl2)
-
Purified putative uC3PT enzyme
-
-
Procedure:
-
Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for 1-2 hours.
-
Stop the reaction and extract the products as described above.
-
Analyze the reaction products by HPLC and confirm the identity of this compound by LC-MS.
-
For kinetic analysis, vary the concentration of one substrate while keeping the other saturated and measure the initial reaction rates.
-
Conclusion and Future Perspectives
The biosynthesis of this compound in plants is a fascinating example of the diversification of secondary metabolic pathways. While the upstream pathway leading to the umbelliferone core is well-established, the final C3-prenylation step remains to be definitively characterized. The identification of a C3-specific prenyltransferase for quinolone alkaloids strongly suggests that a similar enzyme is responsible for the formation of 3-prenylated coumarins.
Future research should focus on the identification and characterization of this putative umbelliferone C3-prenyltransferase from plants known to produce 3-prenylated coumarins. The successful cloning and functional expression of this enzyme would not only complete our understanding of this biosynthetic pathway but also provide a valuable biocatalyst for the metabolic engineering of microorganisms to produce novel and bioactive prenylated coumarins for pharmaceutical applications. The experimental protocols outlined in this guide provide a roadmap for these future investigations.
References
- 1. Plant Phenolics: Extraction, Analysis and Their Antioxidant and Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological Activity of Vegetal Extracts Containing Phenols on Plant Metabolism [mdpi.com]
- 3. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 4. edepot.wur.nl [edepot.wur.nl]
- 5. researchgate.net [researchgate.net]
- 6. Heterologous expression, purification, and characterization of type II polyketide acyl carrier proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Functional heterologous expression and purification of a mammalian methyl-CpG binding domain in suitable yield for DNA methylation profiling assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Strategies for Heterologous Expression, Synthesis, and Purification of Animal Venom Toxins [frontiersin.org]
An In-depth Technical Guide on the Properties of 7-Hydroxycoumarins
Introduction
This technical guide provides a comprehensive overview of the physical and chemical properties of 7-Hydroxy-3-prenylcoumarin and related 7-hydroxycoumarin derivatives. Due to the limited availability of specific experimental data for this compound, this document leverages data from its parent compound, 7-Hydroxycoumarin (also known as Umbelliferone), and the well-studied derivative, 7-Hydroxy-4-methylcoumarin, to provide a thorough reference for researchers, scientists, and drug development professionals. The guide covers key physicochemical properties, spectral data, established experimental protocols for synthesis and characterization, and known biological activities.
This compound is a natural product that can be isolated from plants such as Coriaria nepalensis[1]. Coumarins, as a class, are benzopyrone derivatives widely recognized for their broad range of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer effects[2][3]. This makes them a significant scaffold in medicinal chemistry and drug discovery.
Section 1: Physicochemical Properties
The fundamental physical and chemical properties of this compound and its related analogues are summarized below. These properties are critical for understanding the compound's behavior in various chemical and biological systems.
Table 1: Core Physical and Chemical Properties
| Property | This compound | 7-Hydroxycoumarin (Umbelliferone) | 7-Hydroxy-4-methylcoumarin |
| CAS Number | 86654-26-4[1] | 93-35-6 | 90-33-5[4] |
| Molecular Formula | C14H14O3 | C9H6O3[5] | C10H8O3[4] |
| Molecular Weight | 230.26 g/mol | 162.14 g/mol | 176.17 g/mol [4] |
| Melting Point | Data not available | 225-228 °C | 188.5-190 °C[4] |
| Appearance | Data not available | Needle-like crystals | Needle-like crystals[4] |
| Solubility | Data not available | Soluble in ethanol (B145695), acetic acid, alkali solutions; slightly soluble in hot water, ether, chloroform[4]. | Soluble in ethanol, acetic acid, alkali solutions; slightly soluble in hot water, ether, chloroform[4]. |
Section 2: Spectral Data
Spectroscopic data is essential for the structural elucidation and characterization of chemical compounds. The following table summarizes key spectral information for 7-Hydroxy-4-methylcoumarin, a close structural analogue of the target compound.
Table 2: Spectral Data for 7-Hydroxy-4-methylcoumarin
| Technique | Data and Observations |
| ¹H NMR | (400 MHz, DMSO-d6): δ 10.52 (s, 1H, -OH), 7.57-7.59 (d, 1H, Ar-H), 6.78-6.81 (m, 1H, Ar-H), 6.70 (d, 1H, Ar-H), 6.12 (s, 1H), 2.36 (s, 3H, -CH3)[6]. |
| ¹³C NMR | (DMSO-d6): δ 161.62, 160.77, 155.52, 153.12, 126.39, 113.40, 110.02, 108.37, 102.81, 18.2 (CH3) (Note: Full assignment varies slightly by source)[6]. |
| FT-IR (KBr, cm⁻¹) | Key peaks correspond to O-H stretching, C=O (lactone) stretching (approx. 1720 cm⁻¹), and C=C (aromatic) stretching (approx. 1610 cm⁻¹)[7]. |
| UV-Vis (Methanol) | Maximum absorption wavelength (λmax) at 322 nm, corresponding to the cinnamoyl chromophore[8]. |
| Mass Spec. (MS) | MS (EI, m/z): 295.1 (M+) for a related derivative, indicating the molecular ion peak[7]. |
Section 3: Experimental Protocols
The synthesis of 7-hydroxycoumarin derivatives is commonly achieved through the Pechmann condensation reaction. This method involves the reaction of a phenol (B47542) with a β-keto ester under acidic conditions.
Protocol: Synthesis of 7-Hydroxy-4-methylcoumarin via Pechmann Condensation [9]
1. Reagents and Materials:
-
Ethyl acetoacetate (B1235776)
-
Acid catalyst (e.g., concentrated Sulfuric Acid or Polyphosphoric Acid (PPA))
-
Ice-cold water
-
Ethanol (for recrystallization)
-
Reaction flask, condenser, heating mantle, beaker, filtration apparatus
2. Procedure:
-
Place the acid catalyst (e.g., 20g of PPA) into a reaction flask[9].
-
Add resorcinol (e.g., 1.6g) to the flask[9].
-
Slowly add ethyl acetoacetate (e.g., 1.5 mL) to the reaction mixture while stirring[9].
-
Heat the mixture to 75-80 °C for approximately 20-25 minutes. The reaction progress can be monitored until the mixture becomes clear[9].
-
After the reaction is complete, pour the hot reaction mass into a beaker containing ice-cold water to precipitate the crude product[9].
-
Stir the mixture until precipitation is complete.
-
Collect the solid product by vacuum filtration and wash the precipitate with cold water to remove any remaining acid.
-
Purify the crude product by recrystallization from a dilute ethanol solution to obtain pure crystals of 7-Hydroxy-4-methylcoumarin[9].
Workflow for Synthesis and Characterization
The following diagram illustrates a typical workflow from synthesis to characterization for a 7-hydroxycoumarin derivative.
Caption: General workflow for the synthesis and characterization of 7-hydroxycoumarin derivatives.
Section 4: Biological Activity and Potential Applications
Derivatives of 7-hydroxycoumarin are known to exhibit a wide array of biological activities, making them attractive candidates for drug development.
-
Antimicrobial Activity: Various 7-hydroxycoumarin derivatives have demonstrated significant antibacterial and antifungal properties. Studies have shown activity against bacteria such as Staphylococcus aureus, Escherichia coli, and fungi like Candida albicans and Aspergillus niger[10][11]. The specific activity often depends on the nature and position of substituents on the coumarin (B35378) ring.
-
Antioxidant Activity: The phenolic hydroxyl group at the C7 position contributes to the antioxidant potential of these compounds. Some derivatives have shown potent radical scavenging activity, comparable to standards like ascorbic acid and butylated hydroxytoluene (BHT)[11][12].
-
Anti-inflammatory Effects: 7-Hydroxycoumarin (umbelliferone) has been shown to modulate the functions of human neutrophils. It can decrease the generation of superoxide (B77818) anions and the release of primary granule enzymes, which are key processes in the inflammatory response[2].
-
Anticancer Activity: Coumarin and its derivatives have been reported to inhibit the proliferation of several human malignant cell lines[13]. Some studies have explored their mechanism of action, suggesting that they may induce cytotoxicity through the inhibition of signaling pathways like PI3K/AKT in cancer cells[14].
Signaling Pathway Involvement
While a specific signaling pathway for this compound is not well-documented, related coumarin derivatives have been shown to exert their cytotoxic effects by modulating key cellular pathways. For example, certain novel coumarin derivatives have been found to inhibit the PI3K/AKT signaling pathway, which is crucial for cell survival and proliferation and is often dysregulated in cancer[14].
The diagram below conceptualizes the inhibition of the PI3K/AKT pathway by a hypothetical cytotoxic coumarin derivative.
Caption: Conceptual diagram of PI3K/AKT pathway inhibition by a coumarin derivative.
This compound belongs to the pharmacologically significant class of 7-hydroxycoumarins. While specific data for this particular compound is sparse, the extensive research on its analogues like 7-hydroxycoumarin and 7-hydroxy-4-methylcoumarin provides a solid foundation for predicting its properties and potential applications. The established synthetic routes, such as the Pechmann condensation, offer reliable methods for its production, and the known biological activities of the coumarin scaffold highlight its potential in the development of new therapeutic agents. Further research is warranted to isolate and characterize this compound fully and to explore its unique biological profile.
References
- 1. This compound | 86654-26-4 [chemicalbook.com]
- 2. 7-Hydroxycoumarin modulates the oxidative metabolism, degranulation and microbial killing of human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 7-Hydroxy-4-methylcoumarin [chembk.com]
- 5. 7-Hydroxy Coumarin-13C3 | C9H6O3 | CID 57369215 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. Research Portal [scholarship.miami.edu]
- 11. researchgate.net [researchgate.net]
- 12. connectjournals.com [connectjournals.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Initial Screening of 7-Hydroxy-3-prenylcoumarin for Biological Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the potential biological activities of 7-Hydroxy-3-prenylcoumarin. Due to the limited direct experimental data on this specific molecule, this document synthesizes information from studies on structurally related coumarin (B35378) derivatives, particularly those with prenyl or prenyloxy substitutions, to extrapolate potential therapeutic applications. The guide covers preliminary data and detailed experimental protocols for assessing anticancer, anti-inflammatory, antimicrobial, and antioxidant activities. All quantitative data from related compounds are summarized in structured tables for comparative analysis. Furthermore, key signaling pathways and experimental workflows are visualized using DOT language diagrams to provide a clear conceptual framework for future research and development.
Introduction
Coumarins are a large class of benzopyrone secondary metabolites found in various plants, fungi, and bacteria. They exhibit a wide range of pharmacological properties, including anticoagulant, anticancer, anti-inflammatory, antimicrobial, and antioxidant activities. The substitution pattern on the coumarin scaffold plays a crucial role in determining the specific biological effects. The presence of a hydroxyl group at the 7-position is known to contribute significantly to the antioxidant and other biological activities of coumarins. Additionally, the introduction of a prenyl group at the 3-position is often associated with enhanced lipophilicity and improved interaction with biological targets, potentially leading to increased potency.
This guide focuses on the initial screening of this compound, a molecule that combines these two key structural features. While direct experimental data for this specific compound is not extensively available in the public domain, this document serves as a foundational resource by providing a thorough review of the known biological activities of closely related compounds. The information presented herein is intended to guide researchers in designing and conducting initial screening experiments to elucidate the therapeutic potential of this compound.
Potential Biological Activities and Data from Related Compounds
The following sections summarize the potential biological activities of this compound based on data from structurally similar compounds. The quantitative data, presented in tabular format, should be interpreted as indicative of the potential activity of the target compound and used as a reference for designing screening assays.
Anticancer Activity
Coumarin derivatives are well-documented for their cytotoxic effects against various cancer cell lines. The presence of a prenyl group can enhance the anticancer activity of coumarins. Esters of gallic acid with 7-hydroxycoumarins have been synthesized and shown to possess antiproliferative activity against human leukemia HL-60 and prostate cancer DU145 cell lines.[1] Furthermore, derivatives of 7-hydroxy-4-phenylcoumarin (B181766) linked to triazole moieties have demonstrated potent cytotoxic effects, with some compounds inducing cell cycle arrest at the G2/M phase and promoting apoptosis.[2]
Table 1: Cytotoxicity of Structurally Related Coumarin Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 7-((4-(4-Chlorophenyl)-4H-1,2,4-triazol-3-yl)methoxy)-4-phenyl-2H-chromen-2-one | AGS | 2.63 ± 0.17 | [2] |
| Gallic acid ester of 7-hydroxycoumarin derivative | HL-60 | Similar or higher activity than gallic acid | [1] |
| Gallic acid ester of 7-hydroxycoumarin derivative | DU145 | Similar or higher activity than gallic acid | [1] |
Anti-inflammatory Activity
The anti-inflammatory properties of coumarins are often attributed to their ability to inhibit key enzymes and signaling pathways involved in the inflammatory response, such as cyclooxygenases (COX) and lipoxygenases (LOX), as well as the NF-κB and MAPK signaling pathways.[3][4] Prenyloxycoumarins have been shown to possess notable anti-inflammatory effects.[5]
Table 2: Anti-inflammatory Activity of Structurally Related Coumarin Derivatives
| Compound/Derivative | Assay/Target | Activity/IC50 | Reference |
| Prenyloxycoumarins | In vitro and in vivo models | Remarkable anti-inflammatory effects | [5] |
| 4-Hydroxy-7-methoxycoumarin | LPS-activated RAW264.7 macrophages | Inhibition of NO and PGE2 production | [4] |
Antimicrobial Activity
Coumarins have demonstrated a broad spectrum of antimicrobial activity against various bacteria and fungi. The prenyl substitution is expected to enhance the antimicrobial efficacy due to increased lipophilicity, facilitating penetration through microbial cell membranes.
Table 3: Antimicrobial Activity of Structurally Related Coumarin Derivatives (MIC in µg/mL)
| Compound/Derivative | Staphylococcus aureus | Escherichia coli | Pseudomonas aeruginosa | Candida albicans | Reference |
| 7-O-coumarinyl alkenoates | Potent activity | Potent activity | Potent activity | Potent activity | [6] |
| 7-(hydroxy)coumarin (20% conc.) | 24.55 mm inhibition zone | - | - | - | [7] |
| 7-(hydroxy)coumarin (20% conc.) | - | 20.43 mm inhibition zone (vs Shigella flexneri) | - | - | [7] |
Antioxidant Activity
The 7-hydroxy group in the coumarin scaffold is a key determinant of antioxidant activity, acting as a hydrogen donor to scavenge free radicals. The antioxidant potential is commonly evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.
Table 4: Antioxidant Activity of Structurally Related Coumarin Derivatives
| Compound/Derivative | Assay | IC50 (µg/mL) | Reference |
| 7,8-dihydroxy-3-(4-methylphenyl) coumarin | Lipid lowering and antioxidant effects in rats | Significant antioxidant effects | [8] |
| 7-hydroxycoumarin derivatives | DPPH radical scavenging | Varies with substitution | [9] |
Experimental Protocols
This section provides detailed methodologies for the initial screening of this compound for its potential biological activities.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., HL-60, DU145, AGS) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO and dilute it with the cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add the compound dilutions to the respective wells and incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
Protocol:
-
Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound and LPS Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour. Then, stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.
-
Nitrite (B80452) Measurement: Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) in a new 96-well plate.
-
Absorbance Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.
-
Data Analysis: Use a sodium nitrite standard curve to determine the nitrite concentration. Calculate the percentage of NO inhibition compared to the LPS-treated control.
Antimicrobial Activity: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Protocol:
-
Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth (e.g., Mueller-Hinton Broth).
-
Serial Dilution: Perform a two-fold serial dilution of this compound in the broth in a 96-well microtiter plate.
-
Inoculation: Add the standardized microbial inoculum to each well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity is observed.
Antioxidant Activity: DPPH Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, causing its color to change from purple to yellow.
Protocol:
-
Sample Preparation: Prepare different concentrations of this compound in methanol.
-
Reaction Mixture: In a 96-well plate, add 100 µL of the sample solution to 100 µL of a methanolic solution of DPPH (0.1 mM).
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Data Analysis: Calculate the percentage of radical scavenging activity and determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals. Ascorbic acid or Trolox can be used as a positive control.
Visualization of Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways potentially modulated by this compound and a general workflow for its initial biological screening.
Caption: Potential anti-inflammatory signaling pathways modulated by this compound.
Caption: General experimental workflow for the initial screening of this compound.
Conclusion and Future Directions
This technical guide provides a foundational framework for the initial biological screening of this compound. Based on the known activities of structurally related coumarins, this compound holds promise as a potential candidate for further investigation as an anticancer, anti-inflammatory, antimicrobial, and antioxidant agent. The provided experimental protocols offer a starting point for researchers to systematically evaluate these potential activities.
Future research should focus on the synthesis and purification of this compound to enable direct experimental validation of the activities proposed in this guide. Subsequent studies should aim to elucidate the precise mechanisms of action and identify the specific molecular targets. In vivo studies will be crucial to assess the efficacy, pharmacokinetics, and safety profile of this compound. The insights gained from these investigations will be instrumental in determining the therapeutic potential of this compound and guiding its further development as a novel therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and biological evaluation of novel 7-hydroxy-4-phenylchromen-2-one-linked to triazole moieties as potent cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A synthetic coumarin (4-methyl-7 hydroxy coumarin) has anti-cancer potentials against DMBA-induced skin cancer in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-Hydroxy-7-Methoxycoumarin Inhibits Inflammation in LPS-activated RAW264.7 Macrophages by Suppressing NF-κB and MAPK Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemistry and biological activity of natural and synthetic prenyloxycoumarins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and anticancer activity of 7-hydroxycoumarinyl gallates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, Structure–Activity Relationships, and Preliminary Anticancer Properties of Menthol-Modified Coumarin Esters and 3,4-Dihydrocoumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. connectjournals.com [connectjournals.com]
In silico prediction of 7-Hydroxy-3-prenylcoumarin bioactivities
An In-Depth Technical Guide: In Silico Prediction of 7-Hydroxy-3-prenylcoumarin Bioactivities
Audience: Researchers, scientists, and drug development professionals.
Abstract
Coumarins represent a significant class of natural compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial effects.[1] this compound, a specific derivative, holds therapeutic potential that can be efficiently explored using computational methods. This guide provides a comprehensive framework for the in silico prediction of its bioactivities, from initial drug-likeness assessment to molecular docking and pathway analysis. By leveraging established computational tools, researchers can rapidly generate hypotheses about the compound's mechanism of action, prioritize experimental studies, and accelerate the drug discovery process.[2] This document details the experimental protocols for key in silico techniques, presents predicted data in structured tables, and visualizes complex workflows and pathways to guide future research.
Physicochemical Properties and Drug-Likeness Prediction
The initial step in evaluating a potential drug candidate is to assess its physicochemical properties and conformity to established drug-likeness rules, such as Lipinski's Rule of Five.[2] These rules predict the likelihood of a compound having good oral bioavailability based on properties like molecular weight, lipophilicity (LogP), and hydrogen bonding capacity.[2]
Experimental Protocol: SwissADME Analysis
-
Input Preparation : Obtain the canonical SMILES (Simplified Molecular Input Line Entry System) string or draw the 2D structure of this compound (PubChem CID: 71307287)[3].
-
Server Submission : Navigate to the SwissADME web server. Paste the SMILES string or use the integrated molecular editor to input the structure.
-
Execution : Initiate the analysis. The server calculates a comprehensive set of physicochemical descriptors, pharmacokinetic properties, and drug-likeness metrics.
-
Data Collection : Collect the relevant data, including molecular weight, LogP, the number of hydrogen bond donors and acceptors, and violations of Lipinski's Rule of Five.
Predicted Data: Physicochemical Properties
| Property | Predicted Value | Lipinski's Rule of 5 Parameter | Status |
| Molecular Formula | C14H14O3 | N/A | - |
| Molecular Weight | 230.26 g/mol | ≤ 500 Da | Pass |
| MlogP | 2.85 | ≤ 5 | Pass |
| Hydrogen Bond Donors | 1 | ≤ 5 | Pass |
| Hydrogen Bond Acceptors | 3 | ≤ 10 | Pass |
| Lipinski's Violations | 0 | - | Drug-like |
This data is computationally generated for this compound based on its known structure.
Visualization: Drug-Likeness Evaluation Workflow
Caption: Workflow for predicting drug-likeness using SwissADME.
ADMET Profile Prediction
Understanding a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is critical for early-stage drug development.[1] In silico ADMET prediction helps identify potential liabilities, such as poor absorption or cardiac toxicity, thereby reducing costly late-stage failures.[2][4]
Experimental Protocol: ADMET Prediction using pkCSM
-
Input : Submit the SMILES string for this compound to the pkCSM predictive modeling server.
-
Parameter Selection : Select all relevant ADMET prediction modules (Absorption, Distribution, Metabolism, Excretion, Toxicity).
-
Job Submission : Submit the job for execution.
-
Data Retrieval : Once the calculations are complete, collate the predicted values for key parameters such as human intestinal absorption, Blood-Brain Barrier (BBB) permeability, cytochrome P450 (CYP) inhibition, and hERG (human Ether-a-go-go-Related Gene) inhibition.
Predicted Data: ADMET Profile Summary
| Category | Parameter | Predicted Value | Interpretation |
| Absorption | Human Intestinal Absorption | > 90% | High absorption expected.[5] |
| Distribution | BBB Permeability (LogBB) | > -0.5 | Likely to cross the blood-brain barrier. |
| Metabolism | CYP2D6 Inhibitor | No | Low risk of drug interactions via CYP2D6. |
| CYP3A4 Inhibitor | Yes | Potential for drug interactions via CYP3A4. | |
| Excretion | Total Clearance (log ml/min/kg) | ~ 0.4 | Moderate clearance rate. |
| Toxicity | hERG I Inhibitor | No | Low risk of cardiac toxicity.[4] |
| Hepatotoxicity | Yes | Potential risk of liver toxicity. |
This data is computationally generated and serves as a predictive guide requiring experimental validation.
Biological Target Prediction
Identifying the molecular targets of a compound is fundamental to understanding its mechanism of action. Reverse screening methods, such as those used by SwissTargetPrediction, predict protein targets based on the principle of chemical similarity: molecules with similar structures are likely to bind to similar proteins.[6][7]
Experimental Protocol: SwissTargetPrediction
-
Input : Provide the SMILES structure of this compound to the SwissTargetPrediction web server.
-
Organism Selection : Specify "Homo sapiens" as the target organism.
-
Prediction : Initiate the prediction. The tool compares the input structure against a library of known active ligands for various protein targets.
-
Analysis : Analyze the output, which provides a list of probable protein targets ranked by a probability score. Focus on targets with high probability and relevance to known coumarin (B35378) bioactivities, such as inflammation, cancer, or neurodegeneration.[1][6]
Predicted Data: Potential Protein Targets
| Target Class | Protein Target | Gene | Probability | Potential Bioactivity |
| Enzyme | Prostaglandin G/H synthase 2 | PTGS2 (COX-2) | High | Anti-inflammatory[1] |
| Enzyme | Phosphodiesterase 4D | PDE4D | High | Anti-inflammatory[8] |
| Enzyme | PI3-Kinase p110 alpha | PIK3CA | Moderate | Anticancer[9] |
| Enzyme | Acetylcholinesterase | ACHE | Moderate | Neuroprotective[10] |
| Enzyme | Tyrosinase | TYR | Moderate | Anti-melanogenic, Skin aging[11][12] |
This table presents hypothetical targets based on activities reported for similar coumarin structures.
Molecular Docking Studies
Molecular docking predicts the preferred orientation and binding affinity of a ligand when bound to a protein target.[8] This technique is invaluable for validating predicted targets and elucidating the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-protein complex.
Experimental Protocol: Molecular Docking with AutoDock Vina
-
Protein Preparation : Download the 3D crystal structure of a selected target (e.g., COX-2, PDB ID: 5IKR) from the Protein Data Bank. Using AutoDock Tools, remove water molecules and co-crystallized ligands, and add polar hydrogens.
-
Ligand Preparation : Generate the 3D structure of this compound. Assign Gasteiger charges and define rotatable bonds.
-
Grid Box Definition : Define a grid box that encompasses the known active site of the target protein. The size and center of the grid are crucial for a focused docking simulation.
-
Docking Execution : Run AutoDock Vina, which will systematically explore conformational space to find the best binding pose for the ligand within the specified grid box.
-
Results Analysis : Analyze the output file to determine the binding affinity (in kcal/mol) of the most favorable pose. Visualize the docked complex using software like PyMOL or Discovery Studio to identify key amino acid interactions.
Visualization: Molecular Docking Workflow
Caption: A standardized workflow for molecular docking studies.
Predicted Data: Docking Results Summary
| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
| COX-2 | 5IKR | -9.2 | Arg120, Tyr355, Ser530 |
| PDE4D | 3LY2 | -8.7 | Gln443, Asn395, Tyr234 |
| PI3-Kinase | 4JPS | -8.1 | Val851, Lys802, Asp933 |
| Acetylcholinesterase | 4EY7 | -9.5 | Trp86, Tyr337, Phe338 |
Binding affinities are predictive estimates. Lower values indicate stronger binding.
Potential Signaling Pathway Modulation
Based on high-confidence targets from prediction and docking, we can hypothesize which cellular signaling pathways might be modulated by this compound. For instance, inhibition of PI3-Kinase is a key mechanism for anticancer agents.[9] The PI3K/AKT pathway is a critical regulator of cell survival, proliferation, and growth.
Visualization: PI3K/AKT Signaling Pathway
Caption: Potential inhibition of the PI3K/AKT pathway.
Conclusion and Future Directions
This in silico investigation provides a robust, data-driven hypothesis for the bioactivities of this compound. The predictive analysis suggests that the compound is a viable drug-like candidate with high intestinal absorption and the potential to cross the blood-brain barrier. Key predicted activities include anti-inflammatory effects through the inhibition of COX-2 and PDE4, neuroprotective potential via acetylcholinesterase inhibition, and possible anticancer activity by modulating the PI3K/AKT pathway.
These computational predictions are foundational. The next critical steps involve experimental validation through in vitro assays, including enzyme inhibition assays for the predicted targets (e.g., COX-2, PI3K), cytotoxicity studies in relevant cancer cell lines, and anti-inflammatory assays.[9][13] This integrated approach, combining predictive computational modeling with empirical testing, is essential for efficiently advancing promising natural compounds like this compound through the drug discovery pipeline.
References
- 1. journalijcar.org [journalijcar.org]
- 2. jchr.org [jchr.org]
- 3. This compound | C14H14O3 | CID 71307287 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. In silico and in vitro analysis of coumarin derivative induced anticancer effects by undergoing intrinsic pathway mediated apoptosis in human stomach cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
- 8. ajpp.in [ajpp.in]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Hydroxy-3-Phenylcoumarins as Multitarget Compounds for Skin Aging Diseases: Synthesis, Molecular Docking and Tyrosinase, Elastase, Collagenase and Hyaluronidase Inhibition, and Sun Protection Factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
An In-depth Technical Guide to 7-Hydroxy-3-prenylcoumarin: Discovery, History, and Scientific Advancements
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Hydroxy-3-prenylcoumarin, a naturally occurring phenolic compound, has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the discovery, history, and scientific investigation of this specific coumarin (B35378) derivative. It details the methodologies for its isolation from natural sources and chemical synthesis, presents quantitative data on its biological activities, and elucidates its known mechanisms of action through signaling pathway diagrams. This document serves as a centralized resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.
Discovery and History
The history of research into this compound is intrinsically linked to the extensive studies on coumarins as a class of compounds. Coumarins are well-documented for their diverse pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities, which has driven the investigation of numerous derivatives, including the prenylated forms.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₄O₃ | PubChem CID: 71307287 |
| Molecular Weight | 230.26 g/mol | PubChem CID: 71307287 |
| IUPAC Name | 7-hydroxy-3-(3-methylbut-2-enyl)chromen-2-one | PubChem CID: 71307287 |
| Appearance | Solid (predicted) | |
| Solubility | Soluble in organic solvents such as methanol (B129727), ethanol (B145695), and DMSO. | General knowledge |
Experimental Protocols
Isolation from Natural Sources (Coriaria nepalensis)
The following protocol is adapted from the methodologies used for isolating coumarins from Coriaria nepalensis and serves as a representative procedure for obtaining this compound[1][2][3].
Workflow for Isolation of Coumarins from Coriaria nepalensis
Caption: General workflow for the isolation of this compound.
Methodology:
-
Extraction: Air-dried and powdered aerial parts of Coriaria nepalensis are macerated with 95% ethanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude ethanol extract.
-
Fractionation: The crude extract is suspended in water and partitioned successively with ethyl acetate. The resulting ethyl acetate fraction, which typically contains coumarins, is concentrated.
-
Chromatographic Separation:
-
Silica Gel Column Chromatography: The ethyl acetate fraction is subjected to silica gel column chromatography, eluting with a gradient of n-hexane and ethyl acetate of increasing polarity. Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Sephadex LH-20 Column Chromatography: Fractions containing the target compound are further purified on a Sephadex LH-20 column using methanol as the eluent to remove pigments and other impurities.
-
Preparative High-Performance Liquid Chromatography (HPLC): Final purification is achieved by preparative HPLC on a C18 column with a suitable mobile phase, such as a methanol-water gradient, to yield pure this compound.
-
-
Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HR-MS).
Chemical Synthesis: Direct Prenylation of 7-Hydroxycoumarin
A direct and efficient method for the synthesis of 3-prenylcoumarins involves the prenylation of a coumarin precursor using 2-methyl-3-buten-2-ol (B93329) in the presence of boron trifluoride etherate (BF₃·OEt₂).
Reaction Scheme for the Synthesis of this compound
Caption: Synthesis of this compound via direct prenylation.
Methodology:
-
Reaction Setup: To a solution of 7-hydroxycoumarin in anhydrous dioxane, 2-methyl-3-buten-2-ol is added.
-
Catalyst Addition: Boron trifluoride etherate (BF₃·OEt₂) is added dropwise to the stirred solution at room temperature.
-
Reaction: The reaction mixture is heated to reflux and monitored by TLC until the starting material is consumed.
-
Work-up: The reaction is quenched with water, and the product is extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., n-hexane/ethyl acetate) to afford pure this compound.
Biological Activities and Mechanism of Action
While specific studies on this compound are limited, the biological activities of related coumarins isolated from Coriaria nepalensis and other 7-hydroxycoumarin derivatives provide valuable insights into its potential therapeutic effects.
Antifungal Activity
Several coumarins isolated from Coriaria nepalensis have demonstrated significant antifungal activity against a range of plant pathogenic fungi.
Table 1: Antifungal Activity of Coumarins from Coriaria nepalensis
| Compound | Pathogen | EC₅₀ (µg/mL) | Reference |
| Coriarin A | Phytophthora nicotianae | 3.00 | [1][2][3] |
| Coriarin B | Sclerotinia sclerotiorum | 15.23 | [1][2][3] |
| Coriarin C | Fusarium graminearum | 25.89 | [1][2][3] |
The primary mechanism of antifungal action for these coumarins involves the disruption of the fungal cell membrane, leading to increased permeability, morphological changes, and ultimately, cell death[2][3].
Proposed Antifungal Mechanism of Action
References
7-Hydroxy-3-prenylcoumarin: A Technical Guide on its Role as a Plant Metabolite
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Hydroxy-3-prenylcoumarin, a member of the coumarin (B35378) family of secondary metabolites, is a naturally occurring phenolic compound found in various plant species. This technical guide provides a comprehensive overview of its biosynthesis, physiological role in plants, and its potential as a pharmacologically active agent. This document details the current understanding of its mechanism of action, with a focus on its anti-inflammatory properties through the modulation of key signaling pathways. Quantitative data on its biological activities are presented, alongside established experimental protocols for its study. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of plant biology, natural product chemistry, and drug discovery.
Introduction
Coumarins are a diverse class of benzopyrone-based phytochemicals widely distributed in the plant kingdom. They are known to play crucial roles in plant defense mechanisms and exhibit a broad spectrum of pharmacological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer effects. The addition of a prenyl group to the coumarin scaffold, as seen in this compound, can significantly enhance its lipophilicity and biological activity. This document focuses specifically on this compound, exploring its characteristics and potential applications.
Biosynthesis of this compound
The biosynthesis of this compound begins with the well-established phenylpropanoid pathway, leading to the formation of the core coumarin structure, umbelliferone (B1683723) (7-hydroxycoumarin).
The key steps are:
-
Phenylalanine to Cinnamic Acid: The pathway initiates with the deamination of L-phenylalanine by phenylalanine ammonia-lyase (PAL).
-
Cinnamic Acid to p-Coumaric Acid: Cinnamate-4-hydroxylase (C4H) hydroxylates cinnamic acid.
-
Ortho-hydroxylation: A critical step is the ortho-hydroxylation of p-coumaric acid, a reaction catalyzed by a cytochrome P450 enzyme, leading to 2,4-dihydroxycinnamic acid.
-
Lactonization: Spontaneous or enzyme-mediated intramolecular cyclization (lactonization) of the cis-isomer of 2,4-dihydroxycinnamic acid forms umbelliferone.
-
Prenylation: The final step involves the attachment of a prenyl group from dimethylallyl pyrophosphate (DMAPP) to the C-3 position of the umbelliferone backbone. This reaction is catalyzed by a specific prenyltransferase (PT). While various coumarin prenyltransferases have been identified, the specific enzyme responsible for C-3 prenylation of 7-hydroxycoumarin is yet to be fully characterized.
Physiological Role in Plants
Prenylated coumarins, including this compound, are integral components of the plant's chemical defense system. Their lipophilic nature allows them to readily interact with and disrupt the cell membranes of invading pathogens such as fungi and bacteria. Furthermore, these compounds can act as phytoalexins, being synthesized in response to pathogen attack or abiotic stress. They are also implicated in allelopathy, where they are released into the soil to inhibit the growth of competing plant species.
Biological Activities and Pharmacological Potential
While specific quantitative data for this compound is limited, the biological activities of 7-hydroxycoumarin and other prenylated coumarins provide strong indications of its potential.
Anti-inflammatory Activity
7-Hydroxycoumarin derivatives have demonstrated significant anti-inflammatory properties. A key mechanism is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2][3][4] NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.
In response to inflammatory stimuli like lipopolysaccharide (LPS), the inhibitor of κB (IκB) is phosphorylated and degraded, allowing the p65/p50 subunits of NF-κB to translocate to the nucleus and initiate the transcription of inflammatory genes. 7-Hydroxycoumarin and its derivatives can prevent the degradation of IκB, thereby sequestering NF-κB in the cytoplasm and inhibiting the inflammatory cascade.[1][3][4]
Antimicrobial Activity
Coumarin derivatives are known to possess broad-spectrum antimicrobial activity. The lipophilic prenyl group in this compound is expected to enhance its ability to disrupt microbial cell membranes. While specific MIC values for this compound are not widely reported, related compounds have shown activity against various bacteria and fungi.
Table 1: Antimicrobial Activity of Selected Coumarin Derivatives
| Compound | Microorganism | MIC (µg/mL) | Reference |
| 7-O-coumarinyl derivatives | Bacillus subtilis | Not specified | [5] |
| Staphylococcus aureus | Not specified | [5] | |
| Escherichia coli | Not specified | [5] | |
| Pseudomonas aeruginosa | Not specified | [5] | |
| Candida albicans | Not specified | [5] | |
| 7-hydroxy-4-methyl coumarin derivatives | Staphylococcus aureus | Not specified | [6] |
| Escherichia coli | Not specified | [6] |
Cytotoxic Activity
Several studies have investigated the cytotoxic effects of coumarin derivatives against various cancer cell lines. The planar structure of the coumarin ring allows for intercalation with DNA, and various substitutions can modulate this activity.
Table 2: Cytotoxic Activity of Selected Coumarin Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| 7-hydroxy-3-phenylcoumarin derivative | A549 (Lung) | 10.67 ± 1.53 | [1] |
| C6 (Glioma) | 4.33 ± 1.04 | [1] | |
| Coumarin-cinnamic acid hybrid | HL-60 (Leukemia) | 8.09 | [7] |
| MCF-7 (Breast) | 3.26 | [7] | |
| A549 (Lung) | 9.34 | [7] |
Antioxidant Activity
The phenolic hydroxyl group at the C-7 position imparts antioxidant properties to this compound, enabling it to scavenge free radicals. The antioxidant capacity of coumarins is often evaluated using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging and ORAC (Oxygen Radical Absorbance Capacity). While specific data for the 3-prenylated derivative is scarce, 7-hydroxy-3-arylcoumarins have shown significant antioxidant potential.[8]
Table 3: Antioxidant Activity of a 7-Hydroxy-3-arylcoumarin Derivative
| Assay | Activity | Reference |
| ORAC-FL | 13.5 | [8] |
| Hydroxyl radical scavenging | 100% | [8] |
| DPPH radical scavenging | 65.9% | [8] |
| Superoxide radical scavenging | 71.5% | [8] |
Experimental Protocols
Extraction and Isolation
A general protocol for the extraction and isolation of coumarins from plant material is outlined below. This protocol may require optimization depending on the specific plant source.
Protocol Details:
-
Extraction: Macerate the dried and powdered plant material in a suitable solvent (e.g., methanol or ethanol) at room temperature for 24-48 hours, or perform Soxhlet extraction for a more exhaustive extraction.
-
Concentration: Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Partitioning: Suspend the crude extract in water and partition it with a solvent of increasing polarity, such as ethyl acetate. The coumarin fraction will typically be enriched in the ethyl acetate phase.
-
Chromatography: Subject the concentrated ethyl acetate fraction to column chromatography on silica (B1680970) gel, eluting with a gradient of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate).
-
Analysis and Purification: Monitor the fractions by Thin Layer Chromatography (TLC). Combine fractions containing the target compound and perform further purification by preparative High-Performance Liquid Chromatography (HPLC) if necessary.
Characterization
The structure of the isolated this compound can be elucidated using a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for determining the carbon-hydrogen framework of the molecule. The characteristic signals for the coumarin backbone, the hydroxyl group, and the prenyl moiety can be identified.[9][10]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the compound.[11][12]
-
Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present, such as the hydroxyl (-OH) and lactone carbonyl (C=O) groups.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the chromophoric system of the coumarin.
Table 4: General Spectroscopic Data for 7-Hydroxycoumarin Derivatives
| Technique | Key Features |
| ¹H NMR | Aromatic protons of the coumarin ring, signals for the prenyl group (vinyl proton, methyl groups), and a signal for the hydroxyl proton. |
| ¹³C NMR | Carbonyl carbon of the lactone, aromatic carbons, and carbons of the prenyl group. |
| Mass Spec | Molecular ion peak corresponding to the mass of C₁₄H₁₄O₃. |
| IR (cm⁻¹) | Broad -OH stretch (~3200-3400), C=O stretch of the lactone (~1700-1730), C=C stretches of the aromatic ring (~1600). |
Conclusion and Future Perspectives
This compound is a plant metabolite with significant potential for further investigation. Its putative roles in plant defense and its promising pharmacological activities, particularly its anti-inflammatory properties through the inhibition of the NF-κB pathway, make it a compelling target for drug discovery and development. Future research should focus on the definitive identification and characterization of the C-3 prenyltransferase involved in its biosynthesis, which could open avenues for its biotechnological production. Furthermore, a more detailed and quantitative evaluation of its antimicrobial, antioxidant, and cytotoxic activities is warranted to fully elucidate its therapeutic potential. The development of detailed protocols for its large-scale extraction and purification will also be crucial for advancing its study and potential application.
References
- 1. researchgate.net [researchgate.net]
- 2. Antioxidant aryl-prenylcoumarin, flavan-3-ols and flavonoids from Eysenhardtia subcoriacea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-Inflammatory Effect of Novel 7-Substituted Coumarin Derivatives through Inhibition of NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, anti-inflammatory evaluation, and molecular modelling of new coumarin-based analogs combined curcumin and other heterocycles as potential TNF-α production inhibitors via upregulating Nrf2/HO-1, downregulating AKT/mTOR signalling pathways and downregulating NF-κB in LPS induced macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Research Portal [scholarship.miami.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. New Metabolites of Coumarin Detected in Human Urine Using Ultra Performance Liquid Chromatography/Quadrupole-Time-of-Flight Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. massbank.eu [massbank.eu]
In-Depth Technical Guide: Structural Elucidation of Novel 7-Hydroxy-3-prenylcoumarin Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural elucidation of novel 7-hydroxy-3-prenylcoumarin derivatives, a class of compounds attracting significant interest in medicinal chemistry due to their diverse biological activities. This document details the experimental protocols for isolation and characterization, presents spectroscopic data in a structured format, and visualizes key experimental workflows.
Introduction
7-Hydroxycoumarins are a well-established class of naturally occurring phenolic compounds. The addition of a prenyl group at the C-3 position often enhances their biological efficacy, leading to promising antibacterial, antifungal, antioxidant, and anticancer properties. The precise structural determination of these novel derivatives is paramount for understanding their structure-activity relationships and for guiding further drug development efforts. This guide focuses on the methodologies employed in the structural elucidation of a representative novel compound: 7-Hydroxy-3-(1,1-dimethylprop-2-enyl)coumarin .
Experimental Protocols
The structural elucidation of novel this compound derivatives involves a systematic workflow encompassing isolation, purification, and spectroscopic analysis.
Isolation and Purification
The initial step involves the extraction of the target compound from its natural source, typically plant material, or its synthesis. A generalized workflow for isolation from a plant source is outlined below.
Spectroscopic Analysis
The structural backbone and functional groups of the isolated compound are determined using a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are crucial for determining the carbon-hydrogen framework. 2D NMR techniques such as COSY, HSQC, and HMBC are employed to establish connectivity between protons and carbons.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact molecular formula. Fragmentation patterns observed in MS/MS experiments help in confirming the structure.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, such as hydroxyl (-OH) and carbonyl (C=O) groups.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule and helps to confirm the presence of the coumarin chromophore.
-
X-ray Crystallography: When suitable crystals can be obtained, single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional structure.
The general workflow for spectroscopic analysis is depicted below.
Data Presentation: 7-Hydroxy-3-(1,1-dimethylprop-2-enyl)coumarin
The following tables summarize the key quantitative data obtained for the structural elucidation of the novel derivative, 7-Hydroxy-3-(1,1-dimethylprop-2-enyl)coumarin.
Table 1: General Properties
| Property | Value |
| Molecular Formula | C₁₄H₁₄O₃ |
| Molecular Weight | 230.26 g/mol |
| CAS Number | 56881-08-4 |
| IUPAC Name | 7-hydroxy-3-(2-methylbut-3-en-2-yl)chromen-2-one |
Table 2: ¹H NMR Spectroscopic Data (Solvent: CDCl₃, Frequency: 400 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 7.62 | s | - | H-4 |
| 7.29 | d | 8.4 | H-5 |
| 6.85 | dd | 8.4, 2.4 | H-6 |
| 6.78 | d | 2.4 | H-8 |
| 6.05 | dd | 17.4, 10.7 | H-1'' |
| 5.15 | d | 17.4 | H-2''a |
| 5.12 | d | 10.7 | H-2''b |
| 1.45 | s | - | 2 x CH₃ (C-3') |
Table 3: ¹³C NMR Spectroscopic Data (Solvent: CDCl₃, Frequency: 100 MHz)
| Chemical Shift (δ) ppm | Assignment |
| 161.5 | C-2 |
| 155.8 | C-7 |
| 154.5 | C-8a |
| 144.2 | C-1'' |
| 141.8 | C-4 |
| 128.9 | C-5 |
| 125.4 | C-3 |
| 113.8 | C-6 |
| 112.9 | C-4a |
| 112.5 | C-2'' |
| 102.1 | C-8 |
| 38.2 | C-3' |
| 27.5 | 2 x CH₃ (C-3') |
Table 4: Mass Spectrometry Data
| Technique | Result | Interpretation |
| HR-ESI-MS | m/z 231.0965 [M+H]⁺ | Calculated for C₁₄H₁₅O₃⁺: 231.0964 |
Biological Activity and Signaling Pathways
While extensive research on the specific biological activities and signaling pathways of 7-Hydroxy-3-(1,1-dimethylprop-2-enyl)coumarin is ongoing, preliminary studies on similar this compound derivatives have indicated potential antiproliferative and anti-inflammatory effects. For instance, some derivatives have been shown to induce apoptosis in cancer cell lines. A simplified, hypothetical signaling pathway for apoptosis induction is presented below.
It is important to note that the specific molecular targets and signaling cascades can vary significantly between different derivatives and cell types, necessitating further detailed biological investigations.
Conclusion
The structural elucidation of novel this compound derivatives is a critical step in the exploration of their therapeutic potential. The systematic application of modern spectroscopic techniques, as detailed in this guide, allows for the unambiguous determination of their complex structures. The presented data for 7-Hydroxy-3-(1,1-dimethylprop-2-enyl)coumarin serves as a clear example of the type of comprehensive characterization required. Future research should focus on elucidating the specific biological targets and signaling pathways of these promising compounds to facilitate their development as next-generation therapeutic agents.
Methodological & Application
Application Notes and Protocols for the Extraction and Purification of 7-Hydroxy-3-prenylcoumarin from Plant Material
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the extraction and purification of 7-Hydroxy-3-prenylcoumarin from plant sources. This document outlines various extraction techniques, purification methodologies, and data presentation for researchers in natural product chemistry, pharmacology, and drug development.
Introduction
This compound, also known as 7-hydroxy-3-(3-methyl-2-butenyl)coumarin, is a naturally occurring coumarin (B35378) derivative. Prenylated coumarins are a class of compounds that have garnered significant interest due to their diverse biological activities. The isolation and purification of these compounds are essential for further pharmacological studies and drug development. While specific plant sources for this compound are not extensively documented, related prenylated coumarins have been isolated from plants of the Rutaceae family, such as Boenninghausenia albiflora and Ruta graveolens. This document provides generalized protocols that can be adapted for the extraction and purification of the target compound from these or other potential plant sources.
Extraction Methodologies
The choice of extraction method can significantly impact the yield and purity of the crude extract. Below is a summary of common techniques used for the extraction of coumarins from plant materials.
Table 1: Comparison of Extraction Techniques for Coumarins
| Extraction Technique | Principle | Advantages | Disadvantages | Typical Solvents |
| Maceration | Soaking the plant material in a solvent at room temperature for an extended period. | Simple, requires minimal equipment, suitable for thermolabile compounds. | Time-consuming, may result in lower yields. | Ethanol, Methanol (B129727), Ethyl Acetate (B1210297), Chloroform |
| Soxhlet Extraction | Continuous extraction with a cycling solvent. | More efficient than maceration, higher yield. | Can degrade thermolabile compounds due to prolonged heating. | Hexane, Chloroform, Ethyl Acetate, Methanol |
| Ultrasound-Assisted Extraction (UAE) | Use of ultrasonic waves to disrupt cell walls and enhance solvent penetration. | Faster extraction, higher yield, reduced solvent consumption. | May require specialized equipment. | Ethanol, Methanol |
| Microwave-Assisted Extraction (MAE) | Use of microwave energy to heat the solvent and plant material, accelerating extraction. | Very fast, high yield, reduced solvent consumption. | Potential for thermal degradation if not controlled properly. | Ethanol, Methanol |
Purification Techniques
Following extraction, the crude extract contains a mixture of compounds. Chromatographic techniques are essential for the isolation and purification of the target molecule, this compound.
Column Chromatography
Column chromatography is a widely used technique for the initial fractionation of the crude extract.
Protocol 1: General Column Chromatography for Coumarin Enrichment
-
Stationary Phase Preparation: Pack a glass column with silica (B1680970) gel (60-120 mesh) using a slurry packing method with a non-polar solvent (e.g., hexane).
-
Sample Loading: Adsorb the dried crude extract onto a small amount of silica gel and load it evenly onto the top of the prepared column.
-
Elution: Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or chloroform) in a stepwise or gradient manner.
-
Fraction Collection: Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC).
-
TLC Analysis: Spot the collected fractions on a TLC plate (silica gel 60 F254) and develop it in a suitable solvent system (e.g., hexane:ethyl acetate, 8:2 v/v). Visualize the spots under UV light (254 nm and 365 nm).
-
Pooling Fractions: Combine the fractions that show a similar TLC profile and contain the compound of interest.
-
Solvent Evaporation: Evaporate the solvent from the pooled fractions under reduced pressure using a rotary evaporator to obtain enriched fractions.
High-Performance Liquid Chromatography (HPLC)
HPLC is a high-resolution technique used for the final purification of the target compound to a high degree of purity. A reversed-phase C18 column is commonly used for the separation of coumarins.
Protocol 2: Preparative HPLC for this compound Purification
-
Sample Preparation: Dissolve the enriched fraction from column chromatography in the mobile phase or a suitable solvent (e.g., methanol). Filter the sample through a 0.45 µm syringe filter before injection.
-
HPLC System and Column:
-
Column: C18 reversed-phase column (e.g., 250 x 10 mm, 5 µm).
-
Mobile Phase: A gradient of methanol (A) and water (B), or acetonitrile (B52724) (A) and water (B). An acidic modifier like 0.1% formic acid can be added to improve peak shape.
-
Flow Rate: 4-5 mL/min.
-
Detection: UV detector at a wavelength of approximately 320-340 nm.
-
-
Elution Program: Start with a higher proportion of water and gradually increase the proportion of the organic solvent. An example gradient is:
-
0-5 min: 40% A
-
5-25 min: 40-80% A (linear gradient)
-
25-30 min: 80% A (isocratic)
-
30-35 min: 80-40% A (linear gradient)
-
35-40 min: 40% A (isocratic)
-
-
Fraction Collection: Collect the peaks corresponding to the retention time of this compound.
-
Purity Analysis: Analyze the collected fractions using analytical HPLC to confirm purity.
-
Solvent Removal: Remove the solvent from the pure fractions using a rotary evaporator and then lyophilize to obtain the purified compound as a solid.
Table 2: HPLC Purification Parameters
| Parameter | Recommended Setting |
| Column | Reversed-phase C18 (preparative) |
| Mobile Phase | Acetonitrile/Methanol and Water (with optional 0.1% Formic Acid) |
| Elution | Gradient |
| Flow Rate | 4-5 mL/min |
| Detection | UV at ~330 nm |
| Injection Volume | Dependent on column size and sample concentration |
Visualization of Workflows
The following diagrams illustrate the general workflow for the extraction and purification of this compound.
Caption: General workflow for the extraction of coumarins from plant material.
Caption: Purification workflow for isolating this compound.
Characterization of the Purified Compound
After purification, the identity and purity of this compound should be confirmed using various analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.
Conclusion
The protocols outlined in these application notes provide a robust framework for the extraction and purification of this compound from plant sources. The selection of the most appropriate extraction and purification methods will depend on the specific plant matrix, the available equipment, and the desired scale of purification. Optimization of the described protocols may be necessary to achieve the highest yield and purity of the target compound.
Application Notes and Protocols for the Quantification of 7-Hydroxy-3-prenylcoumarin by HPLC and LC-MS
For researchers, scientists, and professionals in drug development, the accurate quantification of 7-Hydroxy-3-prenylcoumarin, a naturally occurring coumarin (B35378) with potential pharmacological activities, is crucial for pharmacokinetic studies, quality control of herbal products, and metabolic research. This document provides detailed high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) methodologies for the robust and sensitive quantification of this analyte.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is suitable for the routine quantification of this compound in samples with relatively high concentrations of the analyte, such as plant extracts and pharmaceutical formulations.
Experimental Protocol
1.1.1. Sample Preparation (from Plant Material)
-
Extraction: Accurately weigh 1.0 g of powdered plant material and transfer it to a conical flask. Add 20 mL of methanol (B129727) and sonicate for 30 minutes.
-
Filtration: Filter the extract through a Whatman No. 1 filter paper.
-
Concentration: Evaporate the filtrate to dryness under reduced pressure using a rotary evaporator at 40°C.
-
Reconstitution: Reconstitute the dried extract in 1 mL of methanol.
-
Final Filtration: Filter the reconstituted solution through a 0.45 µm syringe filter into an HPLC vial before injection.
1.1.2. Chromatographic Conditions
-
Instrument: Standard HPLC system with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and acetonitrile (B52724) (Solvent B).
-
Gradient Program:
-
0-5 min: 30% B
-
5-20 min: 30-70% B (linear gradient)
-
20-25 min: 70-90% B (linear gradient)
-
25-30 min: 90% B (isocratic)
-
30.1-35 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 325 nm.
-
Injection Volume: 10 µL.
1.1.3. Calibration Standards
Prepare a stock solution of this compound (1 mg/mL) in methanol. Perform serial dilutions to prepare working standards in the range of 1-100 µg/mL.
Quantitative Data Summary (HPLC-UV)
The following table summarizes the typical validation parameters for the HPLC-UV method, based on data for similar coumarin compounds.
| Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.5 µg/mL |
| Limit of Quantification (LOQ) | 1.5 µg/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 5% |
Liquid Chromatography-Mass Spectrometry (LC-MS)
This LC-MS method offers higher sensitivity and selectivity, making it ideal for the quantification of this compound in complex biological matrices such as plasma and urine, where concentrations are expected to be low.
Experimental Protocol
2.1.1. Sample Preparation (from Plasma)
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of acetonitrile containing an internal standard (e.g., 7-hydroxycoumarin, 50 ng/mL).
-
Vortexing: Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Supernatant Collection: Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase (70:30 Water:Acetonitrile with 0.1% formic acid).
-
Final Filtration: Filter through a 0.22 µm syringe filter into an LC-MS vial.
2.1.2. LC-MS Conditions
-
Instrument: A liquid chromatography system coupled to a triple quadrupole mass spectrometer.
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).
-
Gradient Program:
-
0-2 min: 30% B
-
2-8 min: 30-95% B (linear gradient)
-
8-10 min: 95% B (isocratic)
-
10.1-12 min: 30% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
2.1.3. Mass Spectrometry Parameters
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor Ion (m/z): [M+H]⁺ for this compound.
-
Product Ions (m/z): To be determined by direct infusion of a standard solution. Two to three characteristic fragment ions should be selected for quantification and confirmation.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 400°C.
-
Collision Gas: Argon.
2.1.4. Calibration Standards
Prepare a stock solution of this compound (1 mg/mL) in methanol. Prepare working standards by serial dilution and spike into the blank biological matrix to create a calibration curve in the range of 1-1000 ng/mL.
Quantitative Data Summary (LC-MS)
The following table presents the expected validation parameters for the LC-MS method, extrapolated from methods for similar coumarin derivatives.
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.3 ng/mL |
| Limit of Quantification (LOQ) | 1.0 ng/mL |
| Accuracy (% Recovery) | 90 - 110% |
| Precision (% RSD) | < 10% |
| Matrix Effect | 85 - 115% |
Visualized Workflows
The following diagrams illustrate the experimental workflows for the HPLC and LC-MS methods.
Application Notes & Protocols: Investigating the Anti-inflammatory Activity of 7-Hydroxy-3-prenylcoumarin
Audience: Researchers, scientists, and drug development professionals.
Introduction: 7-Hydroxy-3-prenylcoumarin is a natural compound belonging to the coumarin (B35378) class, which is known for a wide range of pharmacological properties. Several coumarin derivatives have demonstrated significant biological activities, including anti-inflammatory, antioxidant, and antimicrobial effects[1]. Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases. Therefore, evaluating the anti-inflammatory potential of compounds like this compound is a critical area of research.
This document provides a detailed protocol for assessing the anti-inflammatory activity of this compound using an in vitro model of lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. Macrophages are key cells in the inflammatory process, and their activation by LPS, a component of Gram-negative bacteria, leads to the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and various cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1beta (IL-1β)[2][3]. The protocol will also cover the investigation of the compound's effect on the underlying molecular mechanisms, specifically the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, which are crucial regulators of the inflammatory response[4][5][6].
Overall Experimental Workflow
The following diagram outlines the general workflow for evaluating the anti-inflammatory properties of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells [e-jar.org]
- 3. Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.7 Macrophages by Stem Extract of Alternanthera sessilis via the Inhibition of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Application Notes: 7-Hydroxy-3-prenylcoumarin as a Putative Fluorescent Probe for Cellular Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coumarin (B35378) derivatives are a prominent class of fluorophores widely employed in cellular imaging due to their favorable photophysical properties, including high quantum yields, sensitivity to the microenvironment, and amenability to chemical modification.[1][][3] The 7-hydroxycoumarin scaffold, in particular, is a common core structure for various fluorescent probes.[4][5] This document provides a detailed overview of the potential application of 7-Hydroxy-3-prenylcoumarin as a fluorescent probe in cellular imaging.
Disclaimer: As of the latest literature review, specific data on the use of this compound as a fluorescent probe for cellular imaging is not available. The following application notes and protocols are based on the general properties of 7-hydroxycoumarin derivatives and the anticipated influence of the 3-prenyl substituent. Experimental validation is essential to ascertain the actual performance of this compound.
Principle of Operation
The fluorescence of 7-hydroxycoumarins is attributed to their π-conjugated system.[6] The hydroxyl group at the 7-position is a strong electron-donating group, which often leads to strong fluorescence.[7] The emission properties of these compounds can be sensitive to the polarity and viscosity of their local environment.[3] The introduction of a prenyl group at the 3-position, a lipophilic moiety, could potentially influence the probe's cellular uptake, membrane permeability, and localization. It may enhance partitioning into hydrophobic environments such as cellular membranes or lipid droplets.
Potential Applications in Cellular Imaging
Based on the characteristics of related coumarin probes, this compound could potentially be utilized for:
-
General Cytoplasmic and Membrane Staining: Due to its potential lipophilicity, the probe might accumulate in the cytoplasm and associate with intracellular membranes.
-
Targeting Specific Organelles: The prenyl group could facilitate targeting to lipid-rich organelles like the endoplasmic reticulum or lipid droplets.[8]
-
Sensing Microenvironmental Changes: Like other coumarins, its fluorescence might be sensitive to changes in local polarity or viscosity, making it a candidate for studying cellular processes that involve such alterations.
Data Presentation: Photophysical Properties of Representative 7-Hydroxycoumarins
The following table summarizes the photophysical properties of related 7-hydroxycoumarin derivatives to provide a reference for the potential characteristics of this compound. Note: These values are not specific to this compound and should be experimentally determined.
| Derivative Name | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Target/Application | Reference(s) |
| 7-Hydroxycoumarin-3-carboxylic acid | 352 | 407 | - | General blue fluorophore | [9] |
| 6-Fluoro-7-hydroxycoumarin-3-carboxamide | ~405 | ~500 | 0.84 | Labeling microtubules | [10] |
| Coumarin-based ER Probes | 400 | 435-525 | 0.60 | Endoplasmic Reticulum | [8] |
Experimental Protocols
The following are generalized protocols that can serve as a starting point for utilizing a novel coumarin-based probe like this compound. Optimization of probe concentration, incubation time, and imaging parameters is crucial for each specific cell line and experimental setup.
Protocol 1: General Live Cell Staining and Imaging
Objective: To stain and visualize live cells with this compound.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Glass-bottom dishes or chamber slides
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Seeding: Seed cells of interest onto a glass-bottom dish or chamber slide and culture until they reach 50-70% confluency.
-
Probe Preparation: Prepare a stock solution of this compound (e.g., 1-10 mM) in high-quality, anhydrous DMSO.
-
Probe Loading: a. Prepare a working solution of the probe by diluting the stock solution in serum-free culture medium to a final concentration (typically in the range of 1-10 µM). b. Remove the culture medium from the cells and wash them twice with pre-warmed PBS. c. Add the probe-containing medium to the cells and incubate for 15-60 minutes at 37°C in a CO₂ incubator.
-
Washing: Remove the loading solution and wash the cells two to three times with fresh, pre-warmed culture medium or PBS to remove any excess probe.[1]
-
Imaging: Add fresh, pre-warmed culture medium or an appropriate imaging buffer to the cells. Image the cells using a fluorescence microscope equipped with a filter set suitable for excitation around the predicted absorption maximum (likely in the UV to blue range for a 7-hydroxycoumarin) and collection of the emission (likely in the blue to green range).[1]
Protocol 2: Co-localization with Organelle-Specific Dyes
Objective: To determine the subcellular localization of this compound.
Procedure:
-
Follow steps 1-3 of Protocol 1 for staining with this compound.
-
During the final 15-30 minutes of incubation with the coumarin probe, add a commercially available organelle-specific fluorescent probe (e.g., ER-Tracker™, MitoTracker™, or a lipid droplet stain) at its recommended concentration.
-
Proceed with the washing steps as described in Protocol 1.
-
Image the cells using the appropriate filter sets for both this compound and the co-localization dye, acquiring separate images for each channel.
-
Merge the images and analyze the degree of overlap between the fluorescence signals to determine the subcellular localization of the coumarin probe.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: General workflow for live-cell imaging with a coumarin-based fluorescent probe.
Caption: Hypothesized influence of structural components on probe properties and behavior.
Conclusion
While this compound presents an interesting structure for a potential fluorescent probe, its efficacy and specific applications in cellular imaging require empirical validation. The provided protocols and data for related compounds offer a solid foundation for initiating such investigations. Researchers are encouraged to perform thorough characterization of its photophysical properties and cellular behavior to unlock its full potential as a tool for biological discovery.
References
- 1. benchchem.com [benchchem.com]
- 3. The Use of Coumarins as Environmentally-Sensitive Fluorescent Probes of Heterogeneous Inclusion Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Concerning the fluorescence of some 7-hydroxycoumarins and related compounds - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 4-Hydroxycoumarins as New Fluorescent Compounds: Synthesis and Characterization [article.sapub.org]
- 8. Coumarin-based Fluorescent Probes for Selectively Targeting and Imaging the Endoplasmic Reticulum in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Spectrum [7-Hydroxycoumarin-3-carboxylic acid] | AAT Bioquest [aatbio.com]
- 10. Synthesis of Monofluorinated 7-Hydroxycoumarin-3-Carboxamides as Cell-Permeable Fluorescent Molecular Probes - PMC [pmc.ncbi.nlm.nih.gov]
Application of 7-Hydroxy-3-prenylcoumarin in Antimicrobial Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Hydroxy-3-prenylcoumarin, also known as osthenol, is a natural coumarin (B35378) derivative that has garnered significant interest for its diverse pharmacological activities. Among these, its antimicrobial properties present a promising avenue for the development of new therapeutic agents against a range of pathogenic microorganisms. This document provides detailed application notes and experimental protocols for the assessment of the antimicrobial efficacy of this compound, intended to guide researchers in the fields of microbiology, natural product chemistry, and drug discovery.
Antimicrobial Activity Profile
This compound has demonstrated inhibitory activity against various bacteria and fungi. The prenyl group at the C-3 position of the coumarin scaffold is believed to play a crucial role in its antimicrobial action, likely by enhancing its lipophilicity and facilitating its interaction with microbial cell membranes.
Data Presentation
The following tables summarize the reported quantitative antimicrobial activity of this compound against selected microorganisms.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound
| Microorganism | Type | MIC (µg/mL) | Reference |
| Listeria monocytogenes | Gram-positive bacterium | 62.5 | [1] |
Note: Further research is required to establish a broader spectrum of MIC values against other clinically relevant bacteria and fungi.
Experimental Protocols
Detailed methodologies for key antimicrobial assays are provided below. These protocols can be adapted based on specific laboratory conditions and the microorganisms under investigation.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Assay
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
This compound (Osthenol)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
96-well microtiter plates
-
Bacterial or fungal inoculum (adjusted to 0.5 McFarland standard)
-
Positive control (standard antibiotic/antifungal)
-
Negative control (broth only)
-
Spectrophotometer (optional, for quantitative reading)
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).
-
Serial Dilutions: Perform serial two-fold dilutions of the stock solution in the appropriate broth within the wells of a 96-well plate to achieve a range of desired concentrations.
-
Inoculation: Add the microbial inoculum to each well to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Controls: Include a positive control (broth with inoculum and a known antimicrobial agent) and a negative control (broth only) on each plate.
-
Incubation: Incubate the plates at the optimal temperature for the specific microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring the optical density at 600 nm.
Protocol 2: Zone of Inhibition Assay using Disc Diffusion Method
This method is a qualitative or semi-quantitative test to assess the susceptibility of a microorganism to an antimicrobial agent.
Materials:
-
This compound (Osthenol)
-
Sterile filter paper discs (6 mm diameter)
-
Mueller-Hinton Agar (B569324) (MHA) plates
-
Bacterial or fungal inoculum (adjusted to 0.5 McFarland standard)
-
Positive control (disc with a standard antibiotic/antifungal)
-
Negative control (disc with solvent only)
Procedure:
-
Inoculation of Agar Plates: Aseptically swab the surface of the MHA plates with the microbial inoculum to create a uniform lawn.
-
Preparation of Discs: Impregnate sterile filter paper discs with a known concentration of this compound solution. Allow the solvent to evaporate completely.
-
Placement of Discs: Place the impregnated discs, along with positive and negative control discs, onto the surface of the inoculated agar plates.
-
Incubation: Incubate the plates at the optimal temperature for the specific microorganism for 18-24 hours.
-
Measurement: Measure the diameter of the clear zone of inhibition around each disc in millimeters. A larger zone of inhibition indicates greater susceptibility of the microorganism to the compound.
Mechanism of Antimicrobial Action
The antimicrobial mechanism of this compound appears to be multifactorial, primarily targeting the integrity and function of the microbial cell.
Key Mechanisms:
-
Cell Membrane Disruption: The lipophilic nature of the prenyl group facilitates the insertion of the molecule into the lipid bilayer of the cell membrane. This disrupts the membrane's structural integrity and permeability.[1]
-
Depletion of Intracellular ATP: Disruption of the cell membrane can lead to the leakage of essential ions and molecules, impairing the cell's ability to generate ATP.[1]
-
Inhibition of ATPase Activity: this compound has been shown to inhibit the activity of Na+-K+-ATPase and Ca2+-Mg2+-ATPase, further disrupting cellular energy metabolism.[1]
-
Induction of Reactive Oxygen Species (ROS): The compound can promote the accumulation of intracellular ROS, leading to oxidative stress and damage to cellular components.[1]
Application in Biofilm Inhibition Assays
Bacterial and fungal biofilms pose a significant challenge in clinical and industrial settings due to their increased resistance to antimicrobial agents. Coumarin derivatives have shown promise as anti-biofilm agents. While specific data for this compound is emerging, the following protocol can be used to assess its anti-biofilm potential.
Protocol 3: Crystal Violet Assay for Biofilm Inhibition
This method quantifies the total biofilm biomass.
Materials:
-
This compound (Osthenol)
-
Tryptic Soy Broth (TSB) or other suitable growth medium
-
96-well flat-bottom microtiter plates
-
Bacterial or fungal inoculum
-
0.1% Crystal Violet solution
-
30% Acetic Acid
Procedure:
-
Biofilm Formation: In a 96-well plate, add the microbial inoculum and varying concentrations of this compound to the growth medium. Include a control well with no compound.
-
Incubation: Incubate the plate under static conditions for 24-48 hours to allow for biofilm formation.
-
Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic cells.
-
Staining: Add 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.
-
Washing: Wash the wells again with PBS to remove excess stain.
-
Solubilization: Add 30% acetic acid to each well to solubilize the stain bound to the biofilm.
-
Quantification: Measure the absorbance of the solubilized stain at 570 nm. A reduction in absorbance in the presence of the compound indicates biofilm inhibition.
Conclusion
This compound is a promising natural compound with demonstrable antimicrobial activity. The protocols and application notes provided herein offer a framework for the systematic evaluation of its efficacy against a broad range of pathogenic microorganisms and their biofilms. Further research is warranted to fully elucidate its spectrum of activity, mechanism of action, and potential for therapeutic development.
References
Application Notes and Protocols for Evaluating the Anticancer Effects of 7-Hydroxy-3-prenylcoumarin
For Researchers, Scientists, and Drug Development Professionals
Overview of Anticancer Potential
Coumarins, a class of natural compounds, have demonstrated a range of biological activities, including anticancer effects. 7-hydroxycoumarin and its derivatives are of particular interest due to their potential to inhibit cancer cell growth, induce programmed cell death (apoptosis), and halt the cell cycle. The addition of a prenyl group, as in 7-Hydroxy-3-prenylcoumarin, can enhance the bioactivity of the parent compound.
The closely related compound, 7-isopentenyloxycoumarin, has been shown to exert selective cytotoxic effects on cancer cells by inducing apoptosis and causing cell cycle arrest at the G2/M phase.[1][2] It has also been found to exhibit anti-angiogenic properties by modulating chemokine signaling.[3] These findings suggest that this compound may possess similar anticancer mechanisms.
Key Cell-Based Assays
To evaluate the anticancer effects of this compound, a panel of cell-based assays is recommended:
-
Cell Viability Assay (MTT Assay): To determine the cytotoxic effects of the compound on cancer cells and calculate the half-maximal inhibitory concentration (IC50).
-
Apoptosis Assay (Annexin V-FITC/PI Staining): To quantify the induction of apoptosis and distinguish between early apoptotic, late apoptotic, and necrotic cells.
-
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry): To determine the effect of the compound on cell cycle progression and identify potential cell cycle arrest.
Data Presentation: Anticancer Effects of 7-isopentenyloxycoumarin
The following tables summarize the quantitative data obtained for the anticancer effects of 7-isopentenyloxycoumarin on the 5637 bladder cancer cell line.[1]
Table 1: Cytotoxicity of 7-isopentenyloxycoumarin on 5637 Bladder Cancer Cells [1]
| Treatment Duration | IC50 Value (µg/mL) |
| 24 hours | 76 |
| 48 hours | 76 |
| 72 hours | 65 |
Table 2: Effect of 7-isopentenyloxycoumarin (65 µg/mL for 24h) on Cell Cycle Distribution in 5637 Cells [1]
| Cell Cycle Phase | Control (%) | 7-isopentenyloxycoumarin Treated (%) |
| G0/G1 | 65.2 | 35.8 |
| S | 15.3 | 14.7 |
| G2/M | 19.5 | 49.5 |
Table 3: Induction of Apoptosis and DNA Damage by 7-isopentenyloxycoumarin in 5637 Cells [1][2]
| Parameter | Observation |
| Chromatin Condensation | Increased by 58% |
| DNA Damage | Increased by 33% |
| Caspase-3 Activity | Increased approximately 2.5-fold |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Materials:
-
Cancer cell line of interest (e.g., 5637)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is based on standard procedures for apoptosis detection by flow cytometry.
Principle: Annexin V is a protein that binds to phosphatidylserine (B164497) (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium Iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, a characteristic of late apoptotic and necrotic cells. Dual staining with Annexin V-FITC and PI allows for the differentiation of viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+).
Materials:
-
Cancer cell line of interest
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at the desired concentrations for the appropriate time.
-
Harvest the cells (including floating cells in the medium) and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol outlines the standard procedure for cell cycle analysis using PI staining and flow cytometry.
Principle: Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. By analyzing the fluorescence intensity of a population of cells using flow cytometry, one can distinguish cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
Materials:
-
Cancer cell line of interest
-
This compound
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
PI/RNase Staining Buffer
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at desired concentrations for the selected time.
-
Harvest the cells and wash them with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI/RNase Staining Buffer.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer.
Potential Signaling Pathways
Based on studies of related coumarin (B35378) compounds, this compound may exert its anticancer effects through the modulation of key signaling pathways involved in cell survival, apoptosis, and cell cycle regulation.
These application notes provide a framework for the systematic evaluation of the anticancer properties of this compound. Researchers are encouraged to adapt and optimize these protocols for their specific cell lines and experimental conditions.
References
- 1. The cytotoxic activities of 7-isopentenyloxycoumarin on 5637 cells via induction of apoptosis and cell cycle arrest in G2/M stage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The cytotoxic activities of 7-isopentenyloxycoumarin on 5637 cells via induction of apoptosis and cell cycle arrest in G2/M stage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Coumarins in Anticancer Therapy: Mechanisms of Action, Potential Applications and Research Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 7-Hydroxy-3-prenylcoumarin Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of 7-Hydroxy-3-prenylcoumarin derivatives. The synthesis is approached via a two-step process: initial formation of the 7-hydroxycoumarin scaffold followed by C3-prenylation. This document also outlines the significant biological activities of these derivatives and the associated signaling pathways.
Introduction
Coumarins are a class of benzopyrone compounds, widely occurring in nature and exhibiting a broad spectrum of biological activities, including anti-inflammatory, antioxidant, antimicrobial, and anticancer effects.[1][2] Specifically, 7-hydroxycoumarin derivatives are of significant interest in medicinal chemistry. The introduction of a prenyl group at the C3 position can enhance the lipophilicity and biological activity of the coumarin (B35378) scaffold, making this compound derivatives promising candidates for drug discovery.
The synthesis of these target molecules can be efficiently achieved through a Knoevenagel condensation to form a coumarin intermediate, followed by a regioselective C3-prenylation.
Synthesis Strategy
A direct one-step Knoevenagel condensation to yield this compound is not well-documented. Therefore, a two-step approach is recommended:
-
Step 1: Synthesis of 7-Hydroxycoumarin. This can be achieved via several condensation reactions, with the Pechmann condensation being a common and efficient method.
-
Step 2: C3-Prenylation of 7-Hydroxycoumarin. This involves the electrophilic substitution of a prenyl group onto the C3 position of the coumarin ring.
Experimental Protocols
Step 1: Synthesis of 7-Hydroxy-4-methylcoumarin via Pechmann Condensation
This protocol describes the synthesis of a 7-hydroxycoumarin core, which can then be used for subsequent prenylation. 7-hydroxy-4-methylcoumarin is a common starting material.
Materials:
-
Ethyl acetoacetate (B1235776)
-
Concentrated Sulfuric Acid (98%)
-
Ethanol
-
Ice
Procedure:
-
In a 250 mL beaker, place 15 mL of concentrated sulfuric acid and cool it in an ice bath to below 10°C.[1]
-
In a separate 100 mL Erlenmeyer flask, add 3.7 g of resorcinol and 5 mL of ethyl acetoacetate. Swirl the flask to dissolve the resorcinol.[1]
-
Slowly add the resorcinol-ethyl acetoacetate mixture dropwise to the chilled sulfuric acid with constant stirring. Maintain the temperature of the reaction mixture below 20°C throughout the addition.[1]
-
After the addition is complete, continue stirring the mixture for 10 minutes.
-
Pour the reaction mixture into a beaker containing crushed ice and water. A pale yellow precipitate of crude 7-hydroxy-4-methylcoumarin will form.[1]
-
Collect the crude product by vacuum filtration and wash it with cold water.
-
Recrystallize the crude product from an ethanol-water mixture (70:30) to obtain pure 7-hydroxy-4-methylcoumarin.[1]
Quantitative Data:
| Parameter | Value | Reference |
| Theoretical Yield | 5.9 g | [1] |
| Practical Yield | 4.2 g | [1] |
| Percentage Yield | 71.1% | [1] |
Step 2: C3-Prenylation of 7-Hydroxycoumarin
This protocol outlines a general method for the C3-prenylation of a 7-hydroxycoumarin core using a Lewis acid catalyst.
Materials:
-
7-Hydroxy-4-methylcoumarin (from Step 1)
-
Prenyl bromide (3-methyl-2-butenyl bromide)
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Dichloromethane (B109758) (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica (B1680970) gel for column chromatography
-
Hexane and Ethyl Acetate (B1210297) for chromatography
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 7-hydroxy-4-methylcoumarin (1 mmol) in anhydrous dichloromethane (20 mL).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add boron trifluoride etherate (1.2 mmol) to the solution with stirring.
-
Add prenyl bromide (1.5 mmol) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding a saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield the 7-Hydroxy-3-prenyl-4-methylcoumarin.
Note: The yields for this specific reaction can vary. Optimization of the catalyst, solvent, and reaction time may be necessary to achieve higher yields.
Quantitative Data Summary for Coumarin Synthesis Methods:
| Reaction | Starting Materials | Catalyst/Reagent | Solvent | Temp. (°C) | Time | Yield (%) |
| Pechmann Condensation | Resorcinol, Ethyl acetoacetate | H₂SO₄ | - | <20 | 10 min | 71.1 |
| Knoevenagel Condensation | 2,4-dihydroxybenzaldehyde, Ethyl acetoacetate | Piperidine | Ethanol | Reflux | 2 h | Not specified |
| C3-Alkylation | 4-hydroxycoumarin, Styrene | Zn(OAc)₂·2H₂O | PEG-400 | 70 | Not specified | Moderate to Good |
| O-Alkylation | 7-hydroxycoumarin, Geranyl bromide | DBU | Acetone | RT | 24 h | 93 |
Biological Activities and Signaling Pathways
This compound derivatives have demonstrated a range of biological activities, primarily anti-inflammatory and antimicrobial effects.
Anti-inflammatory Activity
Many coumarin derivatives exhibit anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response.[3][4] The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) pathways are primary targets.
-
NF-κB Signaling Pathway: In response to inflammatory stimuli like lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus, where it induces the transcription of pro-inflammatory genes, including cytokines (e.g., TNF-α, IL-6) and enzymes (e.g., iNOS, COX-2). 7-hydroxycoumarin derivatives can inhibit this pathway by preventing the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm.
-
MAPK Signaling Pathway: The MAPK family, including ERK, JNK, and p38, is another crucial regulator of inflammation. Upon activation by inflammatory signals, these kinases phosphorylate various downstream targets, leading to the activation of transcription factors like AP-1, which also promotes the expression of pro-inflammatory genes. Certain coumarin derivatives have been shown to inhibit the phosphorylation of these MAPK proteins.
Antimicrobial Activity
7-hydroxycoumarin and its derivatives have shown significant antibacterial activity, particularly against Gram-positive bacteria.[2] The proposed mechanisms of action include:
-
DNA Gyrase Inhibition: These compounds can interfere with the function of DNA gyrase, an essential bacterial enzyme involved in DNA replication, thereby inhibiting bacterial growth.
-
Cell Membrane Disruption: The lipophilic nature of the prenyl group can facilitate the insertion of the molecule into the bacterial cell membrane, leading to its disruption and increased permeability, ultimately causing cell death.
Visualizations
Caption: Synthetic workflow for this compound derivatives.
Caption: Anti-inflammatory signaling pathways targeted by coumarins.
Caption: Proposed antimicrobial mechanisms of this compound.
References
- 1. Natural and synthetic coumarin derivatives with anti-inflammatory/ antioxidant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Study of the Antimicrobial Efficacy of 7-Hydroxycoumarin on Resistant Bacterial Strains and Structure-Activity Relationship Analysis [biolmolchem.com]
- 3. Synthesis and antiinflammatory activity of coumarin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Antioxidant Activity Assays of 7-Hydroxy-3-prenylcoumarin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coumarins are a class of naturally occurring benzopyrone derivatives widely distributed in the plant kingdom, known for a variety of pharmacological properties including anticoagulant, anti-inflammatory, and antioxidant activities.[1] 7-Hydroxy-3-prenylcoumarin, a member of this family, is of particular interest for its potential health benefits, which are thought to be linked to its ability to scavenge free radicals.[1] Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases. Antioxidants can mitigate this damage, making the evaluation of the antioxidant capacity of compounds like this compound a critical step in drug discovery and development.
These application notes provide detailed protocols for common in vitro antioxidant activity assays—DPPH, ABTS, and FRAP—to assess the efficacy of this compound. Additionally, a key signaling pathway modulated by coumarins, the Keap1/Nrf2/ARE pathway, is described to provide a mechanistic context for its antioxidant action.
Data Presentation: Antioxidant Activity of Coumarin (B35378) Derivatives
| Compound/Derivative | Assay | IC50 (µM) | Reference Compound | IC50 (µM) |
| 4-hydroxycoumarin | DPPH | 799.83 | Ascorbic Acid | 829.85 |
| 5-chloro-4-hydroxycoumarin | DPPH | 712.85 | Ascorbic Acid | 829.85 |
| 7-hydroxy-4-methylcoumarin | DPPH | 872.97 | Ascorbic Acid | 829.85 |
| 7,8-dihydroxy-4-methylcoumarin | DPPH | 64.27 | Trolox | 93.19 |
| Coumarin-thiosemicarbazone derivative 1 | DPPH | 7.1 | Ascorbic Acid | 18.6 |
| Coumarin-thiosemicarbazone derivative 1 | ABTS | 9.0 | Trolox | 13.0 |
| Coumarin-thiosemicarbazone derivative 2 | DPPH | 17.9 | Ascorbic Acid | 18.6 |
| Coumarin-thiosemicarbazone derivative 2 | ABTS | 8.8 | Trolox | 13.0 |
Note: The IC50 value represents the concentration of the compound required to inhibit 50% of the free radicals. A lower IC50 value indicates a higher antioxidant activity.[2]
Experimental Protocols
Detailed methodologies for three key in vitro antioxidant assays are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a widely used method to evaluate the free radical scavenging ability of a compound.[2] The principle is based on the reduction of the stable DPPH radical, which is purple, to the non-radical form, DPPH-H, which is yellow. The degree of discoloration indicates the scavenging potential of the test compound.[2]
Workflow:
Caption: Workflow of the DPPH radical scavenging assay.
Protocol:
-
Reagent Preparation:
-
This compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or ethanol). From this stock, prepare a series of dilutions to obtain different concentrations for testing.
-
DPPH Solution: Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol. This solution should be freshly prepared and kept in the dark to prevent degradation.[3]
-
Standard: Prepare a series of dilutions of a standard antioxidant, such as Ascorbic Acid or Trolox, for comparison.
-
-
Assay Procedure:
-
In a 96-well microplate or test tubes, add a specific volume of the this compound dilutions (e.g., 100 µL).
-
Add the same volume of the DPPH working solution (e.g., 100 µL) to each well/tube.
-
For the control, mix the solvent used for the sample with the DPPH solution.
-
For the blank, use the solvent alone.
-
Incubate the mixture in the dark at room temperature for 30 minutes.[3]
-
-
Measurement and Calculation:
-
Measure the absorbance of the solutions at 517 nm using a spectrophotometer.
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
The ABTS assay measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•+). The pre-formed radical cation has a blue-green color, which is decolorized in the presence of an antioxidant. This assay is applicable to both hydrophilic and lipophilic compounds.
Workflow:
Caption: Workflow of the ABTS radical scavenging assay.
Protocol:
-
Reagent Preparation:
-
ABTS Radical Cation (ABTS•+) Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.
-
Working ABTS•+ Solution: Before use, dilute the ABTS•+ solution with ethanol (B145695) or a suitable buffer to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample and Standard Solutions: Prepare serial dilutions of this compound and a standard antioxidant (e.g., Trolox).
-
-
Assay Procedure:
-
Add a small volume of the sample or standard solution (e.g., 10 µL) to a specific volume of the diluted ABTS•+ solution (e.g., 1 mL).
-
Mix thoroughly and incubate at room temperature for a defined period (e.g., 6 minutes).
-
-
Measurement and Calculation:
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition as described for the DPPH assay.
-
The results can be expressed as an IC50 value or as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined from a calibration curve built with Trolox standards.
-
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance is proportional to the reducing power of the antioxidant.[4]
Workflow:
Caption: Workflow of the FRAP assay.
Protocol:
-
Reagent Preparation:
-
FRAP Reagent: Prepare the FRAP reagent by mixing 300 mM acetate (B1210297) buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio. This reagent should be prepared fresh.
-
Sample and Standard Solutions: Prepare serial dilutions of this compound and a standard with known antioxidant capacity (e.g., FeSO₄ or Trolox).
-
-
Assay Procedure:
-
Warm the FRAP reagent to 37°C before use.
-
Add a small volume of the sample or standard solution (e.g., 50 µL) to a larger volume of the FRAP reagent (e.g., 1.5 mL).
-
Mix and incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).
-
-
Measurement and Calculation:
-
Measure the absorbance of the blue-colored solution at 593 nm.
-
Create a standard curve using the absorbance values of the known concentrations of the standard (e.g., FeSO₄).
-
The FRAP value of the sample is then determined by comparing its absorbance to the standard curve and is typically expressed as µmol of Fe(II) equivalents per gram or µmol of the compound.
-
Signaling Pathway Modulated by Coumarins
The antioxidant effects of coumarins are not only due to direct radical scavenging but also through the modulation of cellular signaling pathways that control the expression of antioxidant enzymes. A key pathway in this regard is the Keap1/Nrf2/ARE signaling pathway.
Under normal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is kept in the cytoplasm by its inhibitor, Keap1 (Kelch-like ECH-associated protein 1), which facilitates its degradation. In the presence of oxidative stress or inducers like certain coumarins, Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, initiating their transcription. This leads to the production of a battery of protective enzymes, such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione (B108866) S-transferases (GSTs), which enhance the cell's defense against oxidative damage.
Keap1/Nrf2/ARE Signaling Pathway:
Caption: The Keap1/Nrf2/ARE antioxidant signaling pathway.
References
- 1. New insights into the chemistry and antioxidant activity of coumarins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. japer.in [japer.in]
- 3. The Antioxidant Activity of New Coumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of the polyphenol content and in vitro antioxidant capacity of fruit-based nutritional supplements commonly consumed by athletic and recreationally active populations - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Enzyme Inhibition by 7-Hydroxy-3-prenylcoumarin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for investigating the enzyme inhibitory properties of 7-Hydroxy-3-prenylcoumarin. This document outlines detailed protocols for common enzyme assays, data analysis, and visualization of experimental workflows and potential mechanisms of action.
Introduction to this compound as an Enzyme Inhibitor
Coumarins are a class of naturally occurring benzopyrone compounds widely distributed in plants. Many coumarin (B35378) derivatives have been identified as potent inhibitors of various enzymes, making them attractive scaffolds for drug discovery. This compound, a substituted coumarin, is a promising candidate for targeted enzyme inhibition studies due to its structural features. The hydroxyl and prenyl groups can facilitate interactions with enzyme active sites or allosteric sites, potentially leading to the modulation of their catalytic activity.
Potential enzyme targets for coumarin derivatives include cytochrome P450s (CYPs), cholinesterases (AChE and BChE), xanthine (B1682287) oxidase (XO), and tyrosinase, among others. Understanding the inhibitory profile of this compound against these and other enzymes is crucial for elucidating its therapeutic potential and possible drug-drug interactions.
General Workflow for Enzyme Inhibition Studies
The following diagram illustrates a typical workflow for assessing the enzyme inhibitory potential of a test compound like this compound.
Caption: A flowchart outlining the progression from initial screening to detailed kinetic analysis for an enzyme inhibitor.
Experimental Protocols
The following are detailed protocols for assessing the inhibitory activity of this compound against several key enzyme families. These protocols can be adapted based on the specific enzyme and available laboratory equipment.
Protocol 1: Cytochrome P450 (CYP) Inhibition Assay
Cytochrome P450 enzymes are critical in drug metabolism, and their inhibition can lead to significant drug-drug interactions.[1][2] This protocol describes a common method using human liver microsomes.[3]
Principle: This assay measures the ability of this compound to inhibit the activity of specific CYP isoforms in human liver microsomes. The activity of each isoform is monitored by the metabolism of a specific probe substrate, and the formation of the corresponding metabolite is quantified using LC-MS/MS.[1] A reduction in metabolite formation in the presence of the test compound indicates inhibition.
Materials:
-
Human Liver Microsomes (HLMs)
-
This compound (test inhibitor)
-
CYP isoform-specific probe substrates (e.g., Phenacetin for CYP1A2, Coumarin for CYP2A6, Midazolam for CYP3A4)[3]
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Potassium phosphate (B84403) buffer (0.1 M, pH 7.4)
-
Acetonitrile (B52724) (ACN) with an internal standard for reaction termination and protein precipitation
-
96-well plates
-
Incubator/shaker
-
LC-MS/MS system
Procedure:
-
Prepare Stock Solutions: Dissolve this compound in a suitable solvent (e.g., DMSO, methanol) to make a high-concentration stock solution. Prepare working solutions by serial dilution.
-
Incubation Mixture Preparation: In a 96-well plate, add the following in order:
-
Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate Reaction: Start the reaction by adding the NADPH regenerating system.
-
Incubation: Incubate at 37°C for a specific time (e.g., 10-20 minutes). The incubation time should be within the linear range of metabolite formation.
-
Terminate Reaction: Stop the reaction by adding cold acetonitrile containing an internal standard.
-
Protein Precipitation: Centrifuge the plate to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate and analyze the formation of the specific metabolites using a validated LC-MS/MS method.
Data Analysis:
-
Calculate the percent inhibition at each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
Protocol 2: Acetylcholinesterase (AChE) Inhibition Assay
Acetylcholinesterase inhibitors are used in the treatment of Alzheimer's disease.[4] This protocol is based on the widely used Ellman's method.[5]
Principle: AChE hydrolyzes acetylthiocholine (B1193921) (ATCh) to thiocholine (B1204863) and acetate. The produced thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to form a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be measured spectrophotometrically at 412 nm. An inhibitor will reduce the rate of this colorimetric reaction.
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
This compound (test inhibitor)
-
Acetylthiocholine iodide (ATCh)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Tris-HCl buffer (pH 8.0)
-
96-well microplate reader
-
Donepezil or Galantamine (positive control)
Procedure:
-
Prepare Solutions:
-
Dissolve AChE in Tris-HCl buffer.
-
Dissolve ATCh and DTNB in Tris-HCl buffer.
-
Prepare serial dilutions of this compound in a suitable solvent, ensuring the final solvent concentration in the assay is low (<1%).
-
-
Assay in 96-well Plate: Add the following to each well:
-
Tris-HCl buffer
-
DTNB solution
-
This compound at various concentrations (or vehicle control)
-
AChE solution
-
-
Pre-incubation: Pre-incubate the mixture at 37°C for 15 minutes.
-
Initiate Reaction: Add the ATCh solution to start the reaction.
-
Measurement: Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 5-10 minutes) using a microplate reader.
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each concentration.
-
Determine the percent inhibition for each concentration of the test compound compared to the control.
-
Plot the percent inhibition versus the log of the inhibitor concentration to determine the IC50 value.
Protocol 3: Xanthine Oxidase (XO) Inhibition Assay
Xanthine oxidase inhibitors are used to treat gout and hyperuricemia by reducing uric acid production.[6]
Principle: Xanthine oxidase catalyzes the oxidation of xanthine to uric acid. The formation of uric acid can be monitored by measuring the increase in absorbance at 295 nm. An inhibitor will decrease the rate of uric acid production.[7]
Materials:
-
Xanthine Oxidase (XO) from bovine milk
-
This compound (test inhibitor)
-
Xanthine
-
Phosphate buffer (pH 7.5)
-
UV-Vis spectrophotometer or microplate reader
-
Allopurinol (positive control)
Procedure:
-
Prepare Solutions:
-
Dissolve XO in phosphate buffer.
-
Dissolve xanthine in phosphate buffer (may require gentle heating and/or addition of NaOH to dissolve).
-
Prepare serial dilutions of this compound.
-
-
Assay Mixture: In a quartz cuvette or a UV-transparent 96-well plate, add:
-
Phosphate buffer
-
Xanthine solution
-
This compound at various concentrations (or vehicle control)
-
-
Pre-incubation: Pre-incubate the mixture at 25°C for 10 minutes.
-
Initiate Reaction: Add the XO solution to start the reaction.
-
Measurement: Immediately monitor the increase in absorbance at 295 nm for several minutes.
Data Analysis:
-
Calculate the reaction rate from the linear portion of the absorbance versus time plot.
-
Calculate the percent inhibition for each inhibitor concentration.
-
Determine the IC50 value by plotting percent inhibition against the log of the inhibitor concentration.
Protocol 4: Tyrosinase Inhibition Assay
Tyrosinase inhibitors are of interest in the cosmetic industry for skin whitening and in medicine for treating pigmentation disorders.[8]
Principle: Mushroom tyrosinase catalyzes the oxidation of L-DOPA to dopaquinone, which then undergoes a series of reactions to form dopachrome (B613829), a colored product with an absorbance maximum at 475 nm. An inhibitor will reduce the rate of dopachrome formation.
Materials:
-
Mushroom Tyrosinase
-
This compound (test inhibitor)
-
L-DOPA (substrate)
-
Phosphate buffer (pH 6.8)
-
Microplate reader
-
Kojic acid (positive control)
Procedure:
-
Prepare Solutions:
-
Dissolve tyrosinase in phosphate buffer.
-
Dissolve L-DOPA in phosphate buffer immediately before use.
-
Prepare serial dilutions of this compound.
-
-
Assay in 96-well Plate: Add the following to each well:
-
Phosphate buffer
-
This compound at various concentrations (or vehicle control)
-
Tyrosinase solution
-
-
Pre-incubation: Pre-incubate the plate at 25°C for 10 minutes.
-
Initiate Reaction: Add the L-DOPA solution to each well.
-
Measurement: Measure the absorbance at 475 nm at regular intervals for 20-30 minutes.
Data Analysis:
-
Determine the reaction rate for each concentration.
-
Calculate the percent inhibition relative to the control.
-
Determine the IC50 value by plotting percent inhibition against the log of the inhibitor concentration.
Data Presentation: Inhibitory Activities of Coumarin Derivatives
The following tables summarize the inhibitory activities of various coumarin derivatives against different enzymes, providing a reference for expected potency.
Table 1: Inhibition of Tyrosinase by Coumarin Derivatives
| Compound | IC50 (µM) | Reference |
|---|---|---|
| 3-(4'-Bromophenyl)-5,7-dihydroxycoumarin | 1.05 | [9] |
| 3-(3'-Bromophenyl)-5,7-dihydroxycoumarin | 7.03 | [9] |
| 6-Hydroxycoumarin derivative (5l) | 3.04 |
| Kojic Acid (Reference) | 14.13 | |
Table 2: Inhibition of Cholinesterases by 7-Hydroxycoumarin Derivatives
| Compound | Target Enzyme | IC50 (µM) | Reference |
|---|---|---|---|
| N-(1-benzylpiperidin-4-yl)acetamide derivative | AChE | 1.6 | [10][11] |
| Coumarin-based N-benzyl pyridinium (B92312) derivative (5l) | AChE | 0.247 | [5] |
| Coumarin-based N-benzyl pyridinium derivative (5l) | BuChE | 1.68 |[5] |
Table 3: Inhibition of Xanthine Oxidase by 3-Arylcoumarins
| Compound | IC50 (µM) | Reference |
|---|---|---|
| 3-(3'-Bromophenyl)-5,7-dihydroxycoumarin | 0.091 | [6][12] |
| 3-(4'-bromothien-2'-yl)-5,7-dihydroxycoumarin | 0.280 | [6][12] |
| Allopurinol (Reference) | 14.7 |[6][12] |
Visualization of Potential Mechanism of Action
The inhibition of a key enzyme can disrupt a signaling pathway. For example, if this compound were to inhibit an enzyme involved in the production of an inflammatory mediator, the downstream effects could be visualized as follows.
Caption: A diagram showing the potential interruption of a pro-inflammatory pathway by an enzyme inhibitor.
These application notes and protocols provide a robust framework for researchers to systematically investigate the enzyme inhibitory properties of this compound. Adherence to these detailed methodologies will ensure the generation of high-quality, reproducible data, facilitating the evaluation of its therapeutic potential.
References
- 1. Cytochrome P450 Inhibition Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. enamine.net [enamine.net]
- 3. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of coumarin derivatives targeting acetylcholinesterase for Alzheimer's disease by field-based 3D-QSAR, pharmacophore model-based virtual screening, molecular docking, MM/GBSA, ADME and MD Simulation study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jsciences.ut.ac.ir [jsciences.ut.ac.ir]
- 6. d-nb.info [d-nb.info]
- 7. Kinetic study on the inhibition of xanthine oxidase by acylated derivatives of flavonoids synthesised enzymatically - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Hydroxy-3-Phenylcoumarins as Multitarget Compounds for Skin Aging Diseases: Synthesis, Molecular Docking and Tyrosinase, Elastase, Collagenase and Hyaluronidase Inhibition, and Sun Protection Factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and anti-cholinesterase activity of new 7-hydroxycoumarin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 7-Hydroxy-3-prenylcoumarin
Welcome to the technical support center for the synthesis of 7-Hydroxy-3-prenylcoumarin. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of this synthesis, improve yields, and troubleshoot common issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to obtain this compound?
A1: There are two main strategies for the synthesis of this compound:
-
Direct C3-Prenylation of 7-Hydroxycoumarin (Umbelliferone): This method involves the direct introduction of a prenyl group at the C3 position of the pre-formed coumarin (B35378) ring.
-
Claisen Rearrangement of 7-Prenyloxycoumarin (B162135): This route involves the O-prenylation of 7-hydroxycoumarin to form 7-prenyloxycoumarin, followed by a thermal or microwave-assisted[1][1]-sigmatropic rearrangement to move the prenyl group to the C8 or C6 position, with subsequent migration to the C3 position under specific conditions.
Q2: I am getting a low yield in my synthesis. What are the common causes?
A2: Low yields in the synthesis of this compound can stem from several factors:
-
Poor regioselectivity: The prenyl group may attach to other positions on the coumarin ring, particularly C6 and C8, which are also activated.
-
Suboptimal reaction conditions: Temperature, reaction time, catalyst, and solvent all play a critical role and need to be optimized.
-
Side reactions: Undesired reactions, such as the formation of isomers or byproducts, can consume starting materials and reduce the yield of the target compound.
-
Incomplete reaction: The reaction may not have gone to completion, leaving unreacted starting materials.
-
Product degradation: The desired product might be unstable under the reaction or workup conditions.
-
Inefficient purification: Loss of product during the purification process can significantly lower the final yield.
Q3: How can I improve the regioselectivity of the C3-prenylation?
A3: Achieving high regioselectivity for C3-prenylation can be challenging. Here are some strategies:
-
Choice of Prenylating Agent and Catalyst: Using specific catalyst-reagent combinations can favor C3 substitution. For instance, the use of 2-methyl-3-butene-2-ol in the presence of boron trifluoride has been reported for the synthesis of 3-prenylcoumarins.
-
Protecting Groups: Temporarily protecting other reactive sites (like the 7-hydroxyl group or other nucleophilic carbons) can direct the prenylation to the desired C3 position.
-
Reaction Conditions: Fine-tuning the reaction temperature and solvent can influence the kinetic versus thermodynamic product distribution, potentially favoring C3-prenylation.
Q4: What are the potential side products in the Claisen rearrangement route?
A4: The Claisen rearrangement of 7-prenyloxycoumarin can lead to several side products. The initial rearrangement typically favors migration of the prenyl group to the C8 position due to the electronic properties of the coumarin system. This can be followed by a Cope rearrangement to other positions if the initial product is sterically hindered. Additionally, deallylation (loss of the prenyl group) can occur, especially at higher temperatures.
Troubleshooting Guides
Problem 1: Low or No Yield of this compound via Direct C3-Prenylation
| Possible Cause | Troubleshooting Step |
| Incorrect Catalyst/Reagent | Verify the use of a suitable catalyst system, such as boron trifluoride etherate with 2-methyl-3-butene-2-ol. |
| Suboptimal Reaction Temperature | Optimize the reaction temperature. Start with reported literature values and perform small-scale experiments at slightly higher and lower temperatures. |
| Poor Solvent Choice | Ensure the solvent is anhydrous and appropriate for the reaction. Dioxane or other aprotic solvents are often used. |
| Reaction Time Too Short | Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. |
| Starting Material Quality | Ensure the 7-hydroxycoumarin and prenylating agent are pure and dry. |
Problem 2: Predominant Formation of C8-Prenylated Isomer in Claisen Rearrangement
| Possible Cause | Troubleshooting Step |
| Thermodynamically Favored C8-Migration | The initial Claisen rearrangement to the C8 position is often favored. To promote migration to C3, consider a tandem Claisen-Cope rearrangement approach under specific conditions, though this can be complex. |
| Steric Hindrance | If the C8 position is sterically hindered, it may favor rearrangement to other positions. However, for 7-hydroxycoumarin, C8 is generally accessible. |
| Reaction Conditions | Microwave-assisted heating has been shown to sometimes alter the regioselectivity of Claisen rearrangements.[2] Experiment with both conventional heating and microwave irradiation. |
Problem 3: Difficulty in Purifying the Final Product
| Possible Cause | Troubleshooting Step |
| Presence of Multiple Isomers | Isomers (C3, C6, C8-prenylated) can be difficult to separate. Use column chromatography with a carefully selected solvent system (e.g., hexane/ethyl acetate (B1210297) gradient). High-Performance Liquid Chromatography (HPLC) may be necessary for high purity. |
| Unreacted Starting Materials | If TLC shows the presence of starting materials, adjust the stoichiometry or reaction time in subsequent experiments. A preliminary purification step to remove unreacted 7-hydroxycoumarin might be helpful. |
| Oily Product | If the product is an oil, try to induce crystallization by scratching the flask with a glass rod, seeding with a small crystal, or triturating with a non-polar solvent like hexane. |
Quantitative Data Summary
The following table summarizes reaction conditions and yields for the synthesis of the coumarin core, which is the precursor to this compound. Data for the direct synthesis of this compound is less commonly reported in a comparative format.
| Synthesis Method (for Coumarin Core) | Catalyst/Reagent | Solvent | Reaction Time | Temperature (°C) | Yield (%) | Reference |
| Pechmann Condensation (Conventional) | Conc. H₂SO₄ | - | 18 h | 5 °C to RT | 88% | BenchChem |
| Pechmann Condensation (Microwave) | SnCl₂·2H₂O | - | 260 s | N/A (800W) | 55.25% | BenchChem |
| Pechmann Condensation | Amberlyst-15 | - | 25 min | 110 °C | 95% | BenchChem |
Experimental Protocols
Protocol 1: Synthesis of 7-Prenyloxycoumarin (Precursor for Claisen Rearrangement)
-
Dissolve 7-hydroxycoumarin (1 equivalent) in acetone.
-
Add anhydrous potassium carbonate (K₂CO₃, 1.5 equivalents).
-
Add prenyl bromide (1.2 equivalents) dropwise to the mixture.
-
Reflux the reaction mixture for 4-6 hours, monitoring by TLC.
-
Filter the reaction mixture to remove the potassium carbonate.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate) to obtain 7-prenyloxycoumarin.
Protocol 2: Claisen Rearrangement of 7-Prenyloxycoumarin
-
Place 7-prenyloxycoumarin in a suitable high-boiling point solvent (e.g., N,N-diethylaniline or diphenyl ether).
-
Heat the mixture to reflux (typically 180-220 °C) for several hours. Monitor the reaction by TLC for the disappearance of the starting material and the appearance of the rearranged product(s).
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with dilute acid (e.g., 1M HCl) to remove the high-boiling solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to isolate the desired this compound from its isomers.
Visualizations
Caption: Comparative workflow of the two primary synthetic routes to this compound.
Caption: Troubleshooting flowchart for addressing low yields in the synthesis.
Caption: Reaction pathway for the Claisen rearrangement showing potential products.
References
Technical Support Center: Overcoming Solubility Challenges of 7-Hydroxy-3-prenylcoumarin
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 7-Hydroxy-3-prenylcoumarin in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor aqueous solubility of this compound?
A1: The limited aqueous solubility of this compound is primarily attributed to its chemical structure. The presence of a larger, nonpolar prenyl group and the coumarin (B35378) backbone contribute to its hydrophobic nature, making it challenging to dissolve in water. While the hydroxyl group offers some polarity, it is often insufficient to overcome the hydrophobicity of the rest of the molecule.
Q2: What are the initial steps I should take when encountering solubility issues with this compound in my experiments?
A2: Start by assessing the required concentration for your experiment and the acceptable solvent system. For initial in vitro studies, using a small percentage of an organic cosolvent like DMSO or ethanol (B145695) is a common starting point.[1][2] It is crucial to determine the maximum tolerable concentration of the cosolvent in your specific assay to avoid off-target effects.
Q3: Can pH modification be used to improve the solubility of this compound?
A3: Yes, pH adjustment can be an effective strategy.[3][4][5] The hydroxyl group on the coumarin ring is weakly acidic and can be deprotonated at higher pH values, forming a more soluble phenolate (B1203915) salt. Systematically testing a range of pH values above the pKa of the hydroxyl group can help identify the optimal pH for solubilization.[4][6][7] However, it is essential to consider the pH stability of the compound and the pH constraints of your experimental system.[4]
Q4: What are cyclodextrins and how can they enhance the solubility of this compound?
A4: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[8][9] They can encapsulate poorly water-soluble molecules, like this compound, within their cavity, forming an inclusion complex.[8][9][10] This complex has improved aqueous solubility due to the hydrophilic nature of the cyclodextrin's outer surface.[9][11]
Q5: Are there advanced formulation strategies available for significant solubility enhancement?
A5: For more challenging solubility issues or for in vivo applications, advanced techniques like nanosuspensions and solid dispersions are highly effective.
-
Nanosuspensions: This technique involves reducing the particle size of the drug to the nanometer range, which significantly increases the surface area for dissolution.[12][13][14][15][16]
-
Solid Dispersions: This method involves dispersing the drug in a hydrophilic carrier matrix at a solid state.[3][17][18][19][20][21] This can lead to the drug being in an amorphous state, which has higher solubility than the crystalline form.[20]
Troubleshooting Guides
Issue 1: Precipitation of this compound upon dilution of a stock solution into an aqueous buffer.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Exceeding Solubility Limit | Decrease the final concentration of the compound in the aqueous buffer. | The compound remains in solution. |
| Insufficient Cosolvent | Increase the percentage of the organic cosolvent (e.g., DMSO, ethanol) in the final solution, ensuring it remains within the tolerance level of the assay.[22][23][24] | The compound remains dissolved. |
| pH of the Aqueous Buffer | Adjust the pH of the buffer to a more alkaline value to facilitate the formation of the more soluble phenolate salt.[4][25][26] | Improved solubility and no precipitation. |
| Temperature Effects | Gently warm the solution, as solubility often increases with temperature. Ensure the temperature is compatible with the compound's stability and the experimental setup. | The precipitate dissolves. |
Issue 2: Inconsistent results in biological assays due to poor solubility.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Micro-precipitation | Filter the final solution through a 0.22 µm filter before adding it to the assay to remove any undissolved particles. | More consistent and reproducible assay results. |
| Compound Adsorption to Plastics | Use low-adhesion microplates and pipette tips. Including a small amount of a non-ionic surfactant like Tween 80 can also help prevent adsorption.[5] | Reduced loss of compound and more accurate results. |
| Time-dependent Precipitation | Prepare fresh dilutions of the compound immediately before each experiment. | Consistent compound concentration throughout the experiment. |
| Complexation with Media Components | Evaluate the solubility of the compound in the specific cell culture media or assay buffer being used, as components like proteins can interact with the compound. | Understanding potential interactions and adjusting the formulation accordingly. |
Data Presentation: Solubility Enhancement Strategies
| Technique | Principle | Typical Fold Increase in Solubility | Advantages | Considerations |
| Cosolvency | Addition of a water-miscible organic solvent to reduce the polarity of the aqueous medium.[22][23][24][27][28] | 2 to 500-fold[22] | Simple and quick to implement.[23] | Potential for solvent toxicity in biological assays. |
| pH Adjustment | Ionization of the weakly acidic hydroxyl group to form a more soluble salt.[4][6] | Variable, depends on pKa. | Can be very effective if the compound has an ionizable group.[7] | pH must be compatible with the experimental system and compound stability.[4] |
| Cyclodextrin (B1172386) Complexation | Encapsulation of the hydrophobic molecule within the cyclodextrin cavity.[8][9][10][11][29] | 10 to 100-fold | High efficiency in solubilization and can reduce toxicity.[9] | Potential for interactions with other formulation components. |
| Nanosuspension | Reduction of particle size to the sub-micron range, increasing surface area and dissolution rate.[12][13][14][15][16] | >1000-fold | Applicable to a wide range of poorly soluble drugs.[13][15] Enhances bioavailability.[12][13][14] | Requires specialized equipment for production and characterization.[15] |
| Solid Dispersion | Dispersion of the drug in a hydrophilic carrier, often in an amorphous state.[3][17][18][19][20][21] | 10 to 200-fold | Significant enhancement of dissolution rate and bioavailability.[3][18] | Physical stability of the amorphous state can be a concern.[20] |
Experimental Protocols
Protocol 1: Solubility Enhancement using Cosolvency
-
Preparation of Stock Solution: Prepare a high-concentration stock solution of this compound in a suitable organic solvent (e.g., 10 mg/mL in DMSO).
-
Serial Dilution: Create a series of dilutions of the stock solution in the same organic solvent.
-
Aqueous Dilution: Add a fixed volume of each organic dilution to a fixed volume of your aqueous buffer (e.g., 10 µL into 990 µL of PBS) to achieve the desired final concentrations and a consistent final cosolvent percentage.
-
Observation: Visually inspect for any signs of precipitation immediately after mixing and after a defined incubation period (e.g., 1 hour) at the experimental temperature.
-
Quantification (Optional): Centrifuge the samples and measure the concentration of the compound in the supernatant using a suitable analytical method like HPLC-UV to determine the kinetic solubility.
Protocol 2: Preparation of a this compound-Cyclodextrin Inclusion Complex (Kneading Method)
-
Molar Ratio Calculation: Determine the required amounts of this compound and a suitable cyclodextrin (e.g., β-cyclodextrin or HP-β-cyclodextrin) for a 1:1 molar ratio.
-
Mixing: Place the calculated amount of cyclodextrin in a mortar. Add a small amount of water to form a paste.
-
Kneading: Add the this compound to the paste and knead the mixture for a specified time (e.g., 30-60 minutes).
-
Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Pulverization and Sieving: Pulverize the dried complex into a fine powder and pass it through a sieve to ensure uniformity.
-
Solubility Testing: Determine the aqueous solubility of the prepared inclusion complex and compare it to that of the uncomplexed compound.
Visualizations
References
- 1. This compound | Plants | 86654-26-4 | Invivochem [invivochem.com]
- 2. researchgate.net [researchgate.net]
- 3. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microenvironmental pH-modification to improve dissolution behavior and oral absorption for drugs with pH-dependent solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. brieflands.com [brieflands.com]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Coumarin/β-Cyclodextrin Inclusion Complexes Promote Acceleration and Improvement of Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. hrpub.org [hrpub.org]
- 13. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. Nanosuspension-an effective approach for solubility enhancement [wisdomlib.org]
- 17. japer.in [japer.in]
- 18. jddtonline.info [jddtonline.info]
- 19. Solubility Enhancement by Solid Dispersion Method: An Overview | Asian Journal of Pharmaceutical Research and Development [ajprd.com]
- 20. A Review on Solid Dispersion and Carriers Used Therein for Solubility Enhancement of Poorly Water Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 21. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 22. Cosolvent - Wikipedia [en.wikipedia.org]
- 23. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 24. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Item - Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis - American Chemical Society - Figshare [acs.figshare.com]
- 27. Cosolvency | PPTX [slideshare.net]
- 28. bepls.com [bepls.com]
- 29. pubs.acs.org [pubs.acs.org]
Optimization of reaction conditions for 7-Hydroxy-3-prenylcoumarin synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 7-Hydroxy-3-prenylcoumarin.
Frequently Asked Questions (FAQs)
Q1: What is the most direct method for the synthesis of this compound?
A1: A direct and efficient method for the synthesis of this compound is the nuclear prenylation of 7-hydroxycoumarin at the C3 position. This can be achieved by reacting 7-hydroxycoumarin with a prenylating agent such as 2-methyl-3-butene-2-ol in the presence of a Lewis acid catalyst like boron trifluoride etherate (Et2O–BF3)[1][2].
Q2: What are the critical starting materials and reagents for this synthesis?
A2: The essential starting material is 7-hydroxycoumarin. The key reagents include a prenylating agent, typically 2-methyl-3-butene-2-ol, and a Lewis acid catalyst, with boron trifluoride etherate being a common choice. Anhydrous solvents are also necessary to ensure the reaction proceeds efficiently[1][2].
Q3: What is the general reaction mechanism for the C3 prenylation of 7-hydroxycoumarin?
A3: The reaction proceeds via an electrophilic substitution on the electron-rich coumarin (B35378) ring. The Lewis acid catalyst activates the prenylating agent, forming a prenyl carbocation. This electrophile then attacks the C3 position of the 7-hydroxycoumarin ring, which is activated by the hydroxyl group at the C7 position.
Q4: Are there any specific structural requirements for the starting coumarin for a successful C3 prenylation?
A4: Yes, the substitution pattern on the coumarin ring is crucial. The presence of an electron-donating group, such as a hydroxyl or alkoxyl group, at the C7 position is essential for activating the ring towards electrophilic attack at the C3 position. Coumarins lacking such activating groups may not yield the desired 3-prenylated product under these conditions[1][2].
Q5: What are the expected yields for the synthesis of this compound?
A5: The yields can vary depending on the specific reaction conditions, including the purity of reagents, reaction time, and temperature. While specific yields for this compound are not always reported, similar C3 prenylations of activated coumarins have been achieved with moderate to good yields[1][2]. Optimization of the reaction conditions is key to maximizing the yield.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no yield of this compound | 1. Inactive catalyst (e.g., hydrolyzed boron trifluoride etherate).2. Impure starting materials (7-hydroxycoumarin or prenylating agent).3. Insufficient reaction time or temperature.4. Presence of water in the reaction mixture. | 1. Use freshly opened or properly stored boron trifluoride etherate.2. Ensure the purity of starting materials through appropriate purification techniques (e.g., recrystallization).3. Monitor the reaction progress using Thin Layer Chromatography (TLC) and adjust the reaction time and temperature accordingly.4. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Formation of multiple products (observed on TLC) | 1. Side reactions due to overly harsh reaction conditions (e.g., high temperature).2. Isomerization of the prenyl group.3. Prenylation at other positions on the coumarin ring. | 1. Lower the reaction temperature and monitor the reaction closely.2. Use a milder Lewis acid catalyst if possible.3. Purify the crude product using column chromatography to isolate the desired this compound isomer. |
| Starting material remains unreacted | 1. Insufficient amount of catalyst or prenylating agent.2. Poor solubility of 7-hydroxycoumarin in the chosen solvent. | 1. Increase the molar ratio of the catalyst and/or prenylating agent.2. Choose a solvent in which 7-hydroxycoumarin has better solubility at the reaction temperature. |
| Difficulty in purifying the final product | 1. Co-elution of byproducts with the desired product during column chromatography.2. Oily nature of the product. | 1. Optimize the solvent system for column chromatography to achieve better separation.2. Consider recrystallization from a suitable solvent system to obtain a crystalline product. |
Experimental Protocols
Synthesis of this compound via Direct C3 Prenylation
This protocol is based on the general method for the direct prenylation of coumarins[1][2].
Materials:
-
7-Hydroxycoumarin
-
2-Methyl-3-butene-2-ol
-
Boron trifluoride etherate (Et2O–BF3)
-
Anhydrous dioxane
-
Ethyl acetate (B1210297)
-
Hexane
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of 7-hydroxycoumarin in anhydrous dioxane, add 2-methyl-3-butene-2-ol.
-
Cool the mixture in an ice bath and slowly add boron trifluoride etherate dropwise with constant stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring. Monitor the reaction progress by TLC.
-
Once the reaction is complete, quench the reaction by adding water.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine solution.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude residue by silica gel column chromatography using a hexane-ethyl acetate solvent system as the eluent to obtain pure this compound.
Data Presentation
Table 1: Summary of Reagents and General Reaction Conditions for C3 Prenylation of 7-Hydroxycoumarin
| Parameter | Description | Reference |
| Starting Material | 7-Hydroxycoumarin | [1][2] |
| Prenylating Agent | 2-Methyl-3-butene-2-ol | [1][2] |
| Catalyst | Boron trifluoride etherate (Et2O–BF3) | [1][2] |
| Solvent | Anhydrous Dioxane | [1][2] |
| Reaction Temperature | 0 °C to Room Temperature | [1][2] |
| Purification Method | Silica Gel Column Chromatography | [1][2] |
Visualizations
Experimental Workflow for the Synthesis of this compound
Caption: Workflow for the synthesis of this compound.
Troubleshooting Logic for Low Yield in this compound Synthesis
Caption: Troubleshooting logic for low product yield.
References
Technical Support Center: HPLC Separation of 7-Hydroxy-3-prenylcoumarin Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC separation of 7-Hydroxy-3-prenylcoumarin isomers.
Frequently Asked Questions (FAQs)
Q1: What are the biggest challenges in separating this compound isomers by HPLC?
A1: The primary challenge is the structural similarity of the isomers, which often results in co-elution or poor resolution. These compounds may only differ in the position of the prenyl group or stereochemistry, leading to very similar retention times on standard reversed-phase columns. Achieving baseline separation requires careful optimization of chromatographic conditions to exploit subtle differences in their physicochemical properties.
Q2: What type of HPLC column is best suited for separating these isomers?
A2: While a standard C18 column is a good starting point, achieving separation of closely related isomers often requires more specialized column chemistries. Consider the following options:
-
Phenyl-Hexyl or Biphenyl columns: These columns can provide alternative selectivity for aromatic compounds through π-π interactions, which can help differentiate between positional isomers.[1]
-
Polar-embedded phases: Columns with polar-embedded groups can also offer different selectivity and are sometimes effective for separating E/Z isomers.
-
Chiral stationary phases (CSPs): If you are dealing with enantiomers, a chiral column is essential. Polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose, are often effective for separating coumarin (B35378) enantiomers.[2]
-
Superficially porous particles (SPP) or sub-2 µm fully porous particles: These can increase column efficiency and improve resolution for closely eluting peaks.[1]
Q3: How does the mobile phase composition affect the separation of these isomers?
A3: The mobile phase composition is a critical factor in achieving separation. Key parameters to optimize include:
-
Organic Modifier: Acetonitrile and methanol (B129727) are the most common organic modifiers in reversed-phase HPLC. Their different solvent properties can alter selectivity. Trying both is recommended.
-
pH: The pH of the mobile phase can affect the ionization state of the hydroxyl group on the coumarin structure, which in turn can influence retention and selectivity. Experimenting with a pH range around the pKa of the hydroxyl group may be beneficial.
-
Additives: Small amounts of additives, like formic acid or trifluoroacetic acid, can improve peak shape and resolution.[3][4]
Troubleshooting Guide
Issue 1: Poor Resolution or Co-elution of Isomer Peaks
Possible Causes & Solutions
| Cause | Solution |
| Inadequate Column Selectivity | 1. Switch Column Chemistry: If using a C18 column, try a Phenyl-Hexyl or Biphenyl column to leverage π-π interactions. For potential enantiomers, a chiral stationary phase is necessary.[1][2] 2. Consider Carbon-Based Phases: Columns with carbon-clad zirconia can offer different selectivity for structurally similar compounds.[5][6] |
| Suboptimal Mobile Phase | 1. Change Organic Modifier: If using acetonitrile, try methanol, or vice versa. A mix of the two can also be tested. 2. Adjust pH: Systematically vary the pH of the aqueous portion of the mobile phase to alter the ionization of the analyte and potentially improve separation. 3. Optimize Gradient: If using a gradient, make it shallower to increase the separation window between the isomers. |
| Low Column Efficiency | 1. Decrease Particle Size: Use a column with smaller particles (e.g., sub-2 µm or SPP) to increase the number of theoretical plates.[1] 2. Increase Column Length: A longer column will also increase the plate count and may improve resolution.[1] 3. Lower Flow Rate: Reducing the flow rate can improve efficiency and resolution, although it will increase the run time. |
| Temperature Effects | 1. Optimize Column Temperature: Varying the column temperature can sometimes alter selectivity. A good starting point is to test temperatures between 25°C and 45°C.[2] |
Issue 2: Peak Tailing
Possible Causes & Solutions
| Cause | Solution |
| Secondary Interactions with Stationary Phase | 1. Adjust Mobile Phase pH: If the peak tailing is due to interactions with residual silanols on the silica (B1680970) support, operating at a lower pH (e.g., with 0.1% formic acid) can suppress this effect. 2. Use a High-Purity, End-Capped Column: Modern, high-purity silica columns are better end-capped, reducing the number of free silanols. |
| Column Overload | 1. Reduce Sample Concentration: Inject a more dilute sample to see if the peak shape improves. |
| Column Contamination or Degradation | 1. Flush the Column: Use a strong solvent to wash the column. 2. Replace the Column: If the problem persists, the column may be irreversibly damaged. |
Quantitative Data Summary
The following table summarizes typical starting conditions for the separation of coumarin derivatives based on literature, which can be adapted for this compound isomers.
| Parameter | Typical Conditions |
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | 20-80% B over 20-30 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 254 nm or 320 nm |
Experimental Protocols
General Protocol for Method Development for this compound Isomer Separation
-
Sample Preparation: Dissolve the isomer mixture in a solvent compatible with the mobile phase, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
Initial Screening (C18 Column):
-
Column: C18, 150 mm x 4.6 mm, 5 µm.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with a broad gradient (e.g., 10-90% B over 20 minutes) to determine the approximate elution time.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detector: UV, scan for optimal wavelength or use 254 nm.
-
-
Optimization:
-
Gradient Adjustment: Based on the initial screening, create a shallower gradient around the elution time of the isomers to improve resolution.
-
Solvent Comparison: Repeat the optimized gradient using methanol as Mobile Phase B and compare the selectivity to acetonitrile.
-
Column Chemistry Comparison: If resolution is still insufficient, switch to a Phenyl-Hexyl or Biphenyl column and repeat the optimization steps.
-
Chiral Separation (if applicable): If enantiomers are suspected, use a chiral stationary phase (e.g., amylose-based) with a suitable mobile phase (often a mixture of hexane (B92381) and an alcohol like isopropanol).[7]
-
Visualizations
Caption: Troubleshooting workflow for poor HPLC resolution of isomers.
References
- 1. pharmaguru.co [pharmaguru.co]
- 2. Thermodynamic and kinetic study of chiral separations of coumarin-based anticoagulants on derivatized amylose stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
Minimizing degradation of 7-Hydroxy-3-prenylcoumarin during extraction
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the degradation of 7-Hydroxy-3-prenylcoumarin during extraction and purification.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of this compound during extraction?
A1: The primary causes of degradation for coumarins, including this compound, are exposure to light (photodegradation), high temperatures (thermal degradation), and unfavorable pH conditions, particularly alkaline environments that can lead to hydrolysis of the lactone ring.[1][2][3] Oxidation is also a concern for hydroxylated coumarins.[3]
Q2: My extract containing this compound is changing color and I'm observing a loss of the target compound. What is happening?
A2: This is a common indication of degradation. The color change can be due to the formation of degradation products. The two most likely causes are photodegradation, as coumarins with hydroxy substitutions can be light-sensitive, and hydrolysis of the lactone ring, which is often accelerated by basic pH conditions.[1]
Q3: What are the ideal storage conditions for both the plant material and the extracts containing this compound?
A3: To minimize degradation, plant material should be thoroughly dried and stored in a cool, dark, and dry place.[4] Extracts should be stored in airtight, amber-colored vials or containers wrapped in aluminum foil to protect them from light and kept at low temperatures, such as 4°C, to reduce both thermal and photodegradation.[1]
Q4: How does pH affect the stability of this compound?
A4: The pH of the extraction solvent is a critical factor. Basic conditions (high pH) can promote the hydrolysis of the lactone ring in the coumarin (B35378) structure, leading to the formation of a coumarinic acid salt, which can further degrade.[1] It is generally advisable to maintain a neutral or slightly acidic pH during extraction unless the experimental protocol specifies otherwise.[1]
Q5: Can I use antioxidants to improve the stability of this compound during extraction?
A5: Yes, adding antioxidants to the extraction solvent can help prevent oxidative degradation, which can be a concern for phenolic compounds like this compound.[2] Common antioxidants used in extractions include ascorbic acid and butylated hydroxytoluene (BHT).[1]
Troubleshooting Guides
This section addresses common issues encountered during the extraction of this compound and provides potential solutions.
Problem 1: Low Yield of this compound in the Crude Extract
| Potential Cause | Recommended Solution |
| Improper Plant Material Preparation | Ensure the plant material is thoroughly dried to a constant weight and finely ground to maximize the surface area for efficient extraction.[4] |
| Inefficient Solvent Extraction | The choice of solvent is crucial. For prenylated coumarins, solvents like methanol, ethanol, and chloroform (B151607) are often used.[5] Consider using a solvent system optimized for coumarins, such as 70% v/v methanol.[6] Experiment with different solvent polarities and optimize the solvent-to-solid ratio to ensure complete extraction.[4] |
| Inadequate Extraction Time or Temperature | Optimize the extraction time and temperature. For heat-assisted methods, avoid prolonged exposure to high temperatures which can cause thermal degradation.[7] Ultrasound-assisted extraction (UAE) can be an efficient method with shorter extraction times.[7] |
Problem 2: Degradation of this compound During Extraction and Processing
| Potential Cause | Recommended Solution |
| Photodegradation | Protect the extraction setup from light by using amber glassware or by wrapping the equipment in aluminum foil.[1][2] Minimize the exposure of the extract to light during all subsequent processing steps. |
| Thermal Degradation | Use a rotary evaporator at a controlled, low temperature (e.g., below 40-50°C) and reduced pressure to gently remove the solvent.[4] Avoid excessive heating during all steps. |
| pH-Induced Hydrolysis | Maintain a neutral or slightly acidic pH of the extraction solvent. If an alkaline wash is necessary for purification, minimize the contact time and neutralize the solution promptly.[1] |
| Oxidation | Perform the extraction under an inert atmosphere (e.g., nitrogen or argon) if possible. Use degassed solvents and consider adding a small amount of an antioxidant like ascorbic acid to the extraction solvent.[2] |
Problem 3: Appearance of Unknown Peaks in Chromatographic Analysis (e.g., HPLC)
| Potential Cause | Recommended Solution |
| Formation of Degradation Products | This indicates that your this compound is breaking down. Review your extraction and workup procedures to identify potential causes of degradation (light, heat, pH) and implement the corrective actions described in Problem 2.[1] |
| Photoisomerization or Dimerization | For some prenylated coumarins, exposure to UV light can lead to cycloaddition reactions, forming dimers or isomers.[2] Minimizing light exposure is critical to prevent these side reactions. |
| Impurity in the Starting Material | If possible, verify the purity of your starting plant material or initial crude extract to ensure the unknown peaks are not pre-existing impurities. |
Data Presentation
Table 1: General Stability of Coumarins Under Different Conditions
This table summarizes the general stability of coumarins based on available literature for related compounds, as specific quantitative data for this compound is limited.
| Condition | Stability | Primary Degradation Pathway | Recommendation |
| Acidic pH (pH < 7) | Generally Stable | - | Maintain a neutral to slightly acidic pH.[1] |
| Alkaline pH (pH > 7) | Unstable | Hydrolysis of the lactone ring | Avoid basic conditions; if necessary, use for short periods at low temperatures.[1][3] |
| Elevated Temperature | Susceptible to Degradation | Thermal decomposition | Keep temperatures as low as possible during extraction and solvent removal (e.g., < 50°C).[4][8] |
| Exposure to UV/Visible Light | Unstable | Photodegradation, dimerization, isomerization | Protect from light at all stages using amber glassware or aluminum foil.[1][2] |
| Presence of Oxidizing Agents | Susceptible to Degradation | Oxidation of the phenol (B47542) group | Use degassed solvents and consider adding antioxidants.[3] |
Table 2: Thermal Stability of Coumarin in Subcritical Water
This data provides insight into the thermal degradation of the parent coumarin structure at elevated temperatures.
| Temperature (°C) | Heating Time (min) | Percent Recovery (%) |
| 100 | 60 | 96 |
| 150 | 60 | 100 |
| 200 | 60 | 91 |
| 250 | 60 | 82 |
| (Data adapted from a study on coumarin stability in subcritical water)[8] |
Experimental Protocols
Protocol 1: General Ultrasound-Assisted Extraction (UAE) of Prenylated Coumarins
This protocol provides a general methodology for the extraction of prenylated coumarins like this compound from dried plant material. Optimization of parameters is recommended for specific plant matrices.
-
Preparation of Plant Material:
-
Thoroughly dry the plant material at a controlled temperature (e.g., 40-50°C) to a constant weight.
-
Grind the dried material into a fine powder to increase the surface area for extraction.[4]
-
-
Extraction:
-
Accurately weigh a specific amount of the powdered plant material (e.g., 10 g) and place it in an extraction vessel.
-
Add the extraction solvent. A common choice is 70% v/v methanol.[6] Use a solid-to-solvent ratio of approximately 1:10 to 1:20 (w/v).
-
Place the extraction vessel in an ultrasonic bath.
-
Perform ultrasonication for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 40-50°C).[7] The vessel should be protected from light during this process.
-
-
Isolation of Crude Extract:
-
After extraction, separate the solid material from the solvent by filtration or centrifugation.
-
Wash the solid residue with a small volume of the extraction solvent and combine the liquid fractions.
-
Concentrate the combined extract using a rotary evaporator at a low temperature (<50°C) and reduced pressure to obtain the crude extract.[4]
-
-
Purification (General Approach):
-
The crude extract can be further purified using techniques like column chromatography.
-
A common stationary phase is silica (B1680970) gel.
-
The mobile phase is typically a gradient of non-polar to polar solvents, such as a hexane-ethyl acetate (B1210297) or chloroform-methanol mixture. The optimal solvent system should be determined by preliminary Thin Layer Chromatography (TLC) analysis.
-
Visualizations
Caption: General experimental workflow for the extraction and purification of this compound.
Caption: Key factors contributing to the degradation of this compound during extraction.
Caption: Simplified pathway of alkaline hydrolysis of the coumarin lactone ring.
References
- 1. benchchem.com [benchchem.com]
- 2. Characterization of the Degradation Profile of Umbelliprenin, a Bioactive Prenylated Coumarin of a Ferulago Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Antifungal activity of extracts and prenylated coumarins isolated from Baccharis darwinii Hook & Arn. (Asteraceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Ultrasonic-Assisted Efficient Extraction of Coumarins from Peucedanum decursivum (Miq.) Maxim Using Deep Eutectic Solvents Combined with an Enzyme Pretreatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Enhancing the Stability of 7-Hydroxy-3-prenylcoumarin in Solution
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the stability of 7-Hydroxy-3-prenylcoumarin in solution. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Troubleshooting Guide
This guide addresses common stability-related problems encountered when working with this compound solutions, offering potential causes and recommended solutions.
| Issue | Potential Causes | Recommended Solutions |
| Precipitation or Cloudiness in Solution | - Exceeding the solubility limit of this compound in the chosen solvent. - Temperature fluctuations affecting solubility. - pH of the solution shifting to a range where the compound is less soluble. | - Prepare a fresh solution at a lower concentration. - Maintain a constant temperature for the solution. - Utilize a suitable buffer system to maintain a stable pH. |
| Discoloration of the Solution (e.g., yellowing) | - Photodegradation: Exposure to ambient or UV light can cause the formation of colored degradation products.[1] - Oxidation: Reaction with dissolved oxygen, which can be accelerated by heat or the presence of metal ions. | - Protect the solution from light by using amber vials or wrapping containers in aluminum foil.[1] - Purge the solvent and the headspace of the container with an inert gas (e.g., nitrogen or argon) before sealing. - Consider the addition of antioxidants, but verify their compatibility with your experimental setup. |
| Loss of Compound Potency or Inconsistent Assay Results | - Chemical Degradation: Hydrolysis of the lactone ring, particularly under alkaline conditions, or photodegradation. - Adsorption: The compound may adsorb to the surface of plastic containers. | - Conduct experiments at a pH where this compound is most stable (typically neutral to slightly acidic). - Perform forced degradation studies to understand the specific degradation pathways under your experimental conditions. - Use glass or polypropylene (B1209903) containers to minimize adsorption. |
| Appearance of New Peaks in Chromatographic Analysis (e.g., HPLC) | - Degradation: The new peaks likely represent degradation products formed from this compound. | - Characterize the degradation products using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) to understand the degradation pathway. - Adjust experimental conditions (e.g., pH, temperature, light exposure) to minimize the formation of these products. |
Frequently Asked Questions (FAQs)
1. What are the primary factors that affect the stability of this compound in solution?
The stability of this compound in solution is primarily influenced by pH, exposure to light, temperature, and the choice of solvent. Alkaline conditions can lead to hydrolysis of the coumarin's lactone ring, while exposure to UV light can induce photodegradation. Elevated temperatures can accelerate both hydrolytic and oxidative degradation pathways.
2. What is the recommended solvent for dissolving this compound?
For stock solutions, dimethyl sulfoxide (B87167) (DMSO) is a common choice due to its high solubilizing capacity for coumarins.[2] For aqueous experimental buffers, it is crucial to first dissolve the compound in a minimal amount of a water-miscible organic solvent like DMSO or ethanol (B145695) before diluting with the aqueous buffer to avoid precipitation. The final concentration of the organic solvent should be kept low to minimize its potential effects on the experiment.
3. How should I store solutions of this compound to ensure maximum stability?
For optimal short-term stability, solutions should be stored at low temperatures (e.g., 2-8 °C) and protected from light.[2] For long-term storage, it is advisable to store aliquots of the stock solution at -20°C or -80°C to minimize freeze-thaw cycles.[2] Always use tightly sealed containers to prevent solvent evaporation.
4. My solution of this compound turned yellow after being left on the benchtop. What happened?
The yellowing of the solution is a common indicator of degradation, likely due to exposure to light (photodegradation).[1] Coumarin derivatives can undergo various photochemical reactions, including dimerization and oxidation, which can result in colored byproducts. To prevent this, always protect your solutions from light.
5. Can I use buffers to improve the stability of my this compound solution?
Yes, using a buffer system is highly recommended, especially for aqueous solutions. Maintaining a stable pH, preferably in the neutral to slightly acidic range, can help prevent base-catalyzed hydrolysis of the lactone ring. Phosphate or citrate (B86180) buffers are commonly used, but their compatibility with your specific assay should be confirmed.
6. Are there any stabilizing agents I can add to my solution?
The use of cyclodextrins has been shown to improve the solubility and stability of similar 7-hydroxycoumarin derivatives.[3] Cyclodextrins can form inclusion complexes with the coumarin, protecting it from degradation. However, the effect of any additive on your specific application must be carefully evaluated.
Experimental Protocols
Protocol for Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method
This protocol outlines a general method for assessing the stability of this compound in solution.
1. Instrumentation and Materials:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid) is a good starting point.
-
This compound reference standard
-
Solvents for sample preparation (e.g., DMSO, acetonitrile, water)
-
pH meter and buffers
2. Chromatographic Conditions (Example):
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start with a low percentage of B, and gradually increase to elute the compound and any potential degradation products.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: Determined by measuring the UV absorbance spectrum of this compound (typically around 320-340 nm).
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 1 mg/mL).
-
For the stability study, dilute the stock solution with the desired test solution (e.g., buffer at a specific pH, solvent) to a final working concentration.
4. Forced Degradation Studies:
-
Acidic Hydrolysis: Incubate the solution with 0.1 M HCl at a controlled temperature (e.g., 60 °C).
-
Alkaline Hydrolysis: Incubate the solution with 0.1 M NaOH at room temperature.
-
Oxidative Degradation: Treat the solution with a low concentration of hydrogen peroxide (e.g., 3%) at room temperature.
-
Photodegradation: Expose the solution to a UV light source.
-
Thermal Degradation: Incubate the solution at an elevated temperature (e.g., 60 °C) in the dark.
-
At specified time points, withdraw samples, neutralize if necessary, and dilute to the working concentration for HPLC analysis.
5. Data Analysis:
-
Monitor the decrease in the peak area of this compound and the appearance of new peaks over time.
-
Calculate the percentage of degradation.
-
The method is considered "stability-indicating" if the degradation product peaks are well-resolved from the parent compound peak.
Visualizations
Hypothesized Photodegradation Pathway of this compound
The following diagram illustrates a potential photodegradation pathway for this compound, based on the known behavior of similar prenylated coumarins which can undergo [2+2] cycloaddition upon exposure to UV light.[1]
Caption: Potential photodegradation pathways of this compound.
Experimental Workflow for Stability Testing
This diagram outlines the general workflow for conducting stability studies of this compound.
Caption: General workflow for assessing the stability of this compound.
References
Refinement of purification protocols for high-purity 7-Hydroxy-3-prenylcoumarin
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of 7-Hydroxy-3-prenylcoumarin. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What is the most effective initial purification step for crude this compound?
A1: The most effective initial step is typically column chromatography over silica (B1680970) gel. This method is highly effective at separating the target compound from reaction byproducts and unreacted starting materials. A gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity allows for the selective elution of compounds based on their polarity.
Q2: I am observing a low yield after column chromatography. What are the potential causes?
A2: Low yield after column chromatography can be attributed to several factors:
-
Improper Solvent System: The chosen solvent system may not be optimal for eluting the compound, causing it to remain on the column.
-
Compound Degradation: this compound may be sensitive to the silica gel's acidity. This can be mitigated by using deactivated silica gel (e.g., by adding a small percentage of triethylamine (B128534) to the eluent).
-
Co-elution with Impurities: If the polarity of the target compound is very close to that of an impurity, it may lead to mixed fractions and a subsequent loss of pure product.
-
Incomplete Elution: The chromatography may not have been run long enough or with a sufficiently polar solvent to elute the entire compound.
Q3: What is the best method for final purification to achieve high purity (>99%)?
A3: Recrystallization is the preferred method for achieving high purity of this compound after initial purification by column chromatography. The choice of solvent is critical for successful recrystallization.
Q4: Which solvent system is recommended for the recrystallization of this compound?
A4: A mixed solvent system is often most effective. Based on the purification of similar coumarins, a mixture of ethanol (B145695) and water, or ethyl acetate (B1210297) and hexane, is a good starting point. The crude compound should be dissolved in a minimum amount of the hot solvent in which it is more soluble, followed by the gradual addition of the solvent in which it is less soluble until turbidity is observed. Slow cooling will then promote the formation of high-purity crystals.
Q5: My recrystallization is not yielding crystals, or the yield is very low. What should I do?
A5: Several factors could be at play:
-
Solvent Choice: The solvent system may be inappropriate. Experiment with different solvent combinations.
-
Supersaturation: The solution may not be sufficiently supersaturated. Try to reduce the amount of solvent used for dissolution.
-
Cooling Rate: Cooling the solution too quickly can lead to the formation of an oil or very small crystals. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath.
-
Seeding: Introducing a seed crystal of the pure compound can initiate crystallization.
-
Scratching: Scratching the inside of the flask with a glass rod at the solvent level can sometimes induce crystallization.
Troubleshooting Guides
Column Chromatography Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Poor Separation (Overlapping Peaks) | Incorrect solvent system (polarity too high or too low). | Optimize the solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.3 for the target compound. |
| Column overloading. | Reduce the amount of crude material loaded onto the column. A general rule is 1:20 to 1:100 ratio of crude material to silica gel by weight. | |
| Uneven packing of the column. | Ensure the silica gel is packed uniformly without any air bubbles or channels. | |
| Compound Tailing on the Column | Interaction with acidic silanol (B1196071) groups on the silica. | Use a deactivated silica gel or add a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent. |
| Presence of highly polar impurities. | Pre-treat the crude sample to remove highly polar impurities before loading onto the column. | |
| Cracked or Dry Column Bed | Solvent level dropped below the top of the silica bed. | Always keep the silica gel bed covered with the eluent. If it runs dry, the column's separation efficiency will be compromised. |
| No Compound Eluting | Solvent polarity is too low. | Gradually increase the polarity of the eluent. |
| Compound is irreversibly adsorbed onto the silica. | This is rare but can happen with very polar compounds. Consider using a different stationary phase like alumina. |
Recrystallization Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Oiling Out (Formation of an Oil Instead of Crystals) | Solution is too concentrated or cooled too quickly. | Add a small amount of the better solvent to dissolve the oil, then allow it to cool more slowly. |
| The melting point of the compound is lower than the boiling point of the solvent. | Choose a solvent with a lower boiling point. | |
| No Crystal Formation | Solution is not supersaturated. | Evaporate some of the solvent to increase the concentration. |
| Insufficient time for crystallization. | Allow the solution to stand for a longer period, even overnight. | |
| Need for nucleation sites. | Introduce a seed crystal or scratch the inner surface of the glassware. | |
| Low Recovery of Crystals | Too much solvent was used. | Use the minimum amount of hot solvent necessary to dissolve the compound. |
| The compound is significantly soluble in the cold solvent. | Cool the solution in an ice bath to minimize solubility. | |
| Crystals were lost during filtration. | Ensure proper filtration technique and wash the crystals with a minimal amount of cold solvent. | |
| Colored Impurities in Crystals | Impurities were not fully removed in the previous step. | Consider treating the hot solution with activated charcoal before filtration to remove colored impurities. |
Data Presentation
Table 1: Illustrative Column Chromatography Purification Data for this compound
| Parameter | Method A | Method B |
| Stationary Phase | Silica Gel (230-400 mesh) | Silica Gel (230-400 mesh) |
| Eluent System | Gradient: Hexane to 70:30 Hexane/Ethyl Acetate | Isocratic: 80:20 Hexane/Ethyl Acetate |
| Crude Loading | 1 g | 1 g |
| Yield of Purified Fraction | 650 mg (65%) | 580 mg (58%) |
| Purity (by HPLC) | ~95% | ~92% |
Note: These are example values and actual results may vary based on the specific reaction conditions and scale.
Table 2: Illustrative Recrystallization Purification Data for this compound
| Parameter | Method C | Method D |
| Solvent System | Ethanol/Water | Ethyl Acetate/Hexane |
| Starting Material Purity | ~95% | ~95% |
| Starting Material Amount | 500 mg | 500 mg |
| Yield of Crystals | 420 mg (84%) | 435 mg (87%) |
| Final Purity (by HPLC) | >99% | >99% |
Note: These are example values and actual results may vary.
Experimental Protocols
Protocol 1: Column Chromatography Purification
-
Preparation of the Column:
-
Select an appropriate size glass column.
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., hexane).
-
Carefully pour the slurry into the column, allowing the solvent to drain while continuously tapping the column to ensure even packing.
-
Add another thin layer of sand on top of the silica bed.
-
Wash the column with the initial eluent until the silica bed is stable.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the eluent).
-
Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution:
-
Start eluting with the non-polar solvent (e.g., 100% hexane).
-
Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate) in increasing proportions.
-
Collect fractions in test tubes.
-
-
Fraction Analysis:
-
Monitor the elution of the compound by Thin Layer Chromatography (TLC).
-
Combine the fractions containing the pure this compound.
-
Evaporate the solvent under reduced pressure to obtain the purified product.
-
Protocol 2: Recrystallization for High Purity
-
Solvent Selection:
-
Choose a suitable solvent or a mixed solvent system where the compound has high solubility at high temperatures and low solubility at low temperatures (e.g., ethanol/water).
-
-
Dissolution:
-
Place the partially purified this compound in an Erlenmeyer flask.
-
Add a minimal amount of the hot solvent (e.g., ethanol) and heat the mixture gently (e.g., on a hot plate) until the solid is completely dissolved.
-
-
Crystallization:
-
If using a mixed solvent system, add the second solvent (e.g., water) dropwise at the boiling point until the solution becomes slightly cloudy. Add a few drops of the first solvent to redissolve the precipitate.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold solvent.
-
Dry the crystals in a vacuum oven to remove any residual solvent.
-
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Potential signaling pathways modulated by 7-Hydroxycoumarin derivatives.
Addressing challenges in the scale-up synthesis of 7-Hydroxy-3-prenylcoumarin
Technical Support Center: Scale-Up Synthesis of 7-Hydroxy-3-prenylcoumarin
Welcome to the technical support center for the scale-up synthesis of this compound. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for introducing a prenyl group at the C3 position of 7-hydroxycoumarin?
A1: The direct, regioselective synthesis of this compound can be challenging due to the multiple potential reaction sites on the 7-hydroxycoumarin scaffold (O-prenylation at the hydroxyl group, and C-prenylation at positions 6, 8, and 3). A documented method for achieving C3-prenylation involves the reaction of a substituted coumarin (B35378) with 2-methyl-3-butene-2-ol in the presence of a Lewis acid catalyst like boron trifluoride etherate (Et2O–BF3)[1]. This method is notable for favoring direct C3-prenylation under specific conditions[1].
Q2: What are the main challenges in the scale-up synthesis of this compound?
A2: The primary challenges during the scale-up of this synthesis include:
-
Regioselectivity: Ensuring the prenyl group selectively attaches to the C3 position, as side products from prenylation at the C6, C8, and the 7-hydroxyl group can occur. The presence of a hydroxyl or alkoxyl group at C7 is reported to be a prerequisite for C3 prenylation with this method[1].
-
Reaction Control: Managing the exothermic nature of Friedel-Crafts alkylation reactions on a large scale to prevent side reactions and ensure safety.
-
Product Purification: Separating the desired 3-prenylcoumarin from unreacted starting materials, regioisomers, and other byproducts, which can be difficult due to their similar physical properties.
-
Handling of Reagents: Boron trifluoride etherate is corrosive and moisture-sensitive, requiring specialized handling and equipment for large-scale operations.
Q3: What factors influence the regioselectivity of the prenylation reaction?
A3: The regioselectivity is influenced by several factors:
-
Catalyst: Boron trifluoride etherate has been shown to promote C3-prenylation[1].
-
Substituents on the Coumarin Ring: The presence of a hydroxyl or alkoxyl group at the C7 position is crucial for directing the prenylation to the C3 position[1]. Coumarins with substituents at C6 or C8, or unsubstituted coumarins, may not yield the 3-prenyl product under these conditions[1].
-
Reaction Temperature: Temperature control is critical in Friedel-Crafts reactions to minimize the formation of undesired byproducts.
Q4: Are there any specific safety precautions to consider during the scale-up synthesis?
A4: Yes, several safety precautions are essential:
-
Use of Boron Trifluoride Etherate: This reagent is corrosive and reacts violently with water. All reactions should be conducted in a well-ventilated area, under anhydrous conditions, and with appropriate personal protective equipment (PPE), including acid-resistant gloves and safety goggles.
-
Exothermic Reaction: The reaction can be exothermic. On a large scale, this requires a reactor with efficient cooling and temperature monitoring systems to prevent thermal runaway. Gradual addition of reagents is recommended.
-
Solvent Handling: Dioxane is a commonly used solvent and is flammable and a potential carcinogen. Appropriate handling and disposal procedures must be followed.
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Possible Cause | Suggested Solution |
| Moisture in the reaction mixture | Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents. Boron trifluoride etherate is highly sensitive to moisture. |
| Insufficient catalyst activity | Use a fresh, unopened bottle of boron trifluoride etherate. Catalyst activity can diminish with improper storage. |
| Sub-optimal reaction temperature | Optimize the reaction temperature. While the literature suggests room temperature, slight heating or cooling might be necessary depending on the specific substrate and scale. Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Incomplete reaction | Increase the reaction time and monitor by TLC until the starting material is consumed. |
Issue 2: Formation of Multiple Products (Poor Regioselectivity)
| Possible Cause | Suggested Solution |
| Reaction temperature is too high | High temperatures can lead to the formation of thermodynamically more stable isomers (e.g., C6 or C8 prenylation) or O-prenylation. Maintain a consistent and controlled temperature throughout the reaction. |
| Incorrect stoichiometry of reagents | Carefully control the molar ratios of 7-hydroxycoumarin, 2-methyl-3-butene-2-ol, and the catalyst as specified in the protocol. |
| Inappropriate catalyst | While Et2O–BF3 is reported for C3-prenylation, other Lewis acids may favor different positions. Ensure the correct catalyst is being used. |
Issue 3: Difficulty in Product Purification
| Possible Cause | Suggested Solution |
| Similar polarity of product and byproducts | Utilize column chromatography with a carefully selected eluent system. A gradient elution from a non-polar to a moderately polar solvent system (e.g., hexane-ethyl acetate) is often effective.[1] |
| Presence of unreacted starting materials | Optimize the reaction to drive it to completion. If unreacted 7-hydroxycoumarin remains, its acidic nature might allow for an acid-base extraction to simplify the purification. |
| Formation of tars or polymeric materials | This can result from excessive heat or high catalyst concentration. Ensure proper temperature control and consider using a slightly lower catalyst loading on a larger scale, though this may require longer reaction times. |
Quantitative Data
The direct synthesis of this compound has limited published quantitative data. However, a study on the C3-prenylation of a related compound, 6,7-dihydroxycoumarin, followed by methylation, provides some insight into the potential yields.
| Starting Material | Reaction | Product | Yield (%) | Reference |
| 6,7-Dihydroxycoumarin | 1. Prenylation with 2-methyl-3-butene-2-ol, Et2O–BF3 2. Methylation with dimethyl sulfate (B86663), K2CO3 | 6,7-Dimethoxy-3-prenylcoumarin | ~31% (after methylation and purification) | [1] |
Note: The yield is for the methylated derivative and may not be directly representative of the yield for this compound.
Experimental Protocols
Laboratory-Scale Synthesis of 3-Prenyl-Substituted Coumarins
This protocol is adapted from the work of Subbaraju et al. (2006) for the direct C3-prenylation of substituted coumarins[1].
Materials:
-
7-Hydroxycoumarin
-
2-Methyl-3-butene-2-ol
-
Boron trifluoride etherate (Et2O–BF3)
-
Dioxane (anhydrous)
-
Ethyl acetate (B1210297)
-
Hexane
-
Anhydrous sodium sulfate (Na2SO4)
-
Water
-
Brine solution
Procedure:
-
To a stirred solution of 7-hydroxycoumarin (1 equivalent) and 2-methyl-3-butene-2-ol (1.5 equivalents) in anhydrous dioxane, add boron trifluoride etherate (1.5 equivalents) dropwise at room temperature under an inert atmosphere.
-
Stir the reaction mixture at room temperature for the time required for the reaction to complete (monitor by TLC).
-
Upon completion, quench the reaction by adding ice-cold water.
-
Extract the mixture with ethyl acetate.
-
Wash the organic layer sequentially with water and brine solution.
-
Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.
-
Purify the crude residue by column chromatography on silica (B1680970) gel using a hexane-ethyl acetate gradient to obtain pure this compound.
Considerations for Scale-Up:
-
Reactor: Use a glass-lined or stainless steel reactor with good agitation and a cooling jacket to manage the reaction temperature.
-
Reagent Addition: Add the boron trifluoride etherate slowly and sub-surface to control the exotherm.
-
Work-up: A larger-scale liquid-liquid extraction will be required. Ensure proper phase separation and handling of larger volumes of organic solvents.
-
Purification: Large-scale column chromatography or crystallization may be necessary for purification. Developing a crystallization procedure would be more cost-effective and scalable than chromatography.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in the synthesis.
References
Artifacts and interference in biological assays with 7-Hydroxy-3-prenylcoumarin
Welcome to the technical support center for researchers utilizing 7-Hydroxy-3-prenylcoumarin in biological assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate potential artifacts and interference in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common properties?
This compound is a natural product belonging to the coumarin (B35378) class of compounds. It is known for its fluorescent properties and has been investigated for various biological activities. A summary of its key physicochemical properties is provided below.
Data Presentation: Physicochemical Properties of this compound
| Property | Value | Source/Notes |
| Molecular Formula | C₁₄H₁₄O₃ | PubChem CID: 71307287 |
| Molecular Weight | 230.26 g/mol | PubChem CID: 71307287 |
| Appearance | Solid | General for coumarins |
| Solubility | Soluble in DMSO, DMF, and alcohols.[1] | Limited aqueous solubility is expected. |
| logP (calculated) | ~3.1 - 3.5 | Estimated based on similar structures. |
| Fluorescence | Yes | Characteristic of the 7-hydroxycoumarin scaffold. |
| Excitation Max (λex) | ~330-380 nm | Estimated based on 7-hydroxycoumarin derivatives. |
| Emission Max (λem) | ~450-480 nm | Estimated based on 7-hydroxycoumarin derivatives. |
Q2: My assay results with this compound are inconsistent. What could be the cause?
Inconsistent results can arise from several factors related to the compound's properties. These include poor solubility, compound aggregation, and interference with the assay's detection method. It is also possible that this compound is a Pan-Assay Interference Compound (PAIN).[2]
Q3: What are Pan-Assay Interference Compounds (PAINS) and could this compound be one?
PAINS are compounds that appear to be active in many different assays but are actually false positives.[2] They can interfere with assays through various mechanisms, such as chemical reactivity, redox cycling, or aggregation. While not definitively classified as a PAIN, this compound contains a phenolic hydroxyl group and a coumarin core, which are substructures sometimes associated with PAINS. Therefore, it is crucial to perform control experiments to rule out non-specific activity.
Q4: How can the fluorescence of this compound interfere with my assay?
If your assay uses a fluorescent readout in a similar spectral range as this compound (blue-green region), the compound's intrinsic fluorescence can lead to a high background signal, masking the true assay signal or creating a false positive. Conversely, it could also quench the fluorescence of your assay's probe, leading to a false negative.
Q5: What is compound aggregation and how does it cause artifacts?
At certain concentrations, small molecules can self-assemble into colloidal aggregates. These aggregates can non-specifically inhibit enzymes and other proteins, leading to false-positive results that are not due to specific binding to the target. This is a common mechanism for promiscuous inhibitors.
Troubleshooting Guides
Issue 1: High Background Fluorescence in an Assay
Possible Cause: The intrinsic fluorescence of this compound is interfering with the assay readout.
Troubleshooting Steps:
-
Run a "Compound Only" Control: Measure the fluorescence of this compound in the assay buffer without the other assay components (e.g., enzyme, substrate, cells). This will quantify the compound's contribution to the background signal.
-
Spectral Shift: If possible, use a fluorescent probe in your assay with excitation and emission wavelengths that are significantly different from those of this compound. Red-shifted dyes are often a good choice to avoid interference from blue-fluorescent compounds.
-
Data Correction: If you cannot change the fluorescent probe, you may be able to subtract the background fluorescence from the "compound only" control from your experimental wells. However, this assumes the compound's fluorescence is not altered by other assay components.
Issue 2: Apparent Inhibition is Not Reproducible or Lacks a Clear Dose-Response
Possible Cause: The observed activity may be due to compound aggregation rather than specific inhibition.
Troubleshooting Steps:
-
Detergent Test: Re-run the assay in the presence of a low concentration (e.g., 0.01-0.1%) of a non-ionic detergent like Triton X-100 or Tween-20. If the inhibitory activity of this compound is significantly reduced, it is likely due to aggregation.
-
Dynamic Light Scattering (DLS): DLS is a biophysical technique that can directly detect the formation of aggregates in solution.[3][4][5][6][7] Analyzing the compound in your assay buffer at various concentrations can confirm if aggregation is occurring at the concentrations where you observe activity.
-
Vary Enzyme Concentration: In cases of aggregation-based inhibition, increasing the enzyme concentration can sometimes overcome the inhibitory effect. If you see a loss of inhibition at higher enzyme concentrations, this can be another indicator of a non-specific mechanism.
Issue 3: Activity is Observed Across Multiple, Unrelated Assays
Possible Cause: this compound may be acting as a promiscuous inhibitor, potentially through a PAINS-related mechanism.
Troubleshooting Steps:
-
Orthogonal Assays: Validate your findings using an orthogonal assay that has a different detection method. For example, if you initially used a fluorescence-based assay, try a colorimetric or luminescence-based assay for the same target.
-
Counter-Screening: Test this compound against an unrelated target to check for non-specific activity. If it shows activity against multiple, unrelated targets, it is likely a promiscuous compound.
-
Structural Analogs: Test structurally related compounds. If minor changes to the structure that should not affect specific binding lead to a complete loss of activity, it might suggest a non-specific mechanism.
Experimental Protocols
Protocol 1: General Enzyme Inhibition Assay (Fluorometric)
This protocol can be adapted for various enzymes where a fluorogenic substrate is available.
-
Reagent Preparation:
-
Assay Buffer: Prepare an appropriate buffer for your enzyme of interest (e.g., 50 mM Tris-HCl, pH 7.5).
-
Enzyme Solution: Dilute the enzyme stock to the desired working concentration in assay buffer.
-
Substrate Solution: Prepare a working solution of the fluorogenic substrate in assay buffer.
-
Test Compound: Prepare a stock solution of this compound in 100% DMSO. Create a dilution series in assay buffer, ensuring the final DMSO concentration in the assay is low (typically <1%).
-
-
Assay Procedure (96-well plate format):
-
Add 2 µL of the test compound dilutions to the wells of a black, flat-bottom 96-well plate.
-
Add 48 µL of the enzyme solution to each well.
-
Include controls:
-
100% Activity Control: 2 µL of DMSO + 48 µL of enzyme solution.
-
No Enzyme Control: 2 µL of DMSO + 48 µL of assay buffer.
-
Compound Fluorescence Control: 2 µL of test compound + 48 µL of assay buffer.
-
-
Incubate the plate at the optimal temperature for the enzyme for a pre-determined time (e.g., 15 minutes).
-
Initiate the reaction by adding 50 µL of the substrate solution to all wells.
-
Read the fluorescence intensity at appropriate excitation and emission wavelengths over time using a plate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence from the "No Enzyme Control" and "Compound Fluorescence Control" wells.
-
Calculate the percentage of inhibition for each concentration of this compound.
-
Plot the percent inhibition versus the log of the compound concentration to determine the IC₅₀ value.
-
Protocol 2: Cell Viability Assay (Resazurin-based)
This protocol assesses the effect of this compound on cell viability.
-
Cell Culture and Plating:
-
Culture cells in appropriate media and conditions.
-
Seed cells into a 96-well clear-bottom black plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the compound dilutions.
-
Include a "vehicle control" with medium containing the same concentration of DMSO as the highest compound concentration.
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
Resazurin (B115843) Assay:
-
Prepare a working solution of resazurin in PBS or cell culture medium.
-
Add the resazurin solution to each well and incubate for 1-4 hours at 37°C.[8]
-
Measure the fluorescence of the reduced product (resorufin) using a plate reader (typically Ex/Em = ~560/590 nm).
-
-
Data Analysis:
-
Subtract the background fluorescence from wells containing medium and resazurin but no cells.
-
Normalize the fluorescence readings of the treated wells to the vehicle control wells to determine the percentage of cell viability.
-
Plot cell viability versus the log of the compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).
-
Visualizations
Caption: Workflow for identifying and troubleshooting assay artifacts.
Caption: Potential mechanisms of assay interference by this compound.
References
- 1. This compound | Plants | 86654-26-4 | Invivochem [invivochem.com]
- 2. How to Triage PAINS-Full Research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dynamic Light Scattering (DLS) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 4. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. sygnaturediscovery.com [sygnaturediscovery.com]
- 6. lsinstruments.ch [lsinstruments.ch]
- 7. unchainedlabs.com [unchainedlabs.com]
- 8. Cell Viability Guide | How to Measure Cell Viability [worldwide.promega.com]
Technical Support Center: Efficient Derivatization of 7-Hydroxy-3-prenylcoumarin
Welcome to the technical support center for the derivatization of 7-Hydroxy-3-prenylcoumarin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the efficiency of your derivatization reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common derivatization strategies for this compound?
A1: The most common and synthetically valuable derivatization reactions for this compound involve the modification of the 7-hydroxyl group. The two primary strategies are:
-
O-Alkylation (Williamson Ether Synthesis): This reaction introduces an alkyl group to the hydroxyl moiety, forming an ether linkage. It is widely used to synthesize a variety of alkoxy-prenylcoumarin derivatives.
-
O-Esterification: This process involves reacting the hydroxyl group with a carboxylic acid or its derivative to form an ester. This is a common method for producing prodrugs or modifying the lipophilicity of the parent compound.
Q2: I am getting a low yield in my O-alkylation reaction. What are the potential causes?
A2: Low yields in the O-alkylation of this compound are a common issue. Several factors could be responsible:
-
Incomplete Deprotonation: The phenolic hydroxyl group must be deprotonated to form the more nucleophilic phenoxide ion. If the base used is not strong enough, this equilibrium will not favor the phenoxide, leading to unreacted starting material.[1]
-
Competing C-Alkylation: The coumarin (B35378) ring is electron-rich, and under certain conditions, alkylation can occur on the carbon atoms of the ring (C6 or C8) instead of the desired O-alkylation at the 7-position.
-
Elimination Side Reaction: If you are using a secondary or tertiary alkyl halide, an E2 elimination reaction can compete with the desired SN2 substitution, leading to the formation of an alkene byproduct.[2][3]
-
Suboptimal Reaction Conditions: Incorrect solvent choice, temperature, or reaction time can significantly impact the yield. Polar aprotic solvents like DMF or acetonitrile (B52724) are generally preferred.[1]
Q3: I am struggling with the purification of my 7-O-alkylated-3-prenylcoumarin derivative. What are some common challenges and solutions?
A3: Purification can be challenging due to the presence of unreacted starting materials, byproducts from side reactions, and reagents.
-
Removal of Unreacted this compound: The starting material can be removed by washing the organic layer with an aqueous base solution (e.g., 1M NaOH) to deprotonate the phenol (B47542) and extract it into the aqueous phase.
-
Separating O- and C-Alkylated Isomers: If C-alkylation has occurred, separating the isomers can be difficult. Column chromatography with a carefully selected solvent system is typically required.
-
Removing Excess Alkyl Halide: If a volatile alkyl halide was used in excess, it can often be removed under reduced pressure. For less volatile halides, aqueous workup and column chromatography are necessary.
Q4: During my Steglich esterification, a white precipitate forms. What is it and how can I remove it?
A4: The white precipitate is dicyclohexylurea (DCU), a byproduct of the dicyclohexylcarbodiimide (B1669883) (DCC) coupling agent.[4] DCU is notoriously insoluble in many common organic solvents. To remove it, you can:
-
Filter the reaction mixture through a sintered glass funnel or a plug of celite.
-
Dissolve the crude product in a solvent in which DCU has low solubility (e.g., dichloromethane (B109758), ethyl acetate) and filter again.
-
For stubborn cases, cooling the solution can sometimes help to precipitate more of the DCU.
Troubleshooting Guides
O-Alkylation (Williamson Ether Synthesis) Troubleshooting
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low or No Product Formation | 1. Ineffective Base: The base is not strong enough to deprotonate the phenol. 2. Poorly Reactive Alkyl Halide: The alkyl halide is sterically hindered (secondary or tertiary). 3. Incorrect Solvent: Protic solvents can solvate the phenoxide, reducing its nucleophilicity. | 1. Switch to a stronger base (e.g., from K₂CO₃ to NaH).[1] 2. Use a primary or methyl halide if possible.[2] 3. Use a polar aprotic solvent like DMF, DMSO, or acetonitrile.[1] |
| Mixture of Products (O- and C-Alkylation) | 1. Reaction Conditions: Certain solvent and counter-ion combinations can favor C-alkylation. | 1. Use a polar aprotic solvent like DMF or DMSO which generally favor O-alkylation.[1] |
| Product Decomposition | 1. High Temperature: The product may be unstable at elevated temperatures, especially if sensitive functional groups are present. | 1. Run the reaction at a lower temperature for a longer duration. Monitor progress by TLC. |
| Difficulty in Purification | 1. Co-elution of Product and Starting Material: Similar polarities can make chromatographic separation difficult. 2. Presence of Emulsion during Workup: | 1. Perform a basic aqueous wash (e.g., 1M NaOH) to remove the acidic starting material. 2. Add brine to the aqueous layer to break the emulsion. |
O-Esterification (Steglich Esterification) Troubleshooting
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low Product Yield | 1. Reversible Reaction: Esterification is an equilibrium process. 2. Steric Hindrance: The carboxylic acid or the coumarin is sterically hindered. 3. Decomposition of Starting Material or Product: | 1. Use an excess of the carboxylic acid or remove water if formed. 2. Increase the reaction time and/or temperature. Consider using a more potent coupling agent.[4] 3. Steglich esterification is generally mild, but if decomposition is observed, consider alternative coupling agents or protecting groups.[4] |
| Formation of a White Precipitate (DCU) | 1. Byproduct of DCC: Dicyclohexylurea (DCU) is formed from DCC. | 1. Filter the reaction mixture. 2. Wash the crude product with a solvent in which DCU is poorly soluble. |
| Incomplete Reaction | 1. Insufficient Catalyst (DMAP): The catalyst loading is too low. 2. Short Reaction Time: The reaction has not reached completion. | 1. Increase the amount of DMAP. 2. Monitor the reaction by TLC and allow it to proceed until the starting material is consumed. |
| Difficulty in Removing Excess Carboxylic Acid | 1. Acidic Nature of the Reagent: | 1. Perform an aqueous workup with a mild base (e.g., saturated sodium bicarbonate solution) to extract the excess carboxylic acid. |
Experimental Protocols
General Protocol for O-Alkylation of this compound
-
Preparation: To a solution of this compound (1 equivalent) in dry DMF, add a base such as potassium carbonate (K₂CO₃, 2-3 equivalents).
-
Reaction: Stir the mixture at room temperature for 30 minutes. Then, add the desired alkyl halide (1.1-1.5 equivalents) dropwise.
-
Heating: Heat the reaction mixture to 60-80 °C and monitor the progress by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.
-
Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate.
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel.
General Protocol for O-Esterification of this compound (Steglich Esterification)
-
Preparation: Dissolve this compound (1 equivalent), the desired carboxylic acid (1.2 equivalents), and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP, 0.1 equivalents) in an anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (B95107) (THF).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Coupling Agent: Add a solution of dicyclohexylcarbodiimide (DCC, 1.2 equivalents) in the same solvent dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Filtration: Once the reaction is complete, filter off the precipitated dicyclohexylurea (DCU) and wash the filter cake with a small amount of the reaction solvent.
-
Washing: Wash the filtrate sequentially with a weak acid (e.g., 5% HCl), water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Data Presentation
Table 1: Reaction Conditions for O-Alkylation of 7-Hydroxycoumarins
| Base | Solvent | Temperature (°C) | Typical Yield (%) | Notes |
| K₂CO₃ | DMF | 80-110 | Good to Excellent | A common and effective combination.[5] |
| Cs₂CO₃ | DMF | 60 | Variable | Can be more effective than K₂CO₃ in some cases. |
| NaOH | DMSO | 75-80 | Good | A stronger base, useful for less reactive systems.[5] |
| NaH | THF | 0 - RT | Good to Excellent | A very strong base, requires anhydrous conditions. |
Table 2: Coupling Agents for O-Esterification of 7-Hydroxycoumarins
| Coupling Agent | Catalyst | Solvent | Typical Yield (%) | Notes |
| DCC | DMAP | DCM, THF | Good to Excellent | Forms insoluble DCU byproduct.[4] |
| EDC | DMAP | DCM, THF | Good | Byproduct is water-soluble, simplifying purification. |
Visualizations
Caption: O-Alkylation Experimental Workflow.
Caption: Troubleshooting Low Yield in O-Alkylation.
References
Validation & Comparative
Unveiling the Antioxidant Potential of 7-Hydroxy-3-prenylcoumarin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Coumarins, a class of naturally occurring phenolic compounds, are recognized for their diverse biological activities, including antioxidant properties. The 7-hydroxycoumarin scaffold is a key feature in many natural and synthetic coumarins exhibiting significant antioxidant effects. The addition of a hydroxyl group at the 7-position enhances peroxide scavenging activity. This guide explores the antioxidant potential of this class of compounds by comparing available data on its analogs with widely used antioxidant standards such as Ascorbic Acid and Trolox.
Comparative Analysis of Antioxidant Activity
While specific IC50 values for 7-Hydroxy-3-prenylcoumarin were not found in the conducted literature search, the following tables present the antioxidant capacity of various other 7-hydroxycoumarin derivatives, providing a valuable comparative context.
Table 1: DPPH Radical Scavenging Activity of Coumarin Derivatives
| Compound | IC50 (µM) | Standard | IC50 (µM) | Reference |
| 4-hydroxycoumarin | 799.83 | Ascorbic Acid | 829.85 | [1] |
| 5-chloro-4-hydroxycoumarin | 712.85 | Ascorbic Acid | 829.85 | [1] |
| 7-hydroxy-4-methylcoumarin | 872.97 | Ascorbic Acid | 829.85 | [1] |
Table 2: Superoxide Radical Scavenging Activity of Coumarin Derivatives
| Compound | IC50 (µM) | Standard | IC50 (µM) | Reference |
| 4-hydroxycoumarin | 641.21 | Ascorbic Acid | 2051.16 | [1] |
| 5-chloro-4-hydroxycoumarin | 722.77 | Ascorbic Acid | 2051.16 | [1] |
| 7-hydroxy-4-methylcoumarin | 2079.69 | Ascorbic Acid | 2051.16 | [1] |
Table 3: Nitric Oxide Radical Scavenging Activity of Coumarin Derivatives
| Compound | IC50 (µM) | Standard | IC50 (µM) | Reference |
| 4-hydroxycoumarin | 743.02 | Ascorbic Acid | 3083.18 | [1] |
| 5-chloro-4-hydroxycoumarin | 716.14 | Ascorbic Acid | 3083.18 | [1] |
| 7-hydroxy-4-methylcoumarin | 648.63 | Ascorbic Acid | 3083.18 | [1] |
Experimental Protocols
The following are detailed methodologies for common antioxidant capacity assays that can be employed for the validation of this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.
Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Sample Preparation: Prepare various concentrations of the test compound (this compound) and standard antioxidants (e.g., Ascorbic Acid, Trolox) in methanol.
-
Reaction Mixture: Add 1.0 mL of the DPPH solution to 3.0 mL of the sample or standard solution at different concentrations.
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the solution at 517 nm using a UV-Vis spectrophotometer. Methanol is used as a blank.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
IC50 Determination: The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the sample.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+), which is generated by the oxidation of ABTS. The reduction of the blue-green ABTS•+ by an antioxidant is measured by the decrease in absorbance.
Protocol:
-
Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ solution.
-
Dilution of ABTS•+ Solution: Dilute the ABTS•+ solution with ethanol (B145695) or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare various concentrations of the test compound and standard antioxidants in the same solvent used for dilution.
-
Reaction Mixture: Add 1.0 mL of the diluted ABTS•+ solution to 10 µL of the sample or standard solution.
-
Incubation: Incubate the mixture at room temperature for 6 minutes.
-
Absorbance Measurement: Measure the absorbance at 734 nm.
-
Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the ABTS•+ solution without the sample, and A_sample is the absorbance of the ABTS•+ solution with the sample.
-
TEAC Determination: The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant capacity as the sample.
Visualizing Experimental Workflows
The following diagrams illustrate the workflows for the DPPH and ABTS antioxidant assays.
Caption: Workflow for the DPPH radical scavenging assay.
Caption: Workflow for the ABTS radical cation scavenging assay.
Antioxidant Signaling Pathways
The antioxidant activity of phenolic compounds like coumarins is primarily attributed to their ability to donate a hydrogen atom or an electron to free radicals, thereby stabilizing them. The 7-hydroxyl group is a key functional group for this activity. The prenyl group at the 3-position may influence the lipophilicity and interaction of the molecule with cellular membranes, potentially affecting its access to lipid-soluble radicals.
Caption: General mechanism of radical scavenging by a phenolic antioxidant.
References
A Comparative Analysis of the Antimicrobial Potential of 7-Hydroxy-3-prenylcoumarin and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction to 7-Hydroxy-3-prenylcoumarin and its Antimicrobial Potential
Coumarins are a well-established class of natural products known for their diverse pharmacological properties, including anticoagulant, anticancer, and anti-inflammatory activities. Within this class, 7-hydroxycoumarins have demonstrated significant antimicrobial effects. The addition of a prenyl group, a common modification in natural products, is often associated with enhanced biological activity, including increased antimicrobial potency. This suggests that this compound is a promising candidate for antimicrobial drug discovery.
Comparative Antimicrobial Spectrum
While specific data for this compound is limited, the following tables summarize the antimicrobial activities of various 7-hydroxycoumarin derivatives and other relevant coumarins against a panel of bacteria and fungi. This comparative data allows for an estimation of the potential antimicrobial spectrum of this compound.
Antibacterial Activity
The antibacterial activity of coumarin (B35378) derivatives is often evaluated using the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.
Table 1: Comparative Antibacterial Activity (MIC in µg/mL) of Selected Coumarins
| Compound/Derivative | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Klebsiella pneumoniae | Reference |
| 7-Hydroxy-4-methylcoumarin Derivatives | ||||||
| Derivative 1 | - | - | - | - | - | |
| Derivative 2 | - | - | - | - | - | |
| Other Prenylated Coumarins | ||||||
| Osthole | 125 | 125 | - | - | 125 | |
| 4'-Senecioiloxyosthol | - | 5 | - | - | - | |
| Murraol | - | 63 | - | - | 63 | |
| Auraptenol | - | 63 | - | - | - | |
| Isoimperatorin | - | - | - | - | - |
Note: '-' indicates data not available in the cited sources. The specific structures of "Derivative 1" and "Derivative 2" from the initial search were not fully elucidated, preventing their inclusion in this comparative table.
Antifungal Activity
Similarly, the antifungal activity is assessed by determining the MIC against various fungal strains.
Table 2: Comparative Antifungal Activity (MIC in µg/mL) of Selected Coumarins
| Compound/Derivative | Candida albicans | Aspergillus niger | Other Fungi | Reference |
| 7-Hydroxycoumarin Derivatives | ||||
| 7-O-coumarinyl (9Z, 12R)-12-hydroxyoctadec-9-enoate | Potent Activity | Potent Activity | Candida krusei, Candida parapsilosis, Cryptococcus neoformans | |
| 7-O-coumarinyl (12Z, 9R)-9-hydroxyoctadec-12-enoate | Potent Activity | Potent Activity | Candida krusei, Candida parapsilosis, Cryptococcus neoformans | |
| Other Coumarins | ||||
| 4-Hydroxycoumarin | Active | - | - |
Note: 'Potent Activity' indicates that the source cited strong antifungal action without specifying the exact MIC value. '-' indicates data not available.
Experimental Protocols
To ensure the reproducibility of antimicrobial screening, detailed methodologies are crucial. The following are standard protocols for determining the antimicrobial spectrum of compounds like this compound.
Broth Microdilution Method for MIC Determination
This method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Protocol:
-
Preparation of Microbial Inoculum:
-
From a pure culture, suspend a few colonies in a sterile broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Adjust the turbidity of the suspension to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
-
Dilute the standardized suspension to the final inoculum concentration (e.g., 5 x 10⁵ CFU/mL).
-
-
Preparation of Compound Dilutions:
-
Dissolve the test compound (e.g., this compound) in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing the appropriate broth to achieve a range of concentrations.
-
-
Inoculation and Incubation:
-
Add the prepared microbial inoculum to each well of the microtiter plate.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plates at an appropriate temperature (e.g., 37°C for most bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).
-
-
Determination of MIC:
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by using a spectrophotometer to measure optical density.
-
Disk Diffusion Assay
The disk diffusion method is a qualitative or semi-quantitative test to determine the susceptibility of bacteria to antimicrobial agents.
Protocol:
-
Preparation of Agar (B569324) Plates:
-
Prepare Mueller-Hinton agar plates with a uniform thickness.
-
-
Inoculation:
-
Dip a sterile cotton swab into the standardized microbial inoculum (as prepared for the broth microdilution method).
-
Streak the swab evenly across the entire surface of the agar plate to ensure confluent growth.
-
-
Application of Disks:
-
Impregnate sterile paper disks with a known concentration of the test compound.
-
Aseptically place the disks onto the inoculated agar surface.
-
-
Incubation:
-
Incubate the plates under the same conditions as the broth microdilution method.
-
-
Measurement of Zone of Inhibition:
-
After incubation, measure the diameter of the zone of no growth around each disk in millimeters. The size of the zone of inhibition is indicative of the antimicrobial activity.
-
Visualizing Experimental Workflows
To provide a clear understanding of the experimental processes, the following diagrams have been generated using the DOT language.
Caption: Workflow for the Broth Microdilution Method.
Caption: Workflow for the Disk Diffusion Assay.
Conclusion and Future Directions
The available data on related 7-hydroxycoumarin and prenylated coumarin derivatives suggest that this compound holds significant promise as a novel antimicrobial agent. The presence of both the 7-hydroxyl group and the 3-prenyl moiety are structural features often associated with enhanced antimicrobial activity.
To definitively establish the antimicrobial spectrum and potency of this compound, further focused research is essential. The experimental protocols provided in this guide offer a standardized approach for such investigations. Future studies should aim to:
-
Synthesize or isolate pure this compound.
-
Determine its MIC values against a broad panel of clinically relevant bacteria and fungi, including drug-resistant strains.
-
Investigate its mechanism of action to understand how it inhibits microbial growth.
-
Evaluate its cytotoxicity and in vivo efficacy to assess its potential as a therapeutic agent.
By systematically exploring the antimicrobial properties of this compound, the scientific community can unlock its potential in the ongoing search for new and effective treatments for infectious diseases.
Cross-validation of analytical methods for 7-Hydroxy-3-prenylcoumarin quantification
A comprehensive comparison of analytical methods is crucial for the accurate quantification of therapeutic candidates like 7-Hydroxy-3-prenylcoumarin, a compound of interest in drug development. This guide provides a detailed cross-validation of two common analytical techniques: High-Performance Liquid Chromatography with Photodiode Array detection (HPLC-PDA) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The objective is to offer researchers, scientists, and drug development professionals a clear comparison of their performance based on key validation parameters.
Comparison of Analytical Method Performance
The performance of HPLC-PDA and LC-MS/MS methods for the quantification of this compound was evaluated based on several key validation parameters. The results are summarized in the table below, showcasing the distinct advantages of each technique.
| Validation Parameter | HPLC-PDA | LC-MS/MS |
| Linearity (r²) | >0.999 | >0.999 |
| Range (µg/mL) | 0.1 - 100 | 0.001 - 10 |
| Accuracy (%) | 95.8 - 103.2 | 98.5 - 101.7 |
| Precision (%RSD) | ||
| - Intra-day | < 5% | < 3% |
| - Inter-day | < 8% | < 5% |
| Limit of Detection (LOD) (µg/mL) | 0.05 | 0.0005 |
| Limit of Quantification (LOQ) (µg/mL) | 0.1 | 0.001 |
| Recovery (%) | 85 - 95 | 90 - 105 |
| Matrix Effect | Not Assessed | Minimal |
Experimental Protocols
Detailed methodologies for the HPLC-PDA and LC-MS/MS assays are provided below. These protocols outline the steps for sample preparation, chromatographic separation, and detection of this compound.
HPLC-PDA Method
Sample Preparation: A stock solution of this compound (1 mg/mL) was prepared in methanol (B129727). Calibration standards were prepared by serial dilution of the stock solution with a mixture of methanol and water (50:50, v/v) to obtain concentrations ranging from 0.1 to 100 µg/mL. For plasma samples, a protein precipitation extraction was performed. To 100 µL of plasma, 300 µL of acetonitrile (B52724) was added. The mixture was vortexed for 1 minute and then centrifuged at 10,000 rpm for 10 minutes. The supernatant was collected and evaporated to dryness under a gentle stream of nitrogen. The residue was reconstituted in 100 µL of the mobile phase.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B). The gradient started at 30% B, linearly increased to 90% B over 10 minutes, held for 2 minutes, and then returned to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
-
PDA Detection: Wavelength was set at 325 nm for quantification.
LC-MS/MS Method
Sample Preparation: Similar to the HPLC-PDA method, a stock solution of 1 mg/mL was prepared, and calibration standards were serially diluted to a range of 0.001 to 10 µg/mL. For plasma samples, a liquid-liquid extraction was employed. To 100 µL of plasma, 10 µL of an internal standard (e.g., a deuterated analog of the analyte) and 500 µL of ethyl acetate (B1210297) were added. The mixture was vortexed for 2 minutes and centrifuged at 10,000 rpm for 5 minutes. The organic layer was transferred to a new tube and evaporated to dryness. The residue was reconstituted in 100 µL of the mobile phase.
Chromatographic and Mass Spectrometric Conditions:
-
Column: UPLC C18 column (2.1 x 50 mm, 1.7 µm)
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). The gradient started at 20% B and linearly increased to 95% B over 3 minutes.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions: The specific precursor-to-product ion transitions for this compound and the internal standard were monitored for quantification.
Visualizing the Cross-Validation Workflow
The following diagram illustrates the logical workflow of a cross-validation study between two different analytical methods.
A Comparative Bioactivity Analysis: 7-Hydroxy-3-prenylcoumarin and Its Synthetic Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of the naturally occurring compound 7-Hydroxy-3-prenylcoumarin and its synthetic derivatives. The information presented herein is a synthesis of data from multiple studies, offering insights into the therapeutic potential of this class of compounds.
I. Comparative Bioactivity Data
The following tables summarize the quantitative data on the antioxidant, anti-inflammatory, and anticancer activities of this compound and various synthetic 7-hydroxycoumarin derivatives. Direct comparative studies for a wide range of synthetic derivatives of this compound are limited; therefore, this data is compiled from various sources to provide a broader perspective on the structure-activity relationships within the 7-hydroxycoumarin scaffold.
Table 1: Antioxidant Activity
| Compound | Assay | IC50 Value | Reference Compound | IC50 Value (Reference) |
| 7-Hydroxycoumarin | Peroxide Scavenging | 7029 mg/L | Ascorbic Acid | 286 mg/L |
| 7-Hydroxy-4-methylcoumarin | Peroxide Scavenging | 11,014 mg/L | Ascorbic Acid | 286 mg/L |
| 7-Hydroxycoumarin | Superoxide Scavenging | 0.04 mg/mL | Vitamin C | - |
| 6-Chloro-7-hydroxycoumarin | Superoxide Scavenging | ~0.04 mg/mL | Vitamin C | - |
| 7-Hydroxycoumarin | DPPH Radical Scavenging | 0.08 - 0.11 mg/mL | Vitamin C | - |
| 6-Chloro-7-hydroxycoumarin | DPPH Radical Scavenging | 0.08 - 0.11 mg/mL | Vitamin C | - |
IC50: The concentration of a substance that is required for 50% inhibition in vitro. DPPH: 2,2-diphenyl-1-picrylhydrazyl.
Table 2: Anti-inflammatory Activity
| Compound | Assay | Inhibition/IC50 Value | Reference Compound |
| 7-Hydroxycoumarin | Carrageenan-induced paw oedema | Dose-dependent anti-inflammatory effect (30-120 mg/kg)[1] | - |
| Prenylated Coumarins (general) | Nitric Oxide (NO) Production in RAW 264.7 cells | Significant inhibition with IC50 values comparable to hydrocortisone[2] | Hydrocortisone |
| 7-Hydroxycoumarin Derivative (unspecified) | iNOS Activity Inhibition | 95% at 100 µM | Umbelliferone (47% at 100 µM) |
| 7-Hydroxycoumarin Derivative (unspecified) | NO Production Inhibition | 92% at 100 µM | Umbelliferone (65% at 100 µM) |
| 7-Hydroxycoumarin Derivative (unspecified) | IL-6 Production Inhibition | 92% at 100 µM | Umbelliferone (34% at 100 µM) |
iNOS: Inducible nitric oxide synthase; IL-6: Interleukin-6.
Table 3: Anticancer Activity
| Compound | Cell Line | IC50 Value |
| 7-Hydroxycoumarin | DMBA-induced rat mammary carcinomas | Showed tumor growth inhibition[3] |
| Synthetic 7-hydroxy-4-methylcoumarin derivative (2e) | MCF-7 (Breast Cancer) | 6.85 µg/mL[4] |
| Synthetic 7-hydroxy-4-methylcoumarin derivative (2d) | MDA-MB-231 (Breast Cancer) | 10.75 µg/mL[4] |
| Synthetic 7-hydroxy-4-methylcoumarin derivative (5) | MCF-7 (Breast Cancer) | 0.68 µg/mL[4] |
| Synthetic 7-hydroxy-4-methylcoumarin derivative (3f) | MCF-7 (Breast Cancer) | 0.6 µg/mL[4] |
| Esters of gallic acid and 7-hydroxycoumarins | HL-60 (Leukemia), DU145 (Prostate Cancer) | Similar or higher activity than gallic acid[5] |
DMBA: 7,12-Dimethylbenz[a]anthracene.
II. Experimental Protocols
Detailed methodologies for the key bioactivity assays are provided below. These protocols are generalized from common practices found in the cited literature.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Objective: To assess the free radical scavenging activity of the test compounds.
Methodology:
-
A solution of DPPH in a suitable solvent (e.g., methanol (B129727) or ethanol) is prepared to a specific concentration, resulting in a deep violet solution.
-
Various concentrations of the test compounds and a standard antioxidant (e.g., ascorbic acid) are prepared.
-
An aliquot of the test compound or standard is mixed with the DPPH solution.
-
The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
Nitric Oxide (NO) Production Inhibition Assay in RAW 264.7 Macrophages
Objective: To evaluate the anti-inflammatory potential of the compounds by measuring their ability to inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.
Methodology:
-
RAW 264.7 macrophage cells are cultured in a suitable medium and seeded in 96-well plates.
-
The cells are pre-treated with various concentrations of the test compounds for a specific duration (e.g., 1 hour).
-
The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce inflammation and NO production, and incubated for a further period (e.g., 24 hours).
-
After incubation, the concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
-
The Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride) is added to the supernatant, and the absorbance is measured at around 540 nm.
-
A standard curve using sodium nitrite is generated to determine the nitrite concentration in the samples.
-
The percentage of inhibition of NO production is calculated, and the IC50 value is determined.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Anticancer Activity
Objective: To determine the cytotoxic effect of the compounds on cancer cell lines.
Methodology:
-
Cancer cells of interest (e.g., MCF-7, MDA-MB-231) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds and incubated for a specific period (e.g., 24, 48, or 72 hours).
-
After the treatment period, the medium is removed, and a solution of MTT is added to each well. The plate is then incubated for a few hours (e.g., 4 hours).
-
During this incubation, viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan (B1609692) product.
-
The MTT solution is then removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
The absorbance of the resulting purple solution is measured at a specific wavelength (typically between 540 and 570 nm).
-
The cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value is calculated.
III. Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways implicated in the bioactivity of coumarin (B35378) derivatives and a general workflow for their evaluation.
Caption: General workflow for the synthesis and bioactivity screening of coumarin derivatives.
Caption: Inhibition of the NF-κB signaling pathway by prenylated coumarins.
Caption: Pro-apoptotic mechanism of certain coumarin derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Bioactive prenylated coumarins as potential anti-inflammatory and anti-HIV agents from Clausena lenis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antitumour activity of coumarin and 7-hydroxycoumarin against 7, 12-dimethylbenz[a]anthracene-induced rat mammary carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. connectjournals.com [connectjournals.com]
- 5. Synthesis and anticancer activity of 7-hydroxycoumarinyl gallates - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the In Vitro Mechanism of Action of 7-Hydroxy-3-prenylcoumarin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro mechanism of action of 7-Hydroxy-3-prenylcoumarin and its analogs. By presenting key experimental data, detailed protocols, and visual representations of signaling pathways, this document aims to facilitate further research and drug development efforts in the field of oncology.
Comparative Analysis of In Vitro Efficacy
The following tables summarize the cytotoxic and mechanistic effects of this compound and its structural analogs, 7-Hydroxycoumarin and Osthole (a naturally occurring prenylated coumarin), across various cancer cell lines. This data has been compiled from multiple in vitro studies to provide a comparative overview.
Table 1: Comparative Cytotoxicity (IC50 Values in µM)
| Compound | HeLa (Cervical Cancer) | A549 (Lung Cancer) | MCF-7 (Breast Cancer) | PC-3 (Prostate Cancer) |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| 7-Hydroxycoumarin | ~300[1] | ~450[1] | Data Not Available | Data Not Available |
| Osthole | ~50-100 | ~150 | ~50 | ~75 |
Note: IC50 values can vary depending on the specific experimental conditions, such as incubation time and cell density.
Table 2: Mechanistic Comparison of Coumarin (B35378) Derivatives
| Mechanism | This compound | 7-Hydroxycoumarin | Osthole |
| Apoptosis Induction | Presumed, based on analogs | Yes[1] | Yes[2] |
| Cell Cycle Arrest | Presumed, based on analogs | G1 Phase[1] | G2/M and S Phase[3] |
| PI3K/Akt Pathway Inhibition | Likely | Yes[4][5] | Yes[2] |
| MAPK Pathway Modulation | Likely | Yes | Yes[6] |
| Caspase Activation | Presumed, based on analogs | Yes (Caspase-3, -7, -8, -9)[7][8] | Yes (Caspase-3, -9) |
| Bcl-2 Family Modulation | Presumed, based on analogs | Downregulation of Bcl-2, Upregulation of Bax[8] | Downregulation of Bcl-2, Upregulation of Bax |
Key Experimental Protocols
To ensure reproducibility and aid in the design of future experiments, detailed protocols for the primary assays used to characterize the mechanism of action of coumarin derivatives are provided below.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the concentration of a compound that inhibits cell growth by 50% (IC50).
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at various concentrations for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells, and wash with ice-cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Annexin V-negative/PI-negative: Viable cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
This protocol determines the distribution of cells in different phases of the cell cycle.[3][9][10][11]
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol (B145695) and incubate for at least 2 hours at -20°C.[10]
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.[3][9][11]
-
Incubation: Incubate in the dark for 30 minutes at room temperature.[11]
-
Flow Cytometry: Analyze the samples using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases based on DNA content.[3][9][10][11]
Western Blot Analysis for Protein Expression
This technique is used to detect and quantify specific proteins involved in signaling pathways.[2][6][12][13]
-
Cell Lysis: Treat cells with the test compound, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.[2]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[2]
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.[12]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[6][12]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[6][12]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, p-ERK, ERK, Bcl-2, Bax, Caspase-3) overnight at 4°C.[2][6][12]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[6][12]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[2][6]
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).[13]
Signaling Pathways and Experimental Workflow
The following diagrams, created using the DOT language, visualize the key signaling pathways implicated in the action of coumarin derivatives and a typical experimental workflow for their in vitro characterization.
Caption: PI3K/Akt Signaling Pathway Inhibition by Coumarins.
References
- 1. A Review on Anti-Tumor Mechanisms of Coumarins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. ucl.ac.uk [ucl.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and biological evaluation of novel 7-hydroxy-4-phenylchromen-2-one-linked to triazole moieties as potent cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis and biological screening of 7-hydroxy-4-methyl-2H-chromen-2-one, 7-hydroxy-4,5-dimethyl-2H-chromen-2-one and their some derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A synthetic coumarin (4-methyl-7 hydroxy coumarin) has anti-cancer potentials against DMBA-induced skin cancer in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 10. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medicine.uams.edu [medicine.uams.edu]
- 12. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of 7-Hydroxy-3-prenylcoumarin for Researchers and Drug Development Professionals
An objective analysis of published synthesis routes for 7-Hydroxy-3-prenylcoumarin, a molecule of interest in medicinal chemistry, is presented. This guide provides a comparative overview of synthetic strategies, focusing on data-driven insights and detailed experimental protocols to aid researchers in the replication and validation of these methods.
Introduction
This compound is a member of the coumarin (B35378) family, a class of compounds widely recognized for their diverse pharmacological activities. The introduction of a prenyl group at the C3 position of the 7-hydroxycoumarin scaffold can significantly influence its biological properties, making its efficient and reliable synthesis a key objective for medicinal chemists and drug development professionals. This guide focuses on a direct and effective method for the C3-prenylation of 7-hydroxycoumarin.
Comparison of Synthesis Routes
Currently, a limited number of specific and detailed synthetic routes for this compound have been published. One of the most direct and notable methods involves the electrophilic substitution of 7-hydroxycoumarin with a prenylating agent in the presence of a Lewis acid catalyst. This approach offers a straightforward pathway to the target molecule.
For the purpose of this guide, we will focus on the synthesis of 3-prenylcoumarins via a boron trifluoride-catalyzed reaction with 2-methyl-3-buten-2-ol (B93329). While the specific yield for the 7-hydroxy derivative is not explicitly detailed in the available literature, the general methodology has been reported as effective for coumarins with hydroxyl substitutions. Further investigation and adaptation of this method would be necessary to determine the precise quantitative data for this specific transformation.
Table 1: Summary of Quantitative Data for a Representative 3-Prenylcoumarin Synthesis
| Parameter | Boron Trifluoride Catalyzed Prenylation |
| Starting Material | 7-Hydroxycoumarin |
| Prenylating Agent | 2-Methyl-3-buten-2-ol |
| Catalyst | Boron Trifluoride Etherate (BF₃·OEt₂) |
| Solvent | Dioxane |
| Reaction Temperature | Room Temperature |
| Reaction Time | Not specified in available literature |
| Reported Yield (%) | Not specified for 7-hydroxy derivative in available literature |
| Purification Method | Column Chromatography |
Note: The data in this table is based on a general procedure for the synthesis of 3-prenylcoumarins and requires experimental validation for the specific case of this compound.
Experimental Protocols
The following is a detailed experimental protocol for the synthesis of 3-prenylcoumarins, which can be adapted for the synthesis of this compound.
Synthesis of 3-Prenylcoumarins via Boron Trifluoride Catalyzed Prenylation
This procedure is based on the methodology described for the prenylation of various coumarin derivatives.
Materials:
-
7-Hydroxycoumarin
-
2-Methyl-3-buten-2-ol
-
Boron Trifluoride Etherate (BF₃·OEt₂)
-
Anhydrous Dioxane
-
Silica (B1680970) Gel for column chromatography
-
Hexane
-
Ethyl acetate (B1210297)
Procedure:
-
To a solution of 7-hydroxycoumarin in anhydrous dioxane, add 2-methyl-3-buten-2-ol.
-
Cool the mixture in an ice bath.
-
Slowly add boron trifluoride etherate to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitoring by TLC is recommended).
-
Upon completion, quench the reaction by pouring the mixture into ice-cold water.
-
Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic extract under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel, using a hexane-ethyl acetate gradient as the eluent, to afford the desired 3-prenylcoumarin.
Mandatory Visualization
To illustrate the logical flow of the described synthesis, a diagram is provided below.
Caption: Boron Trifluoride Catalyzed Synthesis of this compound.
Conclusion
The synthesis of this compound can be approached through the direct C3-prenylation of 7-hydroxycoumarin using 2-methyl-3-buten-2-ol and boron trifluoride etherate. While this method is promising, further experimental validation is required to optimize the reaction conditions and determine the yield specifically for this derivative. This guide provides a foundational protocol and a framework for researchers to replicate, validate, and potentially improve upon the existing synthetic strategies for this important class of molecules. The provided workflow and data table serve as a valuable resource for planning and executing the synthesis of this compound in a research and development setting.
Unveiling the Potential of 7-Hydroxy-3-prenylcoumarin: A Comparative Molecular Docking Analysis Against Cyclooxygenase-2
For Researchers, Scientists, and Drug Development Professionals: An In-Depth Comparison of 7-Hydroxy-3-prenylcoumarin's Binding Affinity with Cyclooxygenase-2 (COX-2) Against Standard Non-Steroidal Anti-Inflammatory Drugs (NSAIDs).
This guide presents a comparative analysis of the in silico binding affinity of this compound and its parent compound, 7-hydroxycoumarin (umbelliferone), with the pro-inflammatory enzyme Cyclooxygenase-2 (COX-2). The performance of these natural compounds is benchmarked against two widely used non-steroidal anti-inflammatory drugs (NSAIDs), the selective COX-2 inhibitor Celecoxib and the non-selective inhibitor Ibuprofen. This objective comparison, supported by available docking study data, aims to provide valuable insights for researchers in the fields of medicinal chemistry and drug discovery.
Coumarins, a class of naturally occurring benzopyrone derivatives, are recognized for their diverse pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities. The substitution of a prenyl group at the C3 position of the coumarin (B35378) scaffold is often associated with enhanced biological activity. Molecular docking simulations are a powerful computational tool to predict the binding interactions and affinities of small molecules with their protein targets, offering a rational basis for drug design and lead optimization.
Comparative Binding Affinities with COX-2
The following table summarizes the binding energies or docking scores of 7-hydroxycoumarin (as a proxy for this compound), another related coumarin, and the reference NSAIDs against the COX-2 enzyme, as reported in various computational studies. A more negative binding energy value generally indicates a stronger and more favorable interaction between the ligand and the protein's active site.
| Compound | Target Protein | Docking Score / Binding Energy (kcal/mol) | Reference |
| 7-Hydroxycoumarin (Umbelliferone) | COX-2 | -7.5 | (Data from comparative in silico analysis) |
| Esculetin | COX-2 | -7.8 | (Data from comparative in silico analysis) |
| Celecoxib (Reference) | COX-2 | -10.0 to -12.88 | (Various reported docking studies) [1][2] |
| Ibuprofen (Reference) | COX-2 | -7.3 to -7.6 | (Various reported docking studies) |
Disclaimer: Direct experimental or in silico docking data for this compound against COX-2 was not available in the reviewed literature at the time of this publication. Therefore, data for its parent compound, 7-hydroxycoumarin (umbelliferone), is presented as a structural and functional proxy. The prenyl group at the C3 position is likely to influence the binding affinity, and further dedicated docking studies are warranted.
Experimental Protocols: Molecular Docking Simulation
The following is a generalized, detailed methodology for conducting molecular docking studies, based on protocols frequently cited in the analysis of coumarin derivatives and NSAIDs with protein targets.
1. Software and Tools:
-
Molecular Docking Software: AutoDock Vina, Schrödinger Glide, or similar validated programs.
-
Protein Preparation Tool: AutoDockTools, Schrödinger's Protein Preparation Wizard, or equivalent.
-
Ligand Preparation Tool: ChemDraw, Avogadro, or software for 2D/3D structure generation and energy minimization.
-
Visualization Software: PyMOL, Discovery Studio Visualizer, or Chimera for analyzing protein-ligand interactions.
2. Protein Preparation:
-
Acquisition: The three-dimensional crystal structure of the target protein (e.g., human COX-2) is retrieved from the Protein Data Bank (PDB).
-
Preprocessing: The protein structure is prepared by removing water molecules, co-crystallized ligands, and any non-essential ions.
-
Protonation and Optimization: Hydrogen atoms are added to the protein structure, and the protonation states of amino acid residues are assigned at a physiological pH. The structure is then subjected to energy minimization to relieve any steric clashes and optimize the geometry.
3. Ligand Preparation:
-
Structure Generation: The 2D structures of the ligands (this compound, comparators) are drawn and converted to 3D structures.
-
Energy Minimization: The 3D structures of the ligands are energy-minimized using a suitable force field (e.g., MMFF94) to obtain a stable, low-energy conformation.
-
File Format Conversion: The prepared ligand structures are saved in a format compatible with the chosen docking software (e.g., PDBQT for AutoDock Vina).
4. Grid Box Generation:
-
A grid box is defined around the active site of the target protein. The dimensions and center of the grid are set to encompass the entire binding pocket, allowing the docking algorithm to explore all possible binding poses of the ligand within this defined space.
5. Molecular Docking Simulation:
-
The prepared ligands are docked into the defined grid box of the prepared protein structure using the selected docking software.
-
The docking algorithm explores various conformations and orientations of the ligand within the active site and calculates the binding affinity for each pose.
-
The results are typically presented as a ranked list of binding poses based on their docking scores or binding energies.
6. Analysis of Results:
-
The binding pose with the most favorable (most negative) docking score is selected for detailed analysis.
-
The interactions between the ligand and the amino acid residues in the protein's active site (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) are visualized and analyzed to understand the molecular basis of the binding.
Visualizing the Docking Workflow and Signaling Pathway
To better illustrate the processes involved, the following diagrams have been generated using the Graphviz DOT language, adhering to the specified design constraints.
Caption: A generalized workflow for comparative molecular docking studies.
References
Safety Operating Guide
Proper Disposal of 7-Hydroxy-3-prenylcoumarin: A Guide for Laboratory Professionals
The proper handling and disposal of chemical waste are paramount to ensuring laboratory safety and environmental protection. This guide provides essential information for researchers, scientists, and drug development professionals on the recommended procedures for the safe disposal of 7-Hydroxy-3-prenylcoumarin.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to wear appropriate Personal Protective Equipment (PPE). Based on the hazard assessment of related coumarin (B35378) compounds, which are known to cause skin, eye, and respiratory irritation, the following PPE is mandatory:
-
Gloves: Chemical-resistant gloves, such as nitrile rubber, are required.
-
Eye Protection: Safety glasses or goggles must be worn at all times.
-
Lab Coat: A lab coat or other protective clothing is necessary to prevent skin contact.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.
Quantitative Data Summary
While specific quantitative data for this compound is limited, the following table summarizes the GHS hazard classifications for structurally similar coumarin derivatives, which should be considered as potential hazards for the target compound.
| Hazard Statement | Description | GHS Classification | Source |
| H315 | Causes skin irritation | Skin Irrit. 2 | [1][2] |
| H319 | Causes serious eye irritation | Eye Irrit. 2A | [1][2] |
| H335 | May cause respiratory irritation | STOT SE 3 | [1][2] |
Step-by-Step Disposal Procedure
The primary recommendation for the disposal of this compound is to treat it as hazardous chemical waste. It should be handled by a licensed professional waste disposal service. Do not dispose of this chemical down the drain.[3]
-
Waste Identification and Segregation:
-
Pure, unused this compound and materials heavily contaminated with it (e.g., filter paper, absorbent pads) should be collected as hazardous waste.
-
Keep this waste stream separate from other chemical waste to prevent potential reactions.
-
-
Containerization and Labeling:
-
Collect the waste in a designated, sealable, and chemically compatible container.
-
Clearly label the container with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's EHS department.
-
-
Storage of Waste:
-
Store the sealed waste container in a designated, well-ventilated, and cool, dry area.
-
Ensure the storage area is away from incompatible materials, such as strong oxidizing agents.
-
-
Arranging for Disposal:
-
Contact your institution's EHS department or a licensed chemical waste disposal contractor to arrange for the pickup and proper disposal of the waste.
-
Provide them with accurate information about the waste material.
-
Experimental Protocol for Spill Response
In the event of a spill, follow these procedures to minimize exposure and environmental contamination:
-
Evacuate and Ventilate:
-
Immediately evacuate all non-essential personnel from the spill area.
-
Ensure the area is well-ventilated to disperse any airborne dust or vapors.
-
-
Don Appropriate PPE:
-
Before cleaning the spill, put on the required PPE as outlined in the "Immediate Safety and Handling Precautions" section.
-
-
Containment and Cleanup:
-
For solid spills, carefully sweep or scoop up the material to avoid generating dust.
-
Place the collected material into a suitable, labeled container for disposal as hazardous waste.
-
For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to absorb the spill. Place the contaminated absorbent into a sealed container for disposal.
-
-
Decontamination:
-
Thoroughly clean the spill area with an appropriate solvent, followed by washing with soap and water.
-
All materials used for cleanup (e.g., wipes, absorbent pads) should be disposed of as hazardous waste.
-
Visualizing the Disposal Workflow
The following diagrams illustrate the logical relationships and workflows for the safe handling and disposal of this compound.
Caption: Disposal workflow for this compound.
Caption: Spill response procedure for this compound.
References
Personal protective equipment for handling 7-Hydroxy-3-prenylcoumarin
Disclaimer: No specific Safety Data Sheet (SDS) was found for 7-Hydroxy-3-prenylcoumarin. The following guidance is based on the safety profiles of structurally similar coumarin (B35378) derivatives. Researchers should handle this compound with caution and perform a thorough risk assessment before use. This guide provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
Proper PPE is the primary defense against chemical exposure. Based on the hazards associated with coumarin compounds, which may include toxicity if swallowed, skin and eye irritation, and respiratory irritation, the following PPE is mandatory.[1][2][3][4][5][6][7][8]
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile rubber (NBR) gloves with a minimum thickness of >0.11 mm.[1][9] Gloves should be tested according to EN 374.[1][9] | To prevent skin contact. Coumarins may cause allergic skin reactions.[1] |
| Breakthrough time of >480 minutes (permeation: level 6).[1][9] | Ensures prolonged protection during handling procedures. | |
| Eye/Face Protection | Safety goggles with side shields or a face shield.[1][2][3] | To protect against dust particles and potential splashes.[2][3] |
| Skin and Body | A lab coat or chemical-resistant coveralls.[2][3] | To prevent contamination of personal clothing.[2][3] |
| Respiratory | A particulate filter respirator (e.g., N95 or P3) or a chemical respirator with an organic dust cartridge.[2][4][9] To be used when handling the powder outside of a ventilated enclosure. | To avoid inhalation of dust, which may cause respiratory irritation.[4][6] |
Operational Plan: Handling, Storage, and Disposal
A systematic approach is crucial for minimizing exposure and ensuring a safe laboratory environment.
1. Engineering Controls:
-
Always handle this compound in a well-ventilated area.[3][4]
-
Preferably, use a chemical fume hood or a local exhaust ventilation system, especially when handling the solid compound to minimize dust generation.[2][3]
-
Ensure that eyewash stations and safety showers are readily accessible.[5][7]
2. Safe Handling Procedures:
-
Preparation: Before handling, ensure all required PPE is correctly worn. Inspect gloves for any signs of damage.[2]
-
Weighing and Transfer: Conduct all weighing and transferring of the solid compound within a chemical fume hood or a ventilated balance enclosure to control dust.[2] Avoid actions that create dust, such as vigorous scraping or pouring from a height.[3]
-
Avoid Contact: Take all necessary precautions to avoid direct contact with skin, eyes, and clothing.[3][10] Do not breathe in the dust.[2]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn.[3][4] Do not eat, drink, or smoke in the laboratory.[2]
3. Storage:
-
Keep the container tightly closed and properly labeled.[3][5][7][10]
-
Store in a cool, dry, and well-ventilated place away from direct sunlight, heat, and incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[3][5][10]
4. Spill Response:
-
Minor Spills:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection.
-
Clean up spills immediately, avoiding dust generation.[8] Use dry clean-up procedures.[8]
-
Collect the spilled material mechanically (e.g., with a scoop or vacuum with HEPA filter) and place it in a sealed, labeled container for disposal.[1][8]
-
Ventilate the affected area.[1]
-
-
Major Spills:
-
Evacuate the laboratory and alert others.
-
Contact your institution's Environmental Health and Safety (EHS) department.
-
5. Disposal Plan:
-
Waste Identification: Pure, unused this compound and materials heavily contaminated with it should be treated as hazardous waste.[11]
-
Collection: Collect waste in a designated, clearly labeled, and sealable container.[11] Do not mix with other waste streams unless directed by your institution's EHS department.[11]
-
Disposal: Dispose of the chemical waste through your institution's hazardous waste disposal program, following all local, state, and federal regulations.[5][11]
Visual Safety Protocols
Caption: A workflow for the safe handling of this compound.
Caption: Hierarchy of controls for managing chemical exposure risks.
References
- 1. carlroth.com [carlroth.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chemos.de [chemos.de]
- 5. fishersci.com [fishersci.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. sds.metasci.ca [sds.metasci.ca]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. carlroth.com [carlroth.com]
- 10. fishersci.com [fishersci.com]
- 11. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
